Profenofos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMMJNLHFKGANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClO3PS | |
| Record name | PROFENOFOS | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID3032464 | |
| Record name | Profenofos | |
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Molecular Weight |
373.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide., Pale yellow or amber liquid with an odor like garlic; [HSDB] | |
| Record name | PROFENOFOS | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Profenofos | |
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Boiling Point |
100 °C @ 1.35X10-2 mm Hg | |
| Record name | PROFENOFOS | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with most organic solvents., In water, 28 mg/l @ 25 °C | |
| Record name | PROFENOFOS | |
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Density |
1.455 @ 20 °C | |
| Record name | PROFENOFOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000009 [mmHg], 9.00X10-7 mm Hg @ 25 °C | |
| Record name | Profenofos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROFENOFOS | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid, Amber color, oily liquid | |
CAS No. |
41198-08-7, 81116-98-5, 81123-19-5 | |
| Record name | PROFENOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Profenofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41198-08-7 | |
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| Record name | Profenofos [ANSI:BSI:ISO] | |
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| Record name | (-)-Profenofos | |
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| Record name | (+)-Profenofos | |
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| Record name | Profenofos | |
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| Record name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.215 | |
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| Record name | PROFENOFOS | |
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| Record name | PROFENOFOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Profenofos mechanism of acetylcholinesterase inhibition
An In-depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by Profenofos
Introduction
This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate (OP) insecticide and acaricide.[1][2] Like other organophosphates, its primary mechanism of toxicity in both target pests and non-target organisms is the potent and often irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[1][4] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems, which can cause symptoms ranging from muscle twitching and nausea to respiratory paralysis and death.[6][7][8] This guide provides a detailed technical overview of the molecular mechanism, kinetics, and stereospecificity of AChE inhibition by this compound, supplemented with experimental protocols and quantitative data.
Core Mechanism of Inhibition: Irreversible Phosphorylation
The fundamental mechanism of AChE inhibition by this compound involves the covalent modification of the enzyme's active site.[6][9] The active site of AChE contains a catalytic triad composed of serine (Ser), histidine (His), and glutamate (Glu) residues.[6] this compound acts as a substrate mimic, binding to the active site where the hydroxyl group of the serine residue performs a nucleophilic attack on the phosphorus atom of the insecticide.[6][9]
This reaction results in the phosphorylation of the serine residue, forming a highly stable, covalently bonded phosphoryl-serine conjugate.[6] Simultaneously, the remainder of the this compound molecule, the O-(4-bromo-2-chlorophenyl) group, is released as the "leaving group."[6] The resulting phosphorylated AChE is non-functional and, unlike the acetylated enzyme formed during normal catalysis, is extremely slow to hydrolyze (dephosphorylate).[6][9] This renders the inhibition effectively irreversible, leading to the pathological accumulation of acetylcholine at the synapse.[6][9]
Caption: Covalent phosphorylation of the AChE active site serine by this compound.
Kinetics and Stereoselectivity of Inhibition
The interaction between this compound and AChE can be quantified using inhibition constants such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant). Studies have shown that this compound acts as a competitive inhibitor.[10]
This compound is a chiral compound, existing as two enantiomers, (+) and (-), which exhibit different inhibitory potencies.[11][12] Interestingly, the direction of this enantioselectivity can be reversed between in vitro and in vivo assays.[11] For instance, the (+)-profenofos enantiomer is significantly more inhibitory in vitro, while the (-)-enantiomer shows greater inhibitory effects in vivo.[11] This reversal suggests that metabolic processes, such as bioactivation or detoxification, play a crucial role in the overall toxicity of the different stereoisomers.[11][12]
Quantitative Inhibition Data
The following table summarizes key quantitative data on this compound inhibition of AChE from various sources.
| Parameter | Value | Enzyme Source | Comments | Reference |
| IC50 | 302 nM | Human (recombinant) | In vitro assay. | [3] |
| IC50 | 312 nM | Rat (RBC) | Suggests minimal species difference in direct inhibition. | [3] |
| Ki | 2.38 x 10⁻⁵ M | Fish (Oreochromis mossambicus) Brain | In vitro competitive inhibition. | [10] |
| Ki | 4.62 x 10⁻⁵ M | Fish (Oreochromis mossambicus) Gill | Brain AChE showed greater sensitivity than gill AChE. | [10] |
Enzyme "Aging" and Reactivation Failure
A critical aspect of organophosphate-inhibited AChE is a subsequent process known as "aging." This is a time-dependent conformational change in the phosphorylated enzyme that renders it resistant to reactivation by standard oxime antidotes (like pralidoxime).[12] In the case of this compound, particularly the bioactivated (-)-enantiomer, the inhibited AChE undergoes rapid aging.[12] This process typically involves the dealkylation of the phosphoryl-serine conjugate, creating a negatively charged, more stable complex that no longer reacts with oximes. The rapid aging of this compound-inhibited AChE makes treatment more challenging compared to inhibition by other organophosphates.[12]
Caption: The process of aging prevents the reactivation of this compound-inhibited AChE.
Experimental Protocols
The determination of AChE inhibition by compounds like this compound is commonly performed using a spectrophotometric method developed by Ellman.[13] This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.[14]
Protocol: Spectrophotometric AChE Inhibition Assay (Ellman's Method)
This protocol outlines the steps to measure AChE activity and its inhibition in vitro. The principle relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at ~412 nm.[13]
Reagents and Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)
-
This compound stock solution (in a suitable solvent like DMSO) and subsequent dilutions
-
Acetylthiocholine iodide (ATCh) substrate solution
-
DTNB solution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Preparation: Prepare working solutions of buffer, DTNB, AChE, and ATCh. Prepare serial dilutions of this compound to determine the IC50 value.
-
Reaction Mixture Setup: In each well of a 96-well plate, add the following:
-
Pre-incubation: Mix the contents of the wells and incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[13] This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the ATCh substrate solution to each well to start the enzymatic reaction.[13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take readings every 10-60 seconds for a duration of 3-5 minutes to determine the rate of the reaction (V).[13]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Standard experimental workflow for an in vitro AChE inhibition assay.
Conclusion
This compound exerts its neurotoxic effects through the effective and largely irreversible inhibition of acetylcholinesterase. The core mechanism involves the covalent phosphorylation of a critical serine residue within the enzyme's active site, leading to a non-functional enzyme. The kinetics of this inhibition are influenced by the specific stereoisomer of this compound, with metabolic activation playing a key role in its in vivo potency. Furthermore, the rapid "aging" of the this compound-AChE complex presents significant challenges for therapeutic intervention. Understanding these detailed molecular interactions is paramount for assessing the environmental risk of this compound and for the development of potential diagnostic and therapeutic strategies for organophosphate poisoning.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides this compound, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Toxicity of Profenofos Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profenofos [O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate] is a broad-spectrum organophosphate (OP) insecticide and acaricide used extensively in agriculture.[1] Like many OPs, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][3] this compound possesses a chiral center at the phosphorus atom, and therefore exists as two stereoisomers, or enantiomers: (+)-profenofos and (-)-profenofos.[4] These enantiomers, while having identical physical and chemical properties in an achiral environment, often exhibit significant differences in their biological activity, including toxicity and environmental degradation.[5]
Commercially, this compound is typically sold as a racemic mixture, containing equal amounts of both enantiomers.[5] However, research has demonstrated that the biological and toxicological effects of these enantiomers can be drastically different.[6] This enantioselectivity has profound implications for environmental risk assessment, pesticide development, and human safety, as the overall toxicity of the racemic mixture may be attributable to just one of the enantiomers.[7][8] This guide provides an in-depth technical overview of the stereospecificity of this compound enantiomers in toxicity, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Quantitative Analysis of Enantioselective Toxicity
The differential toxicity of this compound enantiomers is most evident in their ability to inhibit acetylcholinesterase. The potency of each enantiomer varies significantly between in vivo (within a living organism) and in vitro (in a controlled environment outside a living organism) studies, and also across different species.
In Vivo Acetylcholinesterase (AChE) Inhibition
In vivo studies consistently demonstrate that the (-)-enantiomer of this compound is a more potent inhibitor of AChE compared to the (+)-enantiomer in aquatic organisms.[9] The racemic mixture generally shows an intermediate toxicity.[9] This suggests that the majority of the neurotoxic effects observed from racemic this compound in these species can be attributed to the (-)-enantiomer.[9]
| Species | Enantiomer | Relative Potency (Fold Difference) | Reference |
| Daphnia magna (Water Flea) | (-)-Profenofos vs (+)-Profenofos | ~8.5x more potent | [9] |
| Oryzias latipes (Japanese Medaka) | (-)-Profenofos vs (+)-Profenofos | ~4.3x more potent | [6][9] |
In Vitro Acetylcholinesterase (AChE) Inhibition
Interestingly, in vitro assays using purified AChE from various sources show a reversed direction of enantioselectivity.[6][9] In these controlled settings, the (+)-enantiomer of this compound is the more potent inhibitor. This reversal between in vivo and in vitro results strongly suggests that metabolic processes within the living organism, such as stereospecific bioactivation or detoxification, play a critical role in the overall toxicity of this compound enantiomers.[6][9]
| AChE Source | Enantiomer | Relative Potency (Fold Difference) | Reference |
| Electric Eel (EE-AChE) | (+)-Profenofos vs (-)-Profenofos | 2.6x to 71.8x more potent | [6][9] |
| Human Recombinant (HR-AChE) | (+)-Profenofos vs (-)-Profenofos | 2.6x to 71.8x more potent | [6][9] |
Mechanism of Stereospecific Toxicity
The discrepancy between in vivo and in vitro toxicity is primarily explained by the stereospecific metabolic activation of the this compound enantiomers by enzymes in the liver.
Stereospecific Bioactivation
The mouse liver microsomal mixed-function oxidase (MFO) system, which contains cytochrome P450 enzymes, metabolizes this compound enantiomers differently.[4][10] This system converts the (-)-profenofos isomer, which is less potent in vitro, into a significantly more powerful AChE inhibitor.[4] Conversely, the same metabolic process deactivates the (+)-isomer, reducing its inhibitory potential.[4][10]
This bioactivation is a critical step that dictates the observed in vivo toxicity. The (-)-isomer becomes a 34-fold better AChE inhibitor after being metabolized by liver microsomes, while the less toxic (+)-isomer is deactivated by a factor of two.[4][10] This oxidative bioactivation is crucial for the high toxicity of the (-)-enantiomer in living organisms.[4]
Caption: Stereospecific bioactivation of this compound enantiomers by liver enzymes.
Acetylcholinesterase Inhibition Pathway
Once bioactivated, the potent metabolite of (-)-profenofos effectively inhibits AChE. This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve receptors, which results in neurotoxicity, paralysis, and ultimately death.[3] The inhibited AChE is also known to undergo a process called "aging," where it becomes resistant to reactivation by antidotes like oximes.[11] Studies have shown that AChE inhibited by bioactivated (-)-profenofos does not reactivate, contributing to its severe toxicity.[11]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by activated this compound.
Experimental Protocols
Studying the stereospecificity of this compound requires precise methodologies for separating the enantiomers and evaluating their biological activity.
Enantiomer Separation
The first critical step is the separation of the racemic mixture into its individual (+)- and (-)-enantiomers.
-
Method: High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
-
Protocol Outline:
-
A solution of racemic this compound is prepared in an appropriate solvent (e.g., hexane/isopropanol mixture).
-
The solution is injected into an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).
-
An isocratic mobile phase is run through the column to separate the enantiomers based on their differential interaction with the chiral stationary phase.
-
The eluting enantiomers are detected using a UV detector.
-
Fractions corresponding to each enantiomer peak are collected separately.
-
The purity of the collected enantiomers is confirmed by re-injecting them into the chiral HPLC system.
-
In Vivo AChE Inhibition Assay (Example: Daphnia magna)
-
Objective: To determine the relative potency of this compound enantiomers in inhibiting AChE in a whole organism.
-
Protocol Outline:
-
Culture Daphnia magna under standard laboratory conditions.
-
Prepare a range of concentrations for (+)-profenofos, (-)-profenofos, and racemic this compound in culture media.
-
Expose groups of daphnids to each concentration for a defined period (e.g., 24 or 48 hours). A control group with no this compound is also maintained.
-
After exposure, homogenize the daphnids in a phosphate buffer containing a surfactant (e.g., Triton X-100) to extract the enzymes.
-
Centrifuge the homogenate to obtain a supernatant containing the AChE.
-
Measure AChE activity using a spectrophotometric method, such as the Ellman assay, which measures the production of thionitrobenzoate from the reaction of acetylthiocholine and dithiobisnitrobenzoic acid (DTNB).
-
Calculate the percentage of AChE inhibition relative to the control group for each concentration and determine the IC50 (concentration causing 50% inhibition).
-
In Vitro Microsomal Bioactivation Assay
-
Objective: To investigate the stereospecific metabolism of this compound enantiomers.
-
Protocol Outline:
-
Prepare liver microsomes from a suitable animal model (e.g., mouse or chick) through differential centrifugation of liver homogenates.
-
Incubate a known concentration of (+)- or (-)-profenofos with the liver microsomes in a reaction mixture. This mixture must contain an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to fuel the MFO enzymes.
-
A control reaction without the NADPH-generating system is run in parallel to measure non-metabolic degradation.
-
To confirm the role of MFOs, a parallel experiment can be run with a known MFO inhibitor, such as piperonyl butoxide.[4]
-
After a set incubation period, the reaction is stopped (e.g., by adding a solvent).
-
The potency of the resulting mixture (containing the metabolite) is then tested in an in vitro AChE inhibition assay as described previously.
-
Caption: Generalized experimental workflow for studying this compound stereospecificity.
Conclusion and Implications
The toxicity of this compound is markedly stereospecific. While the (+)-enantiomer is a more potent direct inhibitor of AChE in vitro, it is the (-)-enantiomer that exhibits greater toxicity in vivo due to its stereospecific bioactivation into a highly potent AChE inhibitor.[4][9] This highlights a critical principle in toxicology and drug development: biological systems are chiral, and their interactions with chiral molecules are often highly selective.[5]
Key Implications:
-
Environmental Risk Assessment: Evaluating the environmental risk of chiral pesticides based on the properties of the racemic mixture can be misleading.[6][7] The fate and effects of the more toxic and/or persistent enantiomer should be considered individually.
-
Pesticide Development: There is a significant opportunity to develop "enantiopure" pesticides, which contain only the active, target-effective enantiomer.[7] This could potentially halve the amount of chemical applied to the environment, reducing non-target toxicity and environmental contamination.[7]
-
Regulatory Scrutiny: The findings underscore the need for regulatory agencies to consider the enantioselectivity of chiral pesticides when establishing safety standards and use guidelines.[7]
References
- 1. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in freshwater and marine water [waterquality.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative bioactivation of S-alkyl phosphorothiolate pesticides: stereospecificity of this compound insecticide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides this compound, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpestnet.org [mdpestnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides this compound, fonofos, and crotoxyphos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 11. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Profenofos Metabolism and Detoxification Pathways in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos, an organophosphorus insecticide, undergoes extensive metabolism in mammals, leading to its detoxification and subsequent excretion. This technical guide provides a comprehensive overview of the core metabolic and detoxification pathways of this compound. The primary metabolic route involves the hydrolysis of this compound to its principal metabolite, 4-bromo-2-chlorophenol (BCP). This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2B6, and CYP2C19, as well as Paraoxonase 1 (PON1). Following its formation, BCP undergoes Phase II conjugation reactions, forming glucuronide and sulfate conjugates, which are then readily excreted. While Glutathione S-transferases (GSTs) are known to play a role in the detoxification of many organophosphates, their direct involvement in this compound metabolism is not yet fully elucidated. This guide presents detailed experimental protocols for key assays, quantitative data on enzymatic kinetics, and visual diagrams of the metabolic pathways to serve as a valuable resource for researchers in toxicology, drug metabolism, and pesticide development.
Introduction
This compound [O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate] is a broad-spectrum organophosphate insecticide and acaricide.[1] Unlike many other organophosphates that require metabolic activation to exert their toxic effects, this compound is a direct-acting inhibitor of acetylcholinesterase.[2] The metabolism of this compound is therefore a critical detoxification process in mammals. Understanding the enzymatic pathways involved in its biotransformation is essential for assessing its toxicological risk, developing potential antidotes, and for the rational design of safer pesticides. This guide will delve into the key metabolic pathways, the enzymes responsible, and the experimental methodologies used to study these processes.
Core Metabolic Pathways
The metabolism of this compound in mammals primarily proceeds through two main phases: Phase I hydrolysis and Phase II conjugation.
Phase I Metabolism: Hydrolysis to 4-bromo-2-chlorophenol (BCP)
The initial and most significant step in the detoxification of this compound is the cleavage of the phosphate ester bond, leading to the formation of 4-bromo-2-chlorophenol (BCP) and O-ethyl S-propyl phosphorothioate.[2] This hydrolysis is catalyzed by two main enzyme families: Cytochrome P450s and Paraoxonases.
Several isoforms of the Cytochrome P450 superfamily, located primarily in the liver, are responsible for the oxidative metabolism of this compound to BCP.[2] In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4, CYP2B6, and CYP2C19 as the primary catalysts for this reaction.[2]
Diagram of this compound Hydrolysis by CYPs
Caption: CYP-mediated hydrolysis of this compound to BCP.
Other Phase I Metabolites
Besides the primary hydrolysis product BCP, other minor Phase I metabolites of this compound have been identified, including desethylated this compound, desthiopropylthis compound, and hydroxypropyl this compound.[3] The formation of these metabolites also likely involves CYP-mediated oxidation.
Diagram of Minor this compound Metabolites
Caption: Formation of minor this compound metabolites.
Paraoxonase 1 (PON1) is a serum esterase associated with high-density lipoprotein (HDL) that is known to hydrolyze a variety of organophosphates. While its specific kinetic parameters for this compound are not as extensively documented as for other organophosphates like paraoxon and chlorpyrifos-oxon, it is recognized as a contributor to this compound hydrolysis.[4][5]
Phase II Metabolism: Conjugation of BCP
Following its formation, the phenolic metabolite BCP undergoes Phase II conjugation reactions to increase its water solubility and facilitate its excretion from the body. The primary conjugation pathways are glucuronidation and sulfation.[6]
UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of BCP, forming BCP-glucuronide.
Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of BCP, forming BCP-sulfate.
Diagram of BCP Conjugation Pathways
Caption: Phase II conjugation of BCP.
The Role of Glutathione S-Transferases (GSTs)
Glutathione S-transferases (GSTs) are a major family of Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, including many pesticides.[7] In the context of organophosphates, GSTs can detoxify these compounds through two main mechanisms: O-dealkylation and O-dearylation.[8] While there is extensive evidence for the role of GSTs in the metabolism of other organophosphates like chlorpyrifos and diazinon, direct experimental evidence for the conjugation of this compound or its metabolites with glutathione in mammals is currently limited.[3] However, given the electrophilic nature of this compound and its metabolites, it is plausible that GSTs contribute to its detoxification. Further research is needed to fully elucidate the role of this pathway.
Quantitative Data
The following tables summarize the available quantitative data on the kinetics of this compound metabolism.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism to BCP by Human Liver Microsomes and Recombinant Human CYPs [2]
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein or nmol/min/nmol CYP) | Intrinsic Clearance (CLint) (mL/min/mg protein or mL/min/nmol CYP) |
| Pooled Human Liver Microsomes | 0.956 | 2.92 | 3.11 |
| Recombinant CYP3A4 | 18.9 | 19.2 | 1.02 |
| Recombinant CYP2B6 | 1.02 | 47.9 | 46.9 |
| Recombinant CYP2C19 | 0.516 | 25.1 | 48.8 |
Table 2: Urinary BCP Concentrations in Agricultural Workers [2]
| Worker Category | Before Spray (μg/g creatinine) | During Spray (μg/g creatinine) |
| Applicator | 16.5 - 30.0 | 974 - 3566 |
| Technician | 3.27 - 13.4 | 41.2 - 172 |
| Engineer | 3.56 - 11.2 | 34.5 - 80.8 |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes[2]
Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism to BCP by pooled human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA
-
NADPH regenerating system (e.g., 1 mM NADPH)
-
Internal standard (e.g., 2,4,5-trichlorophenol)
-
Organic solvent for extraction (e.g., toluene)
-
Derivatizing agent (e.g., BSTFA)
-
GC-μECD or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare incubation mixtures in microcentrifuge tubes containing Tris-HCl buffer, HLM (e.g., 0.1 mg protein/mL), and varying concentrations of this compound (e.g., 0.1 to 80 μM).
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that is within the linear range of metabolite formation (e.g., 2 minutes).
-
Stop the reaction by adding a quenching agent (e.g., 50 μL of 12 N HCl).
-
Add the internal standard.
-
Extract the metabolite (BCP) with an organic solvent.
-
Derivatize the extract if necessary for GC analysis.
-
Analyze the samples by GC-μECD or LC-MS/MS to quantify the amount of BCP formed.
-
Calculate the rate of BCP formation (nmol/min/mg protein).
-
Plot the rate of formation against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Workflow for In Vitro Metabolism Assay
Caption: Workflow for determining this compound metabolism kinetics.
Determination of Urinary BCP by GC-μECD[2]
Objective: To quantify the concentration of BCP in urine samples.
Materials:
-
Urine samples
-
Internal standard (e.g., 2,4,5-trichlorophenol)
-
Concentrated HCl
-
Toluene
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-μECD system
Procedure:
-
Thaw and mix a 1 mL aliquot of the urine sample.
-
Add a known amount of the internal standard.
-
Hydrolyze the conjugated BCP by adding concentrated HCl and heating at 80°C for 1 hour. This step cleaves the glucuronide and sulfate moieties.
-
Cool the sample and extract the free BCP with toluene.
-
Transfer the toluene layer to a new tube.
-
Derivatize the BCP by adding BSTFA and heating at 70°C for 1 hour. This step makes the BCP more volatile for GC analysis.
-
Inject an aliquot of the derivatized extract into the GC-μECD system.
-
Quantify the BCP concentration based on the peak area relative to the internal standard, using a calibration curve prepared with BCP standards.
-
Measure the creatinine concentration in the urine sample to normalize the BCP concentration (reported as μg/g creatinine).
Workflow for Urinary BCP Analysis
Caption: Workflow for the analysis of BCP in urine.
Conclusion
The metabolism of this compound in mammals is a multi-step process involving Phase I hydrolysis and Phase II conjugation, which collectively lead to its detoxification and elimination. The primary detoxification pathway is the hydrolysis of this compound to BCP, a reaction catalyzed by CYP enzymes (CYP3A4, CYP2B6, and CYP2C19) and PON1. BCP is then efficiently conjugated with glucuronic acid and sulfate, rendering it water-soluble for urinary excretion. While the involvement of GSTs in this compound metabolism is plausible, further research is required to confirm its specific role. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the toxicology, metabolism, and potential health risks associated with this compound exposure.
References
- 1. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosylation and Glutathione Conjugation of Chlorpyrifos and Fluopyram Metabolites Using Electrochemistry/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative glutathione conjugation and its novel role in activation of the organophosphorus insecticide prothiofos [agris.fao.org]
- 7. The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Degradation of Profenofos in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract: Profenofos, an organophosphate insecticide, is utilized in agriculture to control a broad spectrum of pests, primarily on cotton and vegetable crops. Its application leads to its distribution in various environmental compartments, including soil and water. Understanding the fate and degradation of this compound is critical for assessing its environmental risk and persistence. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and environmental fate of this compound in terrestrial and aquatic systems. It summarizes key quantitative data, details common experimental protocols for its analysis, and visualizes complex processes to support research and development efforts. The primary degradation route involves hydrolysis of the phosphate ester bond to form 4-bromo-2-chlorophenol, with further degradation being highly dependent on environmental conditions such as pH, temperature, and microbial activity.
Physicochemical Properties
The environmental behavior of this compound is governed by its inherent physical and chemical properties. It is a pale yellow liquid with a characteristic garlic-like odor.[1][2] Its limited water solubility and high octanol-water partition coefficient indicate a tendency to associate with organic matter in soil and sediment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | [3][4] |
| CAS Registry No. | 41198–08–7 | [3] |
| Molecular Formula | C₁₁H₁₅BrClO₃PS | [3] |
| Molecular Weight | 373.6 g/mol | [1][3] |
| Appearance | Pale yellow liquid with a garlic-like odor | [1][2] |
| Water Solubility | 28 mg/L (at 25°C) | [3][5] |
| Vapor Pressure | 1.24 × 10⁻⁴ Pa (at 25°C) | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.44 | [3][5] |
| Henry's Law Constant | 2.2 x 10⁻⁸ atm·m³/mol |[1] |
Degradation Pathways of this compound
The degradation of this compound in the environment proceeds through several key pathways, with hydrolysis and microbial action being the most significant.
-
Hydrolysis: The most critical step in the detoxification of this compound is the cleavage of the phosphorus-ester bond.[6] This abiotic or biotic process yields the primary metabolite, 4-bromo-2-chlorophenol (BCP) , also referred to as CGA 55960, and O-ethyl S-propyl phosphorothioic acid (EPPA).[7]
-
Biodegradation: In soil and water, microorganisms play a crucial role in metabolizing this compound and its primary breakdown products.[8] BCP can be further transformed by microbial action into simpler, less toxic compounds, which can eventually be integrated into the tricarboxylic acid (TCA) cycle.[7]
-
Other Metabolites: Under certain conditions, other degradation products have been identified, including O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate and O-(4-bromophenyl) O-ethyl S-propyl phosphorothioate, which is formed by the loss of a chlorine atom.
Figure 1. Primary degradation pathway of this compound.
Environmental Fate in Water
When this compound enters aquatic systems through runoff or spray drift, its fate is determined by a combination of hydrolysis, photolysis, adsorption to sediment, and potential bioconcentration.
Hydrolysis: The rate of hydrolysis is strongly pH-dependent. This compound is relatively stable in neutral and slightly acidic water but degrades rapidly under alkaline conditions.[1][2][3] This is a critical factor in its persistence in different aquatic environments.
Table 2: Hydrolysis Half-Life (DT₅₀) of this compound in Water at 20°C
| pH | Half-Life (DT₅₀) | Reference(s) |
|---|---|---|
| 5 | 93 - 108 days | [1][2] |
| 7 | 14.6 - 62 days | [1][2] |
| 9 | 5.7 hours - 0.33 days |[1][2] |
Photolysis: While some reports suggest this compound is stable to direct photolysis, indirect photodegradation, mediated by reactive oxygen species like hydroxyl radicals (•OH), can be a significant transformation pathway.[1][2][9] Half-lives under sunlight have been measured at approximately 90 hours, though this can be much faster in natural waters containing dissolved organic matter.[9] Identified photoproducts include O-(2-Chlorophenyl)-O-ethyl-S-propyl phosphorothioate and O-(2-chlorophenyl)-O-ethyl phosphorothioate.[9]
Adsorption and Bioconcentration: With a high Kₒc value, this compound is expected to adsorb strongly to suspended solids and sediment in the water column.[1][2] Its log Kₒw of 4.44 and bioconcentration factor (BCF) values ranging from 29 to 682 indicate a moderate to high potential for bioaccumulation in aquatic organisms.[1][2]
Figure 2. Key processes governing the fate of this compound in water.
Environmental Fate in Soil
In the terrestrial environment, the key processes influencing the fate of this compound are adsorption to soil particles, which limits its mobility, and degradation by soil microorganisms.
Mobility and Adsorption: this compound is expected to have low to slight mobility in soil.[1] Its strong affinity for soil organic matter is reflected in its high soil organic carbon-water partitioning coefficient (Kₒc).
Degradation: this compound is not persistent in soil, with degradation being primarily a biological process.[5][10] The rate is significantly faster under alkaline and aerobic conditions. Several bacterial species, including those from the genera Pseudomonas, Bacillus, and Burkholderia, have been identified as capable of utilizing this compound as a carbon source.[6][11]
Table 3: Soil Persistence and Mobility of this compound
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| Kₒc (Soil Adsorption Coefficient) | 869 - 3,922 | Varies with soil type | [1][12] |
| Field Dissipation Half-Life (DT₅₀) | ~9 days (range 6.3 - 8) | Field conditions | [2] |
| Aerobic Soil Metabolism Half-Life (DT₅₀) | 2 days | Alkaline (pH 7.8) | [1][2] |
| Anaerobic Soil Metabolism Half-Life (DT₅₀) | 3 days | Alkaline (pH 7.8) |[1][2] |
Key Experimental Protocols
Accurate assessment of this compound fate requires robust analytical methodologies. Below are outlines of common experimental protocols.
Protocol 1: Residue Analysis in Soil or Water
This protocol describes a general method for the extraction, cleanup, and quantification of this compound residues.
-
Sample Preparation:
-
Soil: Air-dry the sample and sieve to remove large particles.
-
Water: Collect in amber glass bottles and store at 4°C. Filter if necessary to separate dissolved and particulate phases.
-
-
Extraction:
-
Homogenize a known quantity of the sample (e.g., 50 g) with an organic solvent. Common solvents include methanol, acetonitrile, or a mixture of acetone-hexane.[10][13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for its efficiency.[14]
-
For soil, a mechanical shaker or sonicator can be used to ensure thorough extraction.[15]
-
-
Cleanup:
-
Analysis:
-
The final extract is concentrated and analyzed using chromatographic techniques.
-
Gas Chromatography (GC): Often equipped with a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD) for selective and sensitive detection of organophosphorus compounds.[10][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity, making it ideal for detecting trace levels of this compound and its metabolites.[14][16]
-
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified reference standards.
Protocol 2: Microbial Degradation Study
This protocol outlines the steps to isolate and characterize this compound-degrading microorganisms from soil.
-
Enrichment and Isolation:
-
Collect soil from a site with a history of pesticide application.
-
Use an enrichment culture technique: Inoculate a mineral salt medium (MSM) containing this compound as the sole carbon source with a soil slurry.[6]
-
Perform serial transfers to fresh medium to select for microbes that can efficiently utilize this compound.
-
Isolate pure bacterial or fungal cultures by plating on solid agar medium.[6]
-
-
Degradation Assay:
-
Analysis:
-
Extract this compound from the collected samples using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the remaining this compound concentration using HPLC or GC to determine the degradation rate and half-life.
-
-
Metabolite Identification:
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate and final degradation products, confirming the metabolic pathway.
-
Figure 3. Experimental workflow for a this compound microbial degradation study.
Conclusion
The environmental fate of this compound is characterized by moderate persistence, with degradation rates highly influenced by environmental factors, particularly pH and microbial activity. It exhibits low mobility in soil due to strong adsorption to organic matter. In water, alkaline hydrolysis is a rapid degradation pathway, while photolysis and biodegradation also contribute to its dissipation. The primary metabolite, 4-bromo-2-chlorophenol, is of toxicological interest and its subsequent fate is a key component of the overall environmental risk assessment. The methodologies and data presented in this guide provide a technical foundation for researchers investigating the environmental impact and bioremediation potential related to this compound.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. coromandel.biz [coromandel.biz]
- 4. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 41198-08-7 [m.chemicalbook.com]
- 6. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fao.org [fao.org]
- 11. This compound insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
The Hidden Toll: A Technical Guide to the Sublethal Toxicological Effects of Profenofos on Non-Target Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
Profenofos, a broad-spectrum organophosphate insecticide, is extensively used in agriculture to protect crops from various pests.[1][2] However, its widespread application has led to concerns about its environmental persistence and the subsequent risk to non-target aquatic ecosystems.[1][3] Runoff from agricultural fields can introduce this compound into water bodies, where even at sublethal concentrations, it can elicit a cascade of detrimental effects on aquatic organisms.[3][4] This technical guide provides an in-depth analysis of the sublethal toxicological impacts of this compound on a range of non-target aquatic organisms, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Neurotoxicity: The Primary Mechanism of Action
The principal toxicological effect of this compound, like other organophosphorus pesticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][5] AChE is critical for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of nerve fibers, paralysis, and ultimately death at lethal concentrations.[7] At sublethal levels, this neurotoxic effect manifests in various behavioral and physiological abnormalities.[3][8]
Signaling Pathway for this compound-Induced Neurotoxicity
Quantitative Data on Acetylcholinesterase Inhibition
| Organism | Tissue | This compound Concentration | Exposure Duration | AChE Inhibition (%) | Reference |
| Oreochromis mossambicus | Brain | LC50 (0.272 mg/L) | 24 hours | 90% | [9] |
| Oreochromis mossambicus | Gill | LC50 (0.272 mg/L) | 24 hours | 90% | [9] |
| Ctenopharyngodon idella | Brain | 12 µg/L | 4 days | 64.71% | [6] |
| Ctenopharyngodon idella | Muscle | 12 µg/L | 4 days | 59.93% | [6] |
| Ctenopharyngodon idella | Gill | 12 µg/L | 4 days | 55.71% | [6] |
| Ctenopharyngodon idella | Liver | 12 µg/L | 4 days | 51.43% | [6] |
| Ctenopharyngodon idella | Kidney | 12 µg/L | 4 days | 40.66% | [6] |
| Paratya australiensis (shrimp) | Whole Body | 0.15 µg/L | 21 days | 60% | [5] |
Experimental Protocol for Acetylcholinesterase Activity Assay
A common method for determining AChE activity is based on the Ellman method.
-
Tissue Preparation: Tissues (e.g., brain, muscle, gills) are dissected and homogenized in a cold phosphate buffer (pH 7.4). The homogenate is then centrifuged, and the supernatant is used for the enzyme assay.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
-
Procedure:
-
The reaction mixture contains the tissue supernatant, phosphate buffer, and DTNB.
-
The reaction is initiated by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoic acid).
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
AChE activity is expressed as µmoles of ATCI hydrolyzed per minute per milligram of protein.
-
-
Protein Estimation: The total protein content of the tissue supernatant is determined using a standard method, such as the Lowry method, to normalize the enzyme activity.
Oxidative Stress: A Secondary but Significant Threat
Sublethal exposure to this compound can also induce oxidative stress in aquatic organisms.[3][10] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify them.[11] this compound can lead to an overproduction of ROS, which can damage cellular components like lipids, proteins, and DNA.[10][11]
Signaling Pathway for this compound-Induced Oxidative Stress
Quantitative Data on Oxidative Stress Biomarkers
| Organism | Tissue | This compound Concentration | Exposure Duration | Effect on Biomarker | Reference |
| Oreochromis mossambicus | Gill, Viscera, Muscle | 30 µg/L | 28 days | Increased GST and SOD activity | [10] |
| Oreochromis mossambicus | Brain | 30 µg/L | 28 days | Decreased GST and SOD activity | [10] |
| Oreochromis mossambicus | Gill, Viscera | 30 µg/L | 28 days | Inhibited CAT and GR activity | [10] |
| Oreochromis mossambicus | All tissues | 30 µg/L | 28 days | Depleted GSH levels, Induced LPO | [10] |
| Labeo rohita | Liver | 0.01 and 0.02 mg/L | 21 days | Increased SOD and CAT (day 7), then decreased | [12] |
| Labeo rohita | Liver | 0.01 and 0.02 mg/L | 21 days | Increased GST and LPO | [12] |
| Cyprinus carpio | Liver, Gills | 0.5, 5, and 25 µl/L | 78 hours | Increased CAT and GST activity | [13] |
| Cyprinus carpio | - | 0.5, 5, and 25 µl/L | 78 hours | Decreased GSH levels | [13] |
Experimental Protocols for Oxidative Stress Biomarkers
-
Lipid Peroxidation (LPO) Assay:
-
Measures the level of malondialdehyde (MDA), a product of lipid peroxidation.
-
Tissue homogenate is mixed with thiobarbituric acid (TBA) and heated.
-
The resulting pink-colored complex is measured spectrophotometrically at 532 nm.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
The reaction is initiated by the addition of a superoxide-generating system (e.g., phenazine methosulfate).
-
The reduction of NBT is measured spectrophotometrically at 560 nm.
-
-
Catalase (CAT) Activity Assay:
-
Measures the decomposition of hydrogen peroxide (H2O2).
-
The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.
-
-
Glutathione S-Transferase (GST) Activity Assay:
-
Measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
-
The formation of the conjugate is monitored spectrophotometrically at 340 nm.
-
Genotoxicity: Damage to the Genetic Material
This compound has been shown to be genotoxic to aquatic organisms, causing damage to their DNA.[14][15][16] This can lead to mutations, chromosomal aberrations, and other genetic abnormalities, which can have long-term consequences for the health and survival of populations.
Quantitative Data on Genotoxicity
| Organism | Cell Type | This compound Concentration | Exposure Duration | Genotoxic Effect | Reference |
| Therapon jarbua | Gill and Erythrocytes | 21.5, 43.0, and 86.0 µg/L | - | Significant increase in DNA tail length (Comet assay) | [14][17] |
| Channa punctatus | Erythrocytes | 1.15 ppb | 24, 48, 72, and 96 hours | Induction of micronuclei and other nuclear abnormalities | [15] |
| Channa punctatus | Erythrocytes | 1.16 ppb | - | Increased percentage of DNA in Comet tails | [16] |
| Labeo rohita | Peripheral Erythrocytes | 0.01 and 0.02 mg/L | 21 days | Enhanced DNA damage (Comet assay) in a concentration and time-dependent manner | [12] |
Experimental Protocols for Genotoxicity Assessment
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Individual cells are embedded in agarose on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving the DNA.
-
The slides are placed in an electrophoresis chamber, and an electric current is applied.
-
Damaged DNA (with strand breaks) migrates further towards the anode, forming a "comet tail."
-
The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
-
Micronucleus Test:
-
Erythrocytes are smeared on a microscope slide and stained.
-
The cells are examined under a microscope for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
An increase in the frequency of micronuclei indicates clastogenic or aneugenic effects.
-
Histopathological Alterations: Tissue and Organ Damage
Sublethal exposure to this compound can cause significant histopathological changes in various organs of aquatic organisms, particularly the gills, liver, and kidneys.[12][18] These alterations can impair vital physiological functions such as respiration, detoxification, and excretion.
Observed Histopathological Changes
| Organism | Organ | This compound Concentration | Exposure Duration | Histopathological Alterations | Reference |
| Oreochromis mossambicus | Gills | LC50 (0.272 mg/L) | 24 hours | Breakages in gill arches and rakers, deep lesions, and erosions in the epithelium. | [9] |
| Barbonymus gonionotus | Liver | 0.01 and 0.05 ppm | 30 days | Cloudy degeneration, focal necrosis, hemorrhage, vacuolization, binucleated hepatocytes. | [18] |
| Catla catla | Gills | 0.0008 and 0.0016 ppm | 15 days | Curved secondary gill filaments, necrosis of gill filaments, congestion of secondary lamellae. | [19] |
| Labeo rohita | Gills | 0.01 and 0.02 mg/L | 21 days | Epithelial lifting, lamellar fusion, epithelial necrosis. | [12] |
| Labeo rohita | Liver | 0.01 and 0.02 mg/L | 21 days | Pyknotic nucleus, vacuolation, nuclear degeneration, cellular edema. | [12] |
| Labeo rohita | Kidney | 0.01 and 0.02 mg/L | 21 days | Tubular necrosis, shrinkage of glomeruli, hyaline droplets degeneration, vacuolation of renal tubules, pyknotic nucleus. | [12] |
| Ctenopharyngodon idella | Liver, Kidney, Muscles | 1.8 and 3.6 µg/L | 21 days | Histopathological alterations observed. | [20][21] |
Experimental Protocol for Histopathological Analysis
-
Tissue Sampling and Fixation: Tissues from control and exposed organisms are carefully dissected and immediately fixed in a suitable fixative (e.g., 10% neutral buffered formalin) to preserve their structure.
-
Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax.
-
Sectioning and Staining: The paraffin blocks are sectioned into thin slices (typically 4-5 µm) using a microtome. The sections are then mounted on microscope slides and stained with hematoxylin and eosin (H&E) to visualize the cellular structures.
-
Microscopic Examination: The stained sections are examined under a light microscope to identify any pathological changes in the tissue architecture.
Experimental Workflow for Sublethal Toxicity Assessment
Impacts on Growth, Reproduction, and Hematology
Sublethal concentrations of this compound can also adversely affect the growth, reproduction, and hematological parameters of aquatic organisms.
Quantitative Data on Growth, Reproduction, and Hematology
| Organism | Parameter | This compound Concentration | Exposure Duration | Observed Effect | Reference |
| Daphnia magna | Survival, Growth, Reproduction | 0.07, 0.28, and 1.12 mg/L | 21 days | Decreased survival rate, inhibited growth and reproduction. | [1] |
| Zebrafish (embryos) | Survival and Development | - | 7 days | Decreased survival rate, increased abnormalities (fluid accumulation, damaged jaws, short tails, etc.). | [1][22] |
| Labeo rohita | Electrolytes (Sodium, Potassium, Calcium) | 0.04 mg/L (50% of LC50) | 28 days | Progressive decline in electrolyte levels. | [23][24][25] |
| Ctenopharyngodon idella | Hematology | 1.8 and 3.6 µg/L | 21 days | Microcytic hypochromic anemia, increased leucocyte count. | [20] |
| Ctenopharyngodon idella | Serum Biochemistry | 1.8 and 3.6 µg/L | 21 days | Decreased total protein, albumin, globulin, glucose, total lipid, cholesterol, ALT, and AST. Increased urea, creatinine, and acid phosphatase. | [20][21] |
| Catla catla | Biochemicals (Protein, Carbohydrate, Cholesterol) | - | - | Significant decrease in all parameters. |
Conclusion
The data presented in this technical guide clearly demonstrate that sublethal concentrations of this compound pose a significant threat to the health of non-target aquatic organisms. The multifaceted toxicological effects, ranging from neurotoxicity and oxidative stress to genotoxicity and histopathological damage, can have profound implications for the survival, growth, and reproduction of individuals, and ultimately, the stability of aquatic ecosystems. This comprehensive overview of quantitative data and experimental methodologies serves as a valuable resource for researchers and scientists in the fields of environmental toxicology and drug development, highlighting the critical need for continued monitoring and the development of safer alternatives to mitigate the environmental risks associated with this compound use.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. A review on aquatic ecotoxicity of this compound with reference to environmental fate and impact on fish | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 4. dayilongagrochemical.com [dayilongagrochemical.com]
- 5. This compound in freshwater and marine water [waterquality.gov.au]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sub-lethal effects of this compound on tissue-specific antioxidative responses in a Euryhyaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review: oxidative stress in fish induced by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioaccummulation and Oxidative Stress Analysis In Fish (Cyprinus Carpio) After this compound Exposure [111.68.99.22:8080]
- 14. Genotoxic effects of this compound on the marine fish, Therapon jarbua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genotoxicity assessment of pesticide this compound in freshwater fish Channa punctatus (Bloch) using comet assay and random amplified polymorphic DNA (RAPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxic effects of this compound on the marine fish, Therapon jarbua | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. alliedacademies.org [alliedacademies.org]
- 20. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. jddhs.com [jddhs.com]
- 25. jddhs.com [jddhs.com]
Bioaccumulation potential of Profenofos in the food chain
An In-depth Technical Guide on the Bioaccumulation Potential of Profenofos in the Food Chain
Introduction
This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on crops such as cotton, maize, and vegetables.[1][2][3] Classified as a moderately hazardous compound (Toxicity Class II) by the World Health Organization, its application in agriculture leads to its dissemination into the environment, including soil and aquatic ecosystems.[1][4] Due to its chemical properties and persistence under certain conditions, this compound poses a risk of bioaccumulation and potential biomagnification through the food chain, endangering non-target organisms and potentially human health.[4][5][6]
This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound. It synthesizes quantitative data from various studies, details relevant experimental protocols for its assessment, and visualizes key pathways and processes. The content is intended for researchers, environmental scientists, and toxicology professionals.
Physicochemical Properties and Environmental Fate
The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties, particularly its lipophilicity and persistence.
-
Lipophilicity: this compound is a lipophilic compound, as indicated by its octanol-water partition coefficient (log Kₒw) of 4.44. This property suggests a tendency to partition from water into the fatty tissues of organisms, a key factor in bioaccumulation. A log Kₒw greater than 3 is often used as a trigger for assessing bioconcentration potential.[7]
-
Water Solubility: Its solubility in water is low, reported as 28 mg/L at 25°C. Chemicals with low water solubility often exhibit higher bioaccumulation potential.
-
Environmental Persistence: The persistence of this compound is highly dependent on environmental conditions. In water, its degradation is pH-dependent, with hydrolysis half-lives of 93 days at pH 5, 14.6 days at pH 7, and only 5.7 hours at pH 9. In paddy field conditions, the half-life in water was observed to be 3.42 days, while in soil it was 3.75 days.[8] Despite its relatively rapid degradation under some conditions, its continuous application can lead to persistent levels in aquatic environments, with residues detected in water up to 1.2 µg/L and in sediment ranging from 11 to 130 µg/kg weeks after spraying has ceased.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its toxic effects primarily by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, which can result in neurotoxicity, paralysis, and ultimately death in target and non-target organisms.[3]
References
- 1. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Environmental behavior of this compound under paddy field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Profenofos Neurotoxicity: A Technical Guide on its Effects on the Central and Peripheral Nervous Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos, a broad-spectrum organophosphate insecticide, poses significant neurotoxic risks to non-target organisms, including mammals. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This disruption of cholinergic transmission leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cascade of adverse effects, from hyper-excitation and tremors to paralysis and respiratory failure. Beyond its direct impact on AChE, this compound also induces neurotoxicity through secondary mechanisms, including the generation of oxidative stress and the initiation of apoptotic pathways in neuronal cells. This technical guide provides an in-depth analysis of the neurotoxic effects of this compound, presenting quantitative data from key studies, detailing experimental protocols for assessing its toxicity, and visualizing the involved signaling pathways.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism underlying this compound neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1][2][3][4][5] this compound phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme non-functional.[4] This inactivation prevents the breakdown of acetylcholine (ACh) in the synaptic cleft, leading to its accumulation and the subsequent overstimulation of cholinergic receptors in both the central nervous system (CNS) and peripheral nervous system (PNS).[1][6] This cholinergic crisis manifests as a range of symptoms, including tremors, convulsions, and in severe cases, respiratory paralysis and death.[1][7]
While the parent form of this compound is a potent AChE inhibitor, it can be stereospecifically converted by liver microsomal mixed-function oxidase systems into an even more potent inhibitor.[2][3] Interestingly, some research suggests that this compound may not readily penetrate the central nervous system, leading to a situation where severe blood cholinesterase inhibition is associated with only mild CNS AChE inhibition in animal models.[8]
Neurotoxic Effects on the Central Nervous System (CNS)
This compound exposure elicits a range of detrimental effects on the central nervous system, extending beyond simple AChE inhibition. These include the induction of oxidative stress, apoptosis, and alterations in neurotransmitter systems.
Oxidative Stress
This compound has been shown to induce oxidative stress in the brain by increasing the production of reactive oxygen species (ROS) and disrupting the endogenous antioxidant defense system.[9][10][11] This imbalance leads to lipid peroxidation, as evidenced by increased levels of malondialdehyde (MDA), and a decrease in the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9][10] Oxidative stress is a known contributor to neurodegenerative processes and neuronal cell death.[12][13][14][15]
Apoptosis (Programmed Cell Death)
Studies on primary hippocampal neurons have demonstrated that this compound can induce apoptosis, or programmed cell death.[9][16] This process is mediated through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential, an increase in intracellular calcium levels, and the activation of caspase-3 and caspase-9.[9][10] Furthermore, this compound exposure leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[9][10] Research indicates that the (-)-enantiomer of this compound is significantly more potent in inducing apoptosis than the (+)-enantiomer.[9][16]
Neurobehavioral and Developmental Effects
Exposure to this compound can lead to dose-dependent neurobehavioral alterations, including restlessness, hyper-excitability, tremors, and convulsions.[2] Studies in rats have shown that these effects are generally reversible, with no lasting structural or histopathological changes observed at certain dose levels.[2][17] However, there is growing concern about the developmental neurotoxicity of organophosphates like this compound.[18][19][20][21] Exposure during critical developmental windows may lead to long-term neurological deficits.[6][21]
Neurotoxic Effects on the Peripheral Nervous System (PNS)
The impact of this compound on the peripheral nervous system is primarily linked to its inhibition of AChE at the neuromuscular junction, leading to muscle weakness and twitching.[1][6] Some organophosphates are known to cause organophosphate-induced delayed polyneuropathy (OPIDP), a condition characterized by a distal, sensory-motor axonopathy.[22] While some studies have suggested a potential link between this compound and neuropathy, the evidence is not as strong as for other organophosphates.[22][23][24] Long-term occupational exposure to organophosphates has been associated with a higher prevalence of subclinical and possible neuropathies.[22]
Quantitative Data on Neurotoxic Effects
The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound.
Table 1: Effects of this compound on Apoptosis in Primary Hippocampal Neurons
| Concentration (mg/L) | Enantiomer | Apoptotic Cells (%) |
| 20 | (-)-PFF | 23.4%[9][16] |
| 20 | (+)-PFF | 9.2%[9][16] |
| 20 | rac-PFF | 14.2%[9][16] |
Table 2: Effects of this compound on Antioxidant Enzyme Activity in Primary Hippocampal Neurons
| Enantiomer | Concentration (mg/L) | SOD Activity Inhibition (%) | CAT Activity Inhibition (%) | GPx Activity Inhibition (%) |
| (-)-PFF | 20 | >40%[10] | >48%[10] | >36%[10] |
| (+)-PFF | 20 | >14%[10] | >23%[10] | >14%[10] |
| rac-PFF | 20 | >23%[10] | >33%[10] | >19%[10] |
Table 3: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Species | Enzyme Source | IC50 (nM) |
| Human | Recombinant AChE | 302[25] |
| Rat | Red Blood Cell AChE | 312[25] |
Table 4: Neurobehavioral Effects of a Single Oral Dose of this compound and Cypermethrin Combination in Wistar Rats
| Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |
| 25 | No toxic signs or neurobehavioral alterations | 25[2][17] |
| 75 | Dose-dependent neurobehavioral alterations (reversible) | - |
| 225 | Dose-dependent neurobehavioral alterations (reversible) | - |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Assessment of Apoptosis in Primary Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are isolated from neonatal rats and cultured in a suitable medium.
-
Treatment: Neurons are exposed to varying concentrations of this compound enantiomers for a specified duration (e.g., 24 hours).
-
Apoptosis Detection: Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) is determined for each treatment group.
Measurement of Oxidative Stress Markers
-
Cell Lysate Preparation: Following treatment with this compound, cultured neurons are harvested and lysed to release intracellular components.
-
Lipid Peroxidation Assay (MDA): The concentration of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using a thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity Assays: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are determined using commercially available assay kits according to the manufacturer's instructions.
-
Data Analysis: Enzyme activities and MDA levels are normalized to the total protein concentration in the cell lysates.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of purified AChE (e.g., from electric eel or recombinant human) and the substrate acetylthiocholine are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with a range of this compound concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The rate of the reaction, which produces a colored product upon reaction with DTNB (Ellman's reagent), is measured spectrophotometrically.
-
Data Analysis: The percentage of AChE inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.
Neurobehavioral Assessment in Rodents
-
Animal Dosing: Wistar rats are administered a single oral dose of this compound or a combination of pesticides.
-
Functional Observational Battery (FOB): A series of standardized observations are conducted to assess various neurological functions, including home cage observations, handling observations, open field observations, and sensory-motor tests.
-
Motor Activity Measurement: Spontaneous motor activity is quantified using an automated activity monitoring system.
-
Data Analysis: Behavioral scores and motor activity counts are compared between treated and control groups to identify dose-dependent effects.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to this compound neurotoxicity.
Conclusion
This compound exerts significant neurotoxic effects on both the central and peripheral nervous systems, primarily through the inhibition of acetylcholinesterase. However, its toxicity is multifaceted, also involving the induction of oxidative stress and apoptosis in neuronal cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and scientists in the fields of toxicology and drug development. Understanding the detailed mechanisms of this compound neurotoxicity is crucial for assessing its risks to human health and for the development of potential therapeutic interventions for organophosphate poisoning. The enantioselectivity observed in its toxic effects highlights the importance of considering stereochemistry in toxicological assessments. Further research into the long-term consequences of low-level exposure, particularly on neurodevelopment, is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Single dose neurotoxicity screening studies of insecticide combination (Cypermethrin and this compound) in Wistar rats - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poisoning with the S-Alkyl organophosphorus insecticides this compound and prothiofos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Role of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. informaticsjournals.co.in [informaticsjournals.co.in]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potential developmental neurotoxicity of pesticides used in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ejom.journals.ekb.eg [ejom.journals.ekb.eg]
- 23. Late onset isofenphos neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Poisoning by organophosphorus insecticides and sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
The Genotoxic and Mutagenic Potential of Profenofos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos (PFF), an organophosphate insecticide widely used in agriculture, has come under scrutiny for its potential genotoxic and mutagenic effects.[1] This technical guide provides a comprehensive overview of the existing scientific literature on the subject, summarizing key findings, detailing experimental methodologies, and illustrating the core mechanisms and workflows. The evidence strongly suggests that this compound possesses genotoxic capabilities, primarily mediated through the induction of oxidative stress, leading to various forms of DNA and chromosomal damage.[2][3] However, its mutagenic potential, particularly in terms of gene mutations, appears to be limited, with standard assays like the Ames test consistently yielding negative results.[4]
Primary Mechanism of Genotoxicity: Oxidative Stress
The predominant mechanism underlying this compound-induced genotoxicity is the generation of reactive oxygen species (ROS).[2] Exposure to this compound has been shown to disrupt the cellular antioxidant balance by decreasing the levels of key enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and glutathione reductase (GR), while simultaneously increasing lipid peroxidation.[3][5][6] This state of oxidative stress leads to direct damage to cellular macromolecules, including DNA, resulting in single-strand breaks, chromosomal aberrations, and micronuclei formation.[2][7][8] Studies have demonstrated that pre-treatment with antioxidants like Vitamin E can attenuate the toxic effects of this compound, further solidifying the role of oxidative stress in its genotoxic mechanism.[2]
Caption: this compound-induced oxidative stress pathway.
In Vitro Genotoxicity Data
In vitro studies using cultured cells, particularly human peripheral blood lymphocytes, have been instrumental in elucidating the cytotoxic and genotoxic effects of this compound. These studies consistently demonstrate a dose-dependent increase in DNA and chromosomal damage.
| Test System | Endpoint | Concentration | Key Findings | Reference |
| Human Peripheral Blood Lymphocytes | Cytotoxicity (IC₅₀) | 3.5 µM | Determined by Trypan blue dye exclusion method. | [7][9] |
| Human Peripheral Blood Lymphocytes | Chromosomal Aberrations | Sub-lethal concentrations | Significant increase in satellite associations, chromatid breaks, and gaps. | [7][9] |
| Human Peripheral Blood Lymphocytes | DNA Damage (Comet Assay) | Sub-lethal concentrations | Statistically significant (p < 0.01) increase in single-strand DNA breaks (comet tails). | [7][9] |
| Rat Adrenal Pheochromocytoma (PC12) Cells | DNA Damage | Concentration-dependent | PFF enantioselectively induced DNA damage, with the (-)-PFF enantiomer being more potent. | [2] |
In Vivo Genotoxicity Data
A substantial body of evidence from in vivo studies across various animal models corroborates the genotoxic potential of this compound observed in vitro. These studies highlight the pesticide's ability to induce chromosomal damage and DNA strand breaks in somatic and, in some cases, germ cells.
| Test System | Endpoint | Dose / Concentration | Key Findings | Reference |
| Swiss Albino Mice | Chromosomal Aberrations (Bone Marrow) | 3 mg/ml & 8 mg/ml (15 & 30 days) | Statistically significant increase in structural and numerical chromosomal abnormalities. | [10] |
| Male Mice | Chromosomal Aberrations (Bone Marrow) | 36 - 216 mg/kg bw (oral) | Induction of chromosome aberrations, micronuclei, and sister chromatid exchanges. | [4] |
| Male Mice | Chromosomal Aberrations (Germ Cells) | 4.25 & 8.5 mg/kg bw | Potent inducer of chromosomal aberrations in primary spermatocytes. | [11] |
| Weanling Male Rats | Chromosomal Aberrations & Micronuclei (Bone Marrow) | 14.32 mg/kg bw (28 days) | Significant increase in chromosomal aberrations and micronucleus formation; decrease in mitotic index. | [12] |
| Rana spinosa (Tadpoles) | DNA Damage & Micronuclei (Erythrocytes) | Sub-lethal (0.58 - 1.59 mg/L) | Significant DNA damage at all concentrations; micronucleus induction at moderate to high concentrations. | [13] |
| Channa punctatus (Freshwater Fish) | DNA Damage (Comet Assay) | 0.58, 1.16, 1.74 ppb (96h) | Concentration-dependent increase in DNA damage in gill cells. | [14] |
| Channa punctatus (Freshwater Fish) | DNA Damage (RAPD) | 1.16 ppb | Alterations in RAPD profile (appearance/disappearance of bands), indicating DNA damage. | [15] |
| Channa punctatus (Freshwater Fish) | Micronuclei (Erythrocytes) | 2.68 µg/L (96h LC₅₀) | Significant induction of micronuclei and other nuclear abnormalities. | [16] |
Mutagenicity Assessment
In contrast to the strong evidence for its genotoxicity (clastogenicity), this compound has generally tested negative for mutagenicity in bacterial reverse mutation assays.
| Test System | Endpoint | Concentration | Metabolic Activation (S9) | Result | Reference |
| S. typhimurium (Ames Test) TA98, TA100, TA1535, TA1537 | Gene Mutation | Up to 405 µ g/0.1 ml | With and Without | Negative | [4] |
| S. typhimurium (Ames Test) TA98, TA100, TA102, TA1535, TA1537 | Gene Mutation | Up to 5000 µ g/plate | With and Without | Non-mutagenic | [17] |
| S. cerevisiae D7 | Gene Conversion, Crossing Over, Reverse Mutation | Up to 10000 µg/ml | With and Without | Negative | [4] |
| Culex quinquefasciatus | Dominant Lethal Test | LC₂₀ | N/A | Positive (Significant increase in unhatched eggs) | [18] |
| Culex quinquefasciatus | Gene Mutation (PCR-RFLP) | LC₂₀ | N/A | Positive (Mutations in the 16S rRNA gene) | [19] |
The dominant lethal test and PCR-RFLP assay in mosquitoes suggest that this compound may induce heritable genetic damage in some organisms, though the standard Ames test for point mutations is negative.[18][19]
Experimental Protocols
Chromosomal Aberration Assay
This assay identifies agents that cause structural changes to chromosomes.[20] It is a critical component of in vitro and in vivo genotoxicity testing.[21][22]
Methodology (In Vivo, Mouse Bone Marrow):
-
Animal Dosing: Swiss albino mice are treated with this compound (e.g., via oral gavage) at various dose levels for a specified duration. A vehicle control and a positive control (e.g., Mitomycin-C) are run in parallel.[10][11]
-
Metaphase Arrest: Approximately 2 hours before sacrifice, animals are injected with a mitotic inhibitor like colchicine (e.g., 2 mg/kg) to arrest cells in the metaphase stage of division.[23]
-
Cell Harvesting: Animals are sacrificed by cervical dislocation. The femur bones are removed, and the bone marrow is flushed out using a hypotonic solution (e.g., 0.075 M KCl).
-
Hypotonic Treatment: The cell suspension is incubated in the hypotonic solution to swell the cells and disperse the chromosomes.
-
Fixation: Cells are fixed using a freshly prepared Carnoy's fixative (Methanol:Glacial Acetic Acid, 3:1). This step is typically repeated multiple times.
-
Slide Preparation: A drop of the fixed cell suspension is placed onto a clean, chilled glass slide and air-dried.
-
Staining: Slides are stained with a chromosome stain, such as Giemsa.
-
Microscopic Analysis: A minimum of 100 well-spread metaphases per animal are scored under a microscope for structural aberrations (e.g., breaks, gaps, fragments, rings, exchanges) and numerical aberrations (polyploidy, aneuploidy).[10]
Caption: Workflow for the in vivo Chromosomal Aberration Assay.
Micronucleus Assay
The micronucleus (MN) test is a widely used and reliable method for assessing chromosomal damage.[24] It detects acentric chromosome fragments or whole chromosomes that lag behind during anaphase and are not incorporated into the daughter nuclei, forming small, separate nuclei (micronuclei).
Methodology (In Vivo, Rodent Bone Marrow):
-
Animal Dosing: Animals are administered this compound, a vehicle control, and a positive control over a set period.[12][24]
-
Cell Harvesting: Animals are sacrificed, and bone marrow is flushed from the femurs into a centrifuge tube containing fetal bovine serum or a similar medium.
-
Cell Preparation: The cell suspension is centrifuged, the supernatant is discarded, and a smear is made from the cell pellet on a clean glass slide.
-
Slide Fixation: The smears are air-dried and then fixed in absolute methanol.
-
Staining: Slides are stained with a differential stain like May-Gruenwald followed by Giemsa, which allows for the differentiation of polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).
-
Microscopic Analysis: A predefined number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity to the bone marrow.[24]
Caption: Workflow for the in vivo Micronucleus Assay.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive technique for detecting DNA strand breaks in individual cells.[7] Damaged DNA, containing fragments and relaxed loops, migrates further in an electric field, creating a "comet tail" shape.
Methodology (Alkaline Version):
-
Cell Preparation: A single-cell suspension is obtained from the target tissue (e.g., fish gills, human lymphocytes) and kept on ice to prevent further DNA damage.[14]
-
Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose. A coverslip is applied, and the slide is chilled to solidify the gel.
-
Cell Lysis: The slides are immersed in a cold, high-salt lysis solution (containing detergents like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: An electric field is applied. The negatively charged DNA migrates towards the anode. The extent of migration (the "comet tail") is proportional to the amount of DNA damage.
-
Neutralization and Staining: Slides are neutralized with a buffer and stained with a fluorescent DNA dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the DNA damage, typically by measuring parameters like tail length, % DNA in the tail, and tail moment.[14][15]
Caption: Workflow for the alkaline Comet Assay.
Conclusion
The collective evidence from a range of in vitro and in vivo studies indicates that this compound is a genotoxic agent. Its primary mechanism involves the induction of oxidative stress, which leads to DNA strand breaks and chromosomal damage. This is demonstrated by positive results in chromosomal aberration assays, micronucleus tests, and comet assays across multiple species, including mammalian and aquatic organisms.[7][10][12][13] However, this compound does not appear to be a mutagen in the classical sense of inducing point mutations, as evidenced by consistently negative results in the Ames test.[4] The potential for heritable genetic damage, as suggested by the dominant lethal test in insects, warrants further investigation.[18] Researchers and professionals in drug development and chemical safety should consider the clastogenic (chromosome-breaking) potential of this compound as a significant toxicological endpoint.
References
- 1. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomer-specific this compound-induced cytotoxicity and DNA damage mediated by oxidative stress in rat adrenal pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 5. imedpub.com [imedpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and genotoxicity induced by the pesticide this compound on cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. biotech.journalspub.info [biotech.journalspub.info]
- 11. Genotoxicity evaluation of buprofezin, petroleum oil and this compound in somatic and germ cells of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of this compound on weanling male rats: antioxidant and protective activity of artichoke leaves extract [ejchem.journals.ekb.eg]
- 13. Lethal effect and in vivo genotoxicity of this compound to Chinese native amphibian (Rana spinosa) tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induced DNA damage in freshwater fish, Channa punctatus (Bloch) using alkaline single cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity assessment of pesticide this compound in freshwater fish Channa punctatus (Bloch) using comet assay and random amplified polymorphic DNA (RAPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaron.com [pharmaron.com]
- 23. researchgate.net [researchgate.net]
- 24. researchtrend.net [researchtrend.net]
Endocrine Disrupting Effects of Profenofos in Wildlife: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos, a broad-spectrum organophosphate insecticide, is widely utilized in agriculture to control a range of pests.[1] Its extensive use, however, has raised significant concerns regarding its impact on non-target wildlife. Emerging evidence strongly indicates that this compound acts as an endocrine-disrupting chemical (EDC), interfering with the hormonal systems of various animal species and leading to adverse reproductive and developmental outcomes.[2][3] This technical guide provides an in-depth analysis of the endocrine-disrupting effects of this compound on wildlife, with a focus on fish, amphibians, birds, and mammals. It synthesizes quantitative data on toxicity and hormonal alterations, details the experimental protocols used in key studies, and visualizes the signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction
Endocrine disrupting chemicals (EDCs) are exogenous substances that alter the functions of the endocrine system, causing adverse health effects in an intact organism, its progeny, or (sub)populations.[4] Pesticides, including organophosphates like this compound, are a significant source of EDCs in the environment.[5] this compound primarily exerts its insecticidal action through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[6] However, its toxicological profile extends beyond neurotoxicity to include significant endocrine-disrupting properties.[2]
This guide will systematically review the documented effects of this compound across different wildlife taxa, presenting the data in a structured format to facilitate comparison and analysis. Detailed experimental methodologies are provided to aid in the replication and extension of these studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, conceptual frameworks for understanding the mechanisms of this compound-induced endocrine disruption.
Endocrine Disrupting Effects of this compound in Fish
Fish are particularly vulnerable to aquatic contaminants like this compound due to their direct and continuous exposure. Studies have demonstrated that this compound is highly toxic to fish, with sublethal concentrations leading to a cascade of adverse effects, including endocrine disruption.[7][8]
Quantitative Data on this compound Toxicity in Fish
The following table summarizes the lethal concentrations and sublethal effects of this compound observed in various fish species.
| Species | Parameter | Value | Exposure Duration | Reference |
| Gambusia affinis (Mosquito fish) | LC50 | 0.64 ± 0.06 mg/L | 96 hours | |
| Sublethal Concentration | 0.13 mg/L | 20 days | [7][8] | |
| Oreochromis mossambicus (Tilapia) | LC50 | 0.272 ± 0.0177 mg/L | 96 hours | [9] |
| Sublethal Concentration | 0.108 mg/L | 28 days | [9] | |
| Sublethal Concentration | 30 µg/L | 28 days | [10] | |
| Labeo rohita (Rohu) | LC50 | 100 µg/L | 24 hours | [11] |
| Ctenopharyngodon idella (Grass carp) | LC50 | 7.2 µg/L | 96 hours | [12] |
| Sublethal Concentrations | 1.8 µg/L and 3.6 µg/L | 21 days | [12] | |
| Danio rerio (Zebrafish) | LC50 | 0.057 mg/L | 96 hours | [13] |
| Sublethal Concentrations | 10%, 25%, and 50% of LC50 | 7 days | [13] | |
| Notopterus notopterus | Sublethal Concentration | 0.7 ppm of LC50 | Reproductive phase |
Key Experimental Protocols
-
Test Organism: Early developing Danio rerio embryos (4 hours post-fertilization).
-
Exposure System: Static system.
-
This compound Concentrations: A series of dilutions, including 10%, 25%, and 50% of the determined 96-hour LC50 (0.057 mg/L).
-
Exposure Duration: 7 days or until hatching.
-
Endpoints Measured:
-
Lethality: Median lethal concentration (LC50) calculated at 24, 48, 72, and 96 hours.
-
Hatching Time: Recorded at 12-hour intervals to calculate the median hatching time (HT50).
-
Survival Rate: Monitored throughout the exposure period.
-
Malformations: Developmental abnormalities such as fluid accumulation, impaired jaw, short tail, ruptured fins, curved body, and deformed heart were observed.
-
Heartbeat: Measured to assess cardiac function.
-
-
Test Organism: Adult freshwater teleost fish, Notopterus notopterus.
-
Exposure: Sublethal concentration of this compound (0.7 ppm of LC50) during the reproductive phase.
-
Tissue Collection: Ovaries from control and experimental fish were collected.
-
Fixation: Tissues were fixed in Bouin's fluid for 24 hours.
-
Processing:
-
Dehydration in a graded series of alcohol.
-
Clearing in xylene.
-
Embedding in paraffin wax.
-
-
Sectioning: Thin sections of the embedded tissues were cut.
-
Staining: Sections were stained with hematoxylin and eosin.
-
Analysis: Microscopic examination for degenerative changes, atretic follicles, and damage to oocytes and follicular walls.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the embryotoxicity of this compound in zebrafish.
Endocrine Disrupting Effects of this compound in Amphibians
Amphibian populations are declining globally, with pesticide contamination being a significant contributing factor.[14] this compound has been shown to be highly lethal and genotoxic to amphibians, indicating its potential to disrupt their endocrine systems.[14]
Quantitative Data on this compound Toxicity in Amphibians
| Species | Parameter | Value | Exposure Duration | Reference |
| Rana spinosa (Tadpoles) | LC50 | 1.59 mg/L | 24 hours | [14] |
| LC50 | 1.14 mg/L | 48 hours | [14] | |
| LC50 | 0.77 mg/L | 72 hours | [14] | |
| LC50 | 0.58 mg/L | 96 hours | [14] |
Key Experimental Protocols
-
Test Organism: Tadpoles of the Chinese native amphibian, Rana spinosa.
-
Exposure: Various sublethal concentrations of this compound.
-
Endpoints Measured:
-
Acute Lethality: Determination of LC50 values at 24, 48, 72, and 96 hours.
-
Genotoxicity (Comet Assay): DNA damage in erythrocytes was assessed using alkaline single-cell gel electrophoresis.
-
Genotoxicity (Micronucleus Test): Evaluation of micronucleus formation in erythrocytes after 96 hours of exposure to assess chromosomal damage.
-
Endocrine Disrupting Effects of this compound in Birds
While research on the direct endocrine-disrupting effects of this compound in birds is limited, studies have demonstrated its toxicity, which can indirectly impact reproductive success.[15]
Quantitative Data on this compound Toxicity in Birds
| Species | Parameter | Value | Exposure Duration | Reference |
| Egretta alba (White Egret) | LD50 | Not specified, but 1/50th of LD50 was used as a sublethal dose | 5 consecutive days | [15] |
| Anas platyrhynchos (Mallard duck) | LD50 | 109 mg/kg body weight | Acute oral | [16] |
Key Experimental Protocols
-
Test Organism: White egret (Egretta alba).
-
Dosing: Oral administration of 1/50th of the predetermined LD50 for 5 consecutive days.
-
Endpoints Measured:
-
Body Weight Gain: Monitored throughout the study.
-
Relative Organ Weights: Liver and kidney weights were measured at the end of the study.
-
Serum Biochemistry: Analysis of aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine levels.
-
Histopathology: Microscopic examination of liver and kidney tissues for pathological changes.
-
Endocrine Disrupting Effects of this compound in Mammals
Studies on laboratory mammals, such as rabbits and rats, have provided direct evidence of the endocrine-disrupting capabilities of this compound, particularly on the male reproductive system.[2][3]
Quantitative Data on this compound Effects in Mammals
| Species | Parameter | Effect | Exposure Details | Reference |
| Oryctolagus cuniculus (Rabbit) | Body Weight | Highly significant decrease (P < 0.001) | 1/10th of LD50 for 11 and 15 days | [3] |
| Testes Weight | Highly significant decrease (P < 0.001) | 1/10th of LD50 for 11 and 15 days | [3] | |
| Leydig Cells | Vanished or regressed | 1/10th of LD50 for 11 and 15 days | [3] | |
| Female Albino Rats | Estrogen and FSH | Significant increase (P < 0.05) | 1/10th and 1/50th of LD50 for six weeks | [17] |
| Progesterone and LH | Significant decrease (P < 0.05) | 1/10th and 1/50th of LD50 for six weeks | [17] | |
| Male Spray Workers (Human) | Serum Testosterone | Significant decrease (P < 0.01) in 70% of workers post-exposure | Occupational exposure | [18] |
Key Experimental Protocols
-
Test Organism: Male rabbits (Oryctolagus cuniculus).
-
Dosing: Oral administration of one-tenth of the LD50 of this compound 500 EC.
-
Exposure Duration: 11 and 15 days.
-
Endpoints Measured:
-
Body Weight: Measured before and after the treatment period.
-
Testicular Weight: Weighed after dissection at the end of the experiment.
-
Histopathology: Microscopic examination of the testes to evaluate the condition of Leydig cells, seminiferous tubules, and interstitial space.
-
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound has been shown to disrupt the delicate hormonal balance of the HPG axis, which is fundamental for reproduction.[2] This disruption can occur at multiple levels, from the synthesis and release of hormones in the brain to their action on the gonads.
Caption: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis by this compound.
Conclusion
The evidence presented in this technical guide clearly demonstrates that this compound is an endocrine-disrupting chemical with significant adverse effects on the wildlife. Across diverse taxa, including fish, amphibians, birds, and mammals, this compound exposure has been linked to reproductive and developmental toxicities. These effects are mediated through the disruption of crucial hormonal pathways, most notably the hypothalamic-pituitary-gonadal axis.
For researchers and scientists, the provided data and experimental protocols offer a foundation for further investigation into the mechanisms of this compound-induced endocrine disruption and for the development of more sensitive and specific biomarkers of exposure. For drug development professionals, this information underscores the importance of considering endocrine disruption potential in the safety assessment of new chemical entities. A deeper understanding of how chemicals like this compound interact with the endocrine system is paramount for protecting both wildlife and human health.
References
- 1. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. saspublishers.com [saspublishers.com]
- 4. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sdiarticle2.in [sdiarticle2.in]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Toxicity effects of this compound on embryonic and larval development of Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical and Histopathological Responses of Oreochromis Niloticus and Cyprinus Carpio to Sub-lethal Exposure of Ictacrune Pesticide [ejh.journals.ekb.eg]
- 16. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 17. oms-files.svdcdn.com [oms-files.svdcdn.com]
- 18. mdpi.com [mdpi.com]
Physicochemical properties of Profenofos formulations
An in-depth technical guide on the physicochemical properties of profenofos formulations for researchers, scientists, and drug development professionals.
Introduction
This compound (O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It is utilized to control a wide variety of pests, primarily Lepidoptera and mites, on crops such as cotton, maize, sugar beet, and vegetables.[3] this compound functions as a non-systemic insecticide with both contact and stomach action.[1][3] The efficacy, stability, and safety of a pesticide are profoundly influenced by the physicochemical properties of its formulation. These formulations, which include emulsifiable concentrates (EC), suspension concentrates (SC), and ultra-low-volume (ULV) liquids, are designed to optimize the delivery and performance of the active ingredient.[4]
This guide provides a comprehensive overview of the core physicochemical properties of this compound and its formulations, details the experimental protocols for their characterization, and illustrates key concepts and workflows.
Physicochemical Properties of Technical this compound
The properties of the technical grade active ingredient are the foundation for any formulation. This compound is a pale yellow liquid with a characteristic garlic-like odor.[1][3][5] Key physicochemical data for technical this compound are summarized in Table 1.
Table 1: Physicochemical Properties of Technical this compound
| Property | Value | Reference(s) |
| Appearance | Pale yellow liquid | [1][3] |
| Molecular Formula | C₁₁H₁₅BrClO₃PS | [1] |
| Molecular Weight | 373.6 g/mol | [1][6] |
| Boiling Point | 100 °C / 1.80 Pa | [1][3] |
| Density / Sp. Gravity | 1.455 g/cm³ (at 20 °C) | [1][3][6] |
| Vapor Pressure | 1.24 × 10⁻¹ mPa (at 25 °C) | [1][3] |
| Water Solubility | 28 mg/L (at 25 °C) | [1][3][5][6] |
| Solvent Solubility | Readily miscible with most organic solvents | [1][2][5] |
| Octanol-Water Partition Coefficient (log Kow) | 4.44 - 4.68 | [1][5][6] |
| Hydrolytic Stability (DT₅₀ at 20°C) | 93 days (pH 5), 14.6 days (pH 7), 5.7 hours (pH 9) | [1][3][5] |
This compound is relatively stable in neutral and slightly acidic conditions but is unstable and hydrolyzes in alkaline media.[1][2][5][6]
Properties of this compound Formulations
Formulation significantly alters the application and behavior of the active ingredient. Emulsifiable concentrates (EC) are a common formulation for this compound.[4][7] Other formulations like suspension concentrates (SC) are also used for pesticides and their properties are relevant for comparison.[8]
Emulsifiable Concentrates (EC)
EC formulations consist of the active ingredient dissolved in a solvent with emulsifiers. When diluted with water, they form a stable emulsion for spraying.[9] Studies on commercial this compound 720 g/L EC formulations have shown the importance of storage conditions on stability.[7]
Table 2: Physicochemical Properties of a this compound EC Formulation Example (Data from a study on a formulation using Diethanolamide (DEA) surfactant)
| Property | Value Range | Reference(s) |
| Droplet Size | 1.76 – 2.07 µm | [10] |
| Density | 0.996 – 0.998 g/cm³ | [10] |
| Surface Tension | 16.56 – 40.72 dyne/cm | [10] |
| Viscosity | 1.032 – 1.078 cP | [10] |
| pH | 6.87 – 8.22 | [10] |
The viscosity and surface tension of EC formulations are critical for spray atomization and droplet formation.[8] Lower surface tensions, typical for ECs, can influence spray deposition and coverage on target surfaces.[8]
Suspension Concentrates (SC) and Microencapsulations
While specific data for this compound SC formulations is limited in the provided search results, general principles for pesticide SCs are applicable. SCs are dispersions of solid active ingredient particles in water.[11] Their stability and efficacy are highly dependent on particle size distribution.[11][12][13] Microencapsulation involves enclosing the active ingredient within a polymeric shell, with particle sizes typically ranging from 0.2 to over 50 µm depending on the method.[14][15][16]
Table 3: Typical Particle Size Distribution for Pesticide Suspension Concentrates
| Parameter | Typical Value (µm) | Significance | Reference(s) |
| D10 | 0.3 - 0.8 | Represents the smallest 10% of particles | [11][12] |
| D50 (Median) | 0.8 - 2.8 | Represents the median particle diameter | [11][12][17] |
| D90 | 3.1 - 10.0 | Represents the largest 90% of particles; critical for nozzle clogging | [11][12][17] |
Smaller particle sizes generally correlate with better suspension stability and biological activity, but can also increase the likelihood of agglomeration.[11][13]
Key Experimental Protocols
Accurate characterization of physicochemical properties requires standardized experimental methods.
Active Ingredient Content and Purity
This protocol determines the concentration of this compound in a formulation.
-
Principle : Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Flame Ionization Detector (FID) is used to separate and quantify this compound.[7][18] High-Performance Liquid Chromatography (HPLC) is also applicable.[19]
-
Apparatus : Gas chromatograph, analytical balance, volumetric flasks, syringes.
-
Procedure :
-
Standard Preparation : Prepare a stock solution of certified this compound reference material in a suitable solvent (e.g., acetone, methanol).[20] Create a series of calibration standards by serial dilution.
-
Sample Preparation : Accurately weigh a sample of the formulation and dissolve it in the chosen solvent to a known volume to achieve a concentration within the calibration range.
-
Chromatography : Inject equal volumes of the standards and the sample solution into the GC.
-
Analysis : Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Solubility Determination (Shake-Flask Method)
This protocol, based on OECD and OPPTS guidelines, measures the solubility of this compound in water or organic solvents.[21]
-
Principle : The formulation is agitated in the solvent for a prolonged period at a constant temperature until equilibrium is reached. The concentration of the dissolved active ingredient is then measured in the saturated solution.
-
Apparatus : Shaking incubator or water bath, centrifuge, analytical balance, flasks, analytical instrument (GC or HPLC).
-
Procedure :
-
Add an excess amount of the this compound formulation to a flask containing the solvent (e.g., distilled water, organic solvent).
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a period sufficient to reach equilibrium (e.g., 24-48 hours). Preliminary tests can determine the required time.
-
After equilibration, allow the mixture to stand to let undissolved material settle. Centrifuge an aliquot to separate any suspended particles.
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze for this compound content using a validated chromatographic method (as in 4.1).
-
Accelerated Storage Stability
This protocol evaluates the stability of a formulation under elevated temperature conditions, simulating long-term storage.[22][23]
-
Principle : The formulation is stored at a constant elevated temperature (e.g., 54 °C) for a defined period (e.g., 14 days) as per FAO guidelines.[22][23] The active ingredient content and key physical properties are measured before and after storage.
-
Apparatus : Laboratory oven, original sealed containers of the formulation, analytical and physical testing equipment.
-
Procedure :
-
Analyze an initial sample ("time zero") for active ingredient content (Protocol 4.1) and relevant physical properties (e.g., pH, viscosity, emulsion stability).
-
Place sealed containers of the same batch in an oven maintained at 54 ± 2 °C for 14 days.[7][22]
-
After 14 days, remove the samples, allow them to cool to room temperature, and re-homogenize if necessary.
-
Re-analyze the stored samples for active ingredient content and physical properties.
-
Evaluation : The active ingredient content after storage should not be lower than 95-96% of the initial content.[23] Physical properties should also remain within specified limits.[22]
-
Viscosity Measurement
This protocol measures the resistance to flow of liquid formulations.
-
Principle : A rotational viscometer measures the torque required to rotate a spindle submerged in the sample fluid at a constant speed. This is crucial for predicting a formulation's behavior during pumping, mixing, and spraying.[24]
-
Apparatus : Rotational viscometer (e.g., Brookfield DV-II+ Pro), temperature-controlled water bath, appropriate spindle.
-
Procedure :
-
Place the liquid formulation in a beaker and allow it to equilibrate to the desired temperature (e.g., 20 °C) in the water bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Immerse the spindle in the sample to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading, typically in centipoise (cP) or milliPascal-seconds (mPa·s). For non-Newtonian fluids, measurements should be taken at various shear rates to create a flow curve.[24]
-
Particle Size Analysis (Laser Diffraction)
This protocol determines the particle size distribution of SC or microencapsulated formulations.[11][12]
-
Principle : A sample dispersed in a liquid is passed through a laser beam. The particles scatter the light at angles inversely proportional to their size. Detectors measure the scattered light pattern, which is then converted into a particle size distribution.[17]
-
Apparatus : Laser diffraction particle size analyzer (e.g., Bettersizer ST), liquid dispersion unit.
-
Procedure :
-
Select a suitable dispersant liquid in which the particles are insoluble and do not agglomerate.
-
Add the formulation sample to the dispersion unit until an appropriate obscuration level (the amount of laser light blocked by the particles) is reached.
-
Apply sonication if necessary to break up any loose agglomerates.
-
Initiate the measurement. The instrument will automatically circulate the sample and record the light scattering data.
-
The software calculates and reports the particle size distribution, typically providing values for D10, D50, and D90.[11]
-
Visualizations: Pathways and Workflows
Mode of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE) at the synaptic cleft in the nervous system of insects.[5][25] This leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the pest.
Caption: this compound mode of action via inhibition of the enzyme acetylcholinesterase (AChE).
Experimental Workflow: Formulation Quality Control
A logical workflow is essential for the systematic quality control of pesticide formulations, ensuring they meet specifications for both chemical content and physical performance.
Caption: A typical experimental workflow for the quality control of a this compound formulation.
Logical Relationships: Properties vs. Performance
The physicochemical properties of a pesticide formulation are directly linked to its performance characteristics, including stability, biological efficacy, and application safety.
Caption: Relationship between key physicochemical properties and formulation performance.
References
- 1. coromandel.biz [coromandel.biz]
- 2. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. coromandel.biz [coromandel.biz]
- 4. fao.org [fao.org]
- 5. This compound CAS#: 41198-08-7 [amp.chemicalbook.com]
- 6. naclind.com [naclind.com]
- 7. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. bettersizeinstruments.com [bettersizeinstruments.com]
- 12. azom.com [azom.com]
- 13. norlab.com [norlab.com]
- 14. Real-time particle size analysis using focused beam reflectance measurement as a process analytical technology tool for continuous microencapsulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BEAD MILLING OF SC PESTICIDE FORMULATION. OPTIMAL PARTICLE SIZE DISTRIBUTION. [michberk.com]
- 18. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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- 21. downloads.regulations.gov [downloads.regulations.gov]
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- 24. rheologylab.com [rheologylab.com]
- 25. This compound (Ref: OMS 2004) [sitem.herts.ac.uk]
Profenofos: A Technical Guide to its History, Development, and Agricultural Application
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Profenofos, an organophosphate insecticide, has been a significant tool in agricultural pest management since its introduction. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and mode of action of this compound. It further delves into its metabolism in target and non-target organisms, the development of resistance, and analytical methodologies for its detection. Quantitative data on its efficacy, toxicity, and environmental fate are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and illustrative diagrams of its mechanism and analytical workflows are included to support researchers and professionals in the field.
Introduction: A Historical Perspective
This compound was first developed in 1975 by Novartis Crop Protection.[1] It was subsequently registered for use in the United States in 1982.[1][2] As a broad-spectrum organophosphate insecticide and acaricide, it has been widely utilized in agriculture to control a variety of chewing and sucking pests, particularly Lepidoptera and mites, in crops such as cotton, maize, potato, soybean, and sugar beet.[2][3][4] In the United States, its use is primarily restricted to cotton.[2][4]
Chemical and Physical Properties
This compound is chemically known as O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate.[2] It is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[2][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅BrClO₃PS | [2][4] |
| Molar Mass | 373.63 g/mol | [2][4] |
| Appearance | Pale yellow to amber liquid | [2][6] |
| Odor | Garlic-like | [2][5][6] |
| Density | 1.455 g/cm³ at 20°C | [7] |
| Vapor Pressure | 1.5 x 10⁻³ Pa at 20°C | [7] |
| Water Solubility | 28.0 mg/L | [8] |
| Log P (octanol-water partition coefficient) | 4.44 at 25°C | [3] |
| Stability | Relatively stable under neutral and slightly acidic conditions; unstable under alkaline conditions. | [8][9] |
| Hydrolysis Half-life (DT₅₀) at 20°C | 93 days (pH 5), 14.6 days (pH 7), 5.7 hours (pH 9) | [4][5] |
Synthesis of this compound
The chemical synthesis of this compound can be achieved through a multi-step process. One common route involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol.[2][6] Another described method involves the reaction of O,O-diethyl sulfo phosphoryl chloride with a recrystallized bromination product of ortho-chlorophenol.[10]
A catalyst-free synthetic method has also been developed, which involves the dealkylation of O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate with trimethylamine to form an onium salt intermediate, followed by a transposition synthesis with bromopropane under nitrogen pressure.[11]
Mode of Action: Inhibition of Acetylcholinesterase
Like other organophosphate insecticides, this compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][6] AChE is critical for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).
The inhibition of AChE by this compound leads to an accumulation of ACh at the synaptic cleft.[2] This results in continuous stimulation of cholinergic receptors, causing hyperexcitation of the nervous system, which manifests as muscle twitching, paralysis, seizures, and ultimately, the death of the insect.[2] this compound is a racemic mixture, with the S(-) isomer being a more potent inhibitor of AChE.[2][6]
Below is a diagram illustrating the signaling pathway at a cholinergic synapse and the inhibitory effect of this compound.
Caption: Mechanism of action of this compound at the cholinergic synapse.
Metabolism
This compound undergoes metabolic transformation in both insects and mammals. The primary metabolic pathway involves the stepwise dealkylation and hydrolysis of the phosphate ester, followed by conjugation.[4] In mammals, cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, are involved in the detoxification of this compound to its inactive metabolite, 4-bromo-2-chlorophenol (BCP).[12] This metabolite can be used as a biomarker for this compound exposure.[12]
In plants, this compound is slowly absorbed and metabolized. The parent compound is often the major residue initially, which then undergoes hydrolysis to form 4-bromo-2-chlorophenol (CGA 55960) and its subsequent sugar conjugates.[3]
Efficacy Against Agricultural Pests
This compound is effective against a broad spectrum of agricultural pests. Its efficacy has been documented against various insects, particularly on cotton.
Table 2: Efficacy of this compound Against Key Cotton Pests
| Pest | Crop | Efficacy Metric | Result | Reference |
| Pink Bollworm (Pectinophora gossypiella) | Cotton | % Boll Infestation Reduction | This compound 50EC showed significant reduction in boll infestation, with overall mean reductions ranging from 23.95% to 25.98% after the first spray. | [13] |
| Spiny Bollworm (Earias insulana) | Cotton | % Larval Infestation Reduction | 91.13% reduction in larval infestation after treatment with this compound. | [14] |
| Cotton Bollworm (Helicoverpa armigera) | Cotton | % Larval Mortality (3 days after spraying) | This compound formulations showed up to 76.7% mortality. | [15] |
| Thrips (Thrips palmi) | Cotton | Thrips Reduction (3 days after spray) | This compound was the most effective insecticide against thrips. | [16] |
Toxicology Profile
The toxicity of this compound has been evaluated in various organisms. It is classified as moderately toxic via the oral route of exposure in laboratory animals.
Table 3: Acute Toxicity of this compound
| Organism | Route | LD₅₀ | Reference |
| Rat (Male & Female) | Oral | 358 - 502 mg/kg bw | [9] |
| Rat (Male & Female) | Dermal | 3300 mg/kg bw | [9] |
| Mouse (Male & Female) | Oral | 298 mg/kg bw | [9] |
| Rabbit (Male & Female) | Oral | 700 mg/kg bw | [9] |
| Rabbit (Male & Female) | Dermal | 472 mg/kg bw | [9] |
| White Egret (Egretta alba) | Oral | The study determined the LD₅₀ but did not state the specific value in the abstract. | [17] |
This compound is also known to be toxic to non-target organisms, including birds, small mammals, bees, fish, and aquatic invertebrates.[6]
Environmental Fate
The environmental persistence and mobility of this compound are influenced by soil type, pH, and microbial activity.
Table 4: Environmental Fate of this compound
| Compartment | Parameter | Value | Reference |
| Soil | Aerobic Metabolism Half-life | Rapidly degraded; <0.1–1.6% remained after 28–30 days. | [3] |
| Soil | Hydrolysis Half-life (Alkaline soil, pH 7.8) | 2 days | [4] |
| Paddy Field Water | Half-life (t₁/₂) | 3.42 days | [1] |
| Paddy Field Soil | Half-life (t₁/₂) | 3.75 days | [1] |
| Pigeonpea Green Pods | Half-life (t₁/₂) | 5.18 - 5.93 days | [18] |
| Mobility in Soil | Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 869 - 3,162 (low to slight mobility) | [8] |
Insecticide Resistance
The extensive use of this compound has led to the development of resistance in several insect species. The primary mechanisms of resistance include:
-
Metabolic Resistance: Resistant insects may detoxify the insecticide at a faster rate through enhanced activity of enzymes like esterases and microsomal oxidases.[7][19][20]
-
Target-site Resistance: Alterations in the acetylcholinesterase enzyme can reduce its sensitivity to inhibition by this compound.[20][21]
Synergism studies using inhibitors like piperonyl butoxide (PBO) for oxidases and S,S,S-tributylphosphorotrithioate (DEF) for esterases can help elucidate the specific metabolic resistance mechanisms.[5][7][19]
Below is a diagram illustrating the logical relationships in this compound resistance mechanisms.
Caption: Logical relationships in the development of insect resistance to this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman Method)
This colorimetric assay is a standard method for determining the inhibitory effect of compounds on AChE activity.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which is measured spectrophotometrically at 412 nm.[22]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 7.5)
-
This compound solutions of varying concentrations
-
Microplate reader
Procedure:
-
Add 50 µL of AChE solution (e.g., 0.25 U/mL) to the wells of a microplate.[23]
-
Add 50 µL of the this compound sample solution (or buffer for control) to the respective wells.[23]
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.[23]
-
Initiate the reaction by adding 100 µL of the substrate solution containing ATCI and DTNB.[23]
-
Immediately measure the absorbance at 405-412 nm using a microplate reader at multiple time points to determine the reaction rate.[22][23]
-
Calculate the percentage of enzyme inhibition compared to the control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[23]
Residue Analysis in Crop Samples (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction and cleanup of pesticide residues from food matrices.
Principle: The sample is first extracted with an organic solvent (typically acetonitrile) and then partitioned with salts to separate the aqueous and organic layers. A dispersive solid-phase extraction (d-SPE) step is then used to clean up the extract by removing interfering matrix components before analysis.
Materials:
-
Homogenized crop sample (e.g., pigeonpea pods)
-
Acetonitrile with 1% ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for pigmented samples
-
Centrifuge
-
LC-MS/MS or GC-FPD system
Procedure:
-
Weigh a representative homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% ethyl acetate).[24]
-
Add the partitioning salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >1500 rcf for 1 minute.
-
Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a 2 mL d-SPE tube containing PSA, C18, and MgSO₄.
-
Shake for 30 seconds and centrifuge at >1500 rcf for 1 minute.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-FPD.
The following diagram illustrates a general workflow for this compound residue analysis.
Caption: General experimental workflow for this compound residue analysis in agricultural samples.
Conclusion
This compound has played a crucial role in agricultural pest control for several decades. Its efficacy as a broad-spectrum insecticide is well-established, as is its mechanism of action as an acetylcholinesterase inhibitor. However, concerns regarding its toxicity to non-target organisms and the development of insect resistance necessitate careful management and the exploration of integrated pest management strategies. The detailed technical information, quantitative data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working to understand and address the challenges associated with the use of this compound in agriculture.
References
- 1. Environmental behavior of this compound under paddy field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. complete.bioone.org [complete.bioone.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 10. CN102617636A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 11. Catalyst-free synthetic method of this compound original medicine - Eureka | Patsnap [eureka.patsnap.com]
- 12. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioefficacy of insecticides against Thrips palmi in cotton (Gossypium hirsutum) | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 17. Assessment of non-target toxicity of this compound insecticide on the aquatic bird; the white egret, Egretta alba [ejabf.journals.ekb.eg]
- 18. researchgate.net [researchgate.net]
- 19. Selection and Preliminary Mechanism of Resistance to this compound in a Field Strain of Musca domestica (Diptera: Muscidae) from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. irac-online.org [irac-online.org]
- 21. Characterization of esterases associated with this compound resistance in the tobacco budworm, Heliothis virescens (F.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. attogene.com [attogene.com]
- 23. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
The Role of Cytochrome P450 Enzymes in the Metabolism of Profenofos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Profenofos, an organophosphorus insecticide, undergoes complex metabolic processing in biological systems, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This guide provides an in-depth analysis of the role of CYP enzymes in the bioactivation and detoxification of this compound. Key human CYP isozymes, including CYP2B6, CYP2C19, and CYP3A4, have been identified as major contributors to its metabolism, leading to the formation of various metabolites, some of which are biomarkers for exposure, while others contribute to its toxicity. This document outlines the metabolic pathways, presents quantitative kinetic data, details relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.
Introduction
This compound is a broad-spectrum insecticide and acaricide. Unlike many other organophosphates that require metabolic activation to exert their toxic effects, this compound is a direct inhibitor of acetylcholinesterase (AChE).[1][2] However, its metabolism by cytochrome P450 enzymes plays a crucial role in both its detoxification and, to some extent, its bioactivation, influencing its overall toxicity and clearance from the body.[1][2] Understanding the specific CYP enzymes involved and the kinetics of these reactions is vital for risk assessment, biomarker development, and understanding potential drug-pesticide interactions.
Cytochrome P450-Mediated Metabolic Pathways of this compound
The metabolism of this compound proceeds via two main types of reactions catalyzed by CYP enzymes: detoxification and bioactivation.
Detoxification Pathway
The primary detoxification pathway for this compound involves the cleavage of the ester bond, leading to the formation of 4-bromo-2-chlorophenol (BCP).[1][3] BCP is a biologically inactive metabolite and serves as a specific and sensitive biomarker for this compound exposure.[1][3][4] Studies using human liver microsomes and recombinant human CYPs have identified CYP2B6, CYP2C19, and CYP3A4 as the key enzymes responsible for this detoxification step.[1][2][3][5]
Bioactivation and Other Metabolic Pathways
In addition to detoxification, CYP-mediated metabolism can also lead to the formation of other metabolites. These include desthiopropylthis compound, hydroxythis compound, desethylated this compound, and des-S-propylated this compound.[6][7][8] Some of these metabolites, such as desthiopropylthis compound and hydroxythis compound, are considered products of bioactivation and can also exhibit toxicity.[1][8]
The following diagram illustrates the known metabolic pathways of this compound mediated by cytochrome P450 enzymes.
Quantitative Analysis of this compound Metabolism
Kinetic studies have been conducted to determine the efficiency of the primary human CYP enzymes in metabolizing this compound to its detoxification product, BCP. The Michaelis-Menten kinetic parameters (Km and Vmax) and the intrinsic clearance (Vmax/Km) provide a quantitative measure of the contribution of each enzyme.
| Enzyme | Km (μM) | Vmax (nmol BCP/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP) | Reference |
| CYP2C19 | 0.516 | 25.1 | 48.8 | [1][3] |
| CYP2B6 | 1.02 | 47.9 | 46.9 | [1][3] |
| CYP3A4 | 18.9 | 19.2 | 1.02 | [1][3] |
The data clearly indicate that CYP2C19 and CYP2B6 are the most efficient enzymes in the detoxification of this compound to BCP, as evidenced by their high intrinsic clearance values.[1][3] Although CYP3A4 also contributes, its efficiency is significantly lower.[1][3]
Experimental Protocols
The following section details a generalized methodology for studying the in vitro metabolism of this compound by cytochrome P450 enzymes, based on published literature.[1]
In Vitro Incubation with Human Liver Microsomes (HLM) and Recombinant CYPs
This protocol outlines the steps to assess the metabolism of this compound using pooled HLM or specific recombinant human CYP enzymes.
Materials:
-
This compound
-
4-bromo-2-chlorophenol (BCP) standard
-
Pooled human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19, CYP3A4)
-
NADPH regenerating system
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Magnesium chloride (MgCl2)
-
EDTA
-
Iso-OMPA (carboxylesterase inhibitor)
-
Organic solvent for extraction (e.g., toluene)
-
Internal standard (e.g., 2,4,5-trichlorophenol)
-
Derivatizing agent (e.g., BSTFA)
Procedure:
-
Prepare incubation mixtures containing buffer, MgCl2, EDTA, and iso-OMPA.
-
Add the enzyme source (HLM or recombinant CYPs) to the incubation mixtures.
-
Add this compound at various concentrations to determine kinetic parameters.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubate for a predetermined time that is within the linear range of metabolite formation (e.g., 2 minutes).
-
Terminate the reaction by adding an organic solvent.
-
Add an internal standard and perform liquid-liquid extraction of the metabolites.
-
Derivatize the extracted samples if required for the analytical method (e.g., for GC analysis).
-
Analyze the samples using a suitable analytical technique such as Gas Chromatography with a micro-Electron Capture Detector (GC/μECD) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites.
-
Calculate the rate of metabolite formation and determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Toxicological Significance and Signaling
The primary toxicological action of this compound and its active metabolites is the inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. The balance between the CYP-mediated detoxification to BCP and the presence of the parent this compound and its bioactivated metabolites determines the overall toxic outcome.
Conclusion
The metabolism of this compound is a complex process with significant implications for its toxicity and detection. Cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19, play a pivotal role in the detoxification of this compound to 4-bromo-2-chlorophenol, a key biomarker. Concurrently, CYP-mediated bioactivation can lead to other toxic metabolites. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in toxicology, pharmacology, and drug development to further investigate the metabolic fate of this compound and its interactions with biological systems. This understanding is essential for accurate risk assessment and the development of strategies to mitigate potential adverse effects in exposed populations.
References
- 1. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Unseen Toll: Profenofos and its Impact on the Soil Microbial Ecosystem
A Technical Guide for Researchers and Drug Development Professionals
The widespread use of organophosphate insecticides, such as profenofos, in modern agriculture has raised significant concerns regarding their non-target effects on soil health. This in-depth technical guide explores the intricate relationship between this compound and the soil microbial community, a vital component of terrestrial ecosystems. By examining the alterations in microbial structure, enzymatic activity, and the metabolic fate of this pesticide, we aim to provide a comprehensive resource for scientists and professionals in drug development and environmental research.
Quantitative Impact of this compound on Soil Microbial Populations and Enzyme Activities
This compound application can significantly alter the abundance and diversity of soil microorganisms, including bacteria, fungi, and actinomycetes. The extent of this impact is often dose-dependent, with higher concentrations generally exerting more pronounced inhibitory effects. Furthermore, the activity of key soil enzymes, which are crucial for nutrient cycling, can be either inhibited or, in some cases, temporarily stimulated by the presence of this compound.
Table 1: Effect of this compound on Soil Microbial Populations
| This compound Concentration | Bacterial Population Change | Fungal Population Change | Actinomycetes Population Change | Reference |
| 10 ppm | -31% | -32% | -20% | [1] |
| 100 ppm | -70% | -40% | -61% | [1] |
| Recommended Dose (RD) | Initial slight decrease, followed by recovery | Initial decrease, followed by recovery | Not specified | [2] |
| 2 x RD | Significant negative impact | Significant negative impact | Not specified | [3] |
| 4 x RD | Significant negative impact, with an increase in Firmicutes and Pseudomonadota | Significant negative impact | Not specified | [3] |
Table 2: Effect of this compound on Soil Enzyme Activities
| This compound Concentration | Amylase Activity Change | Invertase Activity Change | Alkaline Phosphatase Activity Change | Acid Phosphatase Activity Change | Urease Activity Change | Dehydrogenase Activity Change | Reference |
| 10 ppm | -11% | -16% | -38% | -18% | Not specified | Not specified | [1] |
| 100 ppm | -60% | -66% | -67% | -54% | Not specified | Not specified | [1] |
| 5.4 µg/g soil | Not specified | Not specified | Not specified | Not specified | Initial acceleration, followed by inhibition | Not specified | [4] |
| Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Inhibition in soils with inorganic pesticides, stimulation with organic pesticides | [5] |
Experimental Protocols for Assessing this compound Impact
To rigorously evaluate the effects of this compound on soil microbial communities, a combination of microbiological, biochemical, and molecular techniques is employed. Below are detailed methodologies for key experiments.
Isolation and Identification of this compound-Degrading Bacteria
This protocol outlines the enrichment and isolation of bacteria capable of utilizing this compound as a carbon source.
a. Enrichment Culture:
-
Collect soil samples with a history of this compound application.
-
Sieve the soil (2 mm mesh) to remove large debris.
-
In a 250 mL flask, add 10 g of sieved soil to 100 mL of a mineral salt medium (MSM) supplemented with this compound (e.g., 100 mg/L) as the sole carbon source.
-
Incubate the flask on a rotary shaker (150 rpm) at 30°C for 2-7 days.[6][7]
-
After incubation, allow the soil to settle and transfer an aliquot of the supernatant to fresh MSM with this compound and repeat the incubation. This enrichment step is typically repeated three times.[8]
b. Isolation of Pure Cultures:
-
After the final enrichment, serially dilute the culture.
-
Plate the dilutions onto MSM agar plates containing this compound (100 mg/L).
-
Incubate the plates at 30°C until distinct colonies appear.
-
Purify the isolates by repeatedly streaking individual colonies onto fresh MSM agar plates.[6]
c. Identification of Isolates:
-
Characterize the isolates based on morphological and biochemical tests.
-
For molecular identification, extract genomic DNA from the pure cultures.
-
Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').[9]
-
Sequence the PCR products and compare the sequences with a public database (e.g., NCBI GenBank) using BLAST to determine the closest known relatives.
Analysis of this compound Residues in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of this compound from soil samples.
a. Sample Preparation and Extraction:
-
Air-dry and sieve the soil sample (2 mm).
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN) and shake vigorously for 1 minute.[4]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[10]
-
Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.[10]
-
Transfer the ACN supernatant to a clean-up tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., 1200 mg MgSO₄, 400 mg PSA, 400 mg C18).[10]
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.[10]
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
b. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Inlet Temperature: 250°C.[7]
-
Oven Temperature Program: Initial temperature of 80°C, ramp to 170°C at 20°C/min, then to 310°C at 20°C/min and hold for 3.5 minutes.[11]
-
MS Transfer Line Temperature: 280°C.[11]
-
Ion Source Temperature: 280°C.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic this compound ions.
Soil Enzyme Activity Assays
These assays measure the activity of key enzymes involved in nutrient cycling.
a. Dehydrogenase Activity Assay (TTC Method):
-
Weigh 5 g of fresh, sieved soil into a test tube.[12]
-
Add 5 mL of a 0.8% 2,3,5-triphenyltetrazolium chloride (TTC) solution in Tris buffer (pH 7.6). A blank is prepared with buffer only.
-
Incubate the tubes in the dark at 25°C for 16-24 hours.[12]
-
After incubation, add 25 mL of acetone to extract the triphenyl formazan (TPF) formed.[12]
-
Shake the mixture and then filter the supernatant.
-
Measure the absorbance of the red-colored TPF in the filtrate at 485 nm using a spectrophotometer.
-
Calculate the dehydrogenase activity based on a standard curve of TPF.
b. Phosphatase Activity Assay (p-Nitrophenyl Phosphate Method):
-
Weigh 1 g of fresh, sieved soil into a 50 mL centrifuge tube.
-
Add 4 mL of modified universal buffer (MUB) at the desired pH (e.g., pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase).
-
Add 1 mL of p-nitrophenyl phosphate (pNPP) solution (e.g., 25 mM).
-
Incubate the tubes at 37°C for 1 hour.[4]
-
After incubation, stop the reaction by adding 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH.[4]
-
Centrifuge the mixture and filter the supernatant.
-
Measure the absorbance of the yellow-colored p-nitrophenol (pNP) in the filtrate at 405-410 nm using a spectrophotometer.[4]
-
Calculate the phosphatase activity based on a standard curve of pNP.
Visualizing Key Processes: Workflows and Pathways
Diagrams are essential for understanding complex biological and experimental processes. The following visualizations were created using the Graphviz DOT language.
Experimental Workflow for Assessing this compound Impact
Caption: Experimental workflow for studying the impact of this compound on soil.
Microbial Degradation Pathway of this compound
Caption: Proposed microbial degradation pathway of this compound in soil.
Conclusion
The application of this compound can induce significant shifts in the structure and function of soil microbial communities. High concentrations tend to be detrimental to overall microbial populations and key enzymatic activities, potentially disrupting essential ecosystem services such as nutrient cycling. However, the soil microbiome also harbors microorganisms capable of degrading this compound, primarily through hydrolysis, initiating a detoxification process. Understanding these complex interactions is paramount for developing sustainable agricultural practices and for the environmental risk assessment of pesticides. The methodologies and data presented in this guide provide a framework for researchers to further investigate the ecological ramifications of this compound and other agrochemicals.
References
- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 2. chemijournal.com [chemijournal.com]
- 3. FAO Knowledge Repository [openknowledge.fao.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scienceopen.com [scienceopen.com]
- 6. gwmc.ou.edu [gwmc.ou.edu]
- 7. aujssd.ethernet.edu.et [aujssd.ethernet.edu.et]
- 8. webs.uab.cat [webs.uab.cat]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. d-nb.info [d-nb.info]
Methodological & Application
Application Note: GC-MS/MS Method for Profenofos Residue Analysis in Cotton Seed
Audience: Researchers, scientists, and drug development professionals.
Introduction
Profenofos is a broad-spectrum organophosphate insecticide and acaricide used extensively in cotton cultivation to control various pests.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in agricultural commodities, including cotton seed.[2] Cotton seed and its by-products, such as oil and meal, are used in animal feed and for human consumption, making it critical to monitor for pesticide residues to ensure food safety.[3][4] This application note details a robust and sensitive method for the quantitative analysis of this compound residues in cotton seed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) following a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure. The QuEChERS method is highly effective for extracting a wide range of pesticides from complex, oily matrices like cotton seed, while GC-MS/MS provides the high selectivity and sensitivity required for trace-level detection and confirmation.[5][6]
Experimental Protocols
2.1 Reagents and Materials
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or pesticide residue grade.
-
Standards: Certified reference material (CRM) of this compound (≥98% purity).
-
Reagents: Formic acid, ACS grade. Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium chloride (NaCl).
-
QuEChERS dSPE Sorbents: Primary secondary amine (PSA) and C18.
-
Water: Deionized or Milli-Q water.
-
Apparatus: 50 mL polypropylene centrifuge tubes, 2 mL and 15 mL microcentrifuge tubes, analytical balance, vortex mixer, centrifuge, mechanical shaker.
2.2 Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM into a 10 mL volumetric flask and dissolve in methanol.
-
Intermediate Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.
-
Working Standards (5-200 ng/mL): Prepare a series of working standards by serially diluting the intermediate solution with acetonitrile. These standards are used to build the calibration curve.
2.3 Sample Preparation: Modified QuEChERS Method
-
Homogenization: Grind cotton seed samples into a fine, uniform powder using a cryogenic mill or a high-speed blender.
-
Weighing and Hydration: Weigh 5 g (±0.01 g) of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of deionized water to hydrate the sample and vortex for 1 minute.[3][7]
-
Extraction:
-
Centrifugation: Centrifuge the tube at 5000 RPM for 5 minutes.[1]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Final Centrifugation: Centrifuge the dSPE tube at 5000 RPM for 5 minutes.
-
Final Extract: Carefully transfer the final cleaned extract into an autosampler vial for GC-MS/MS analysis.
2.4 GC-MS/MS Instrumentation and Conditions The analysis was performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.[5]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent[9] |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole or equivalent[5] |
| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness[9] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[9] |
| Injector | Splitless mode, 1 µL injection volume[5] |
| Injector Temperature | 280 °C[9] |
| Oven Program | Initial 80°C (hold 1 min), ramp at 20°C/min to 190°C, then ramp at 10°C/min to 300°C (hold 5 min)[9][10] |
| Transfer Line Temp. | 290 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 260 °C[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[10] |
| This compound RT | ~13.8 minutes (approximate) |
| Precursor Ion (m/z) | 374 |
| Product Ions (m/z) | 157 (Quantifier) , 305 (Qualifier) |
| Collision Energy (eV) | 15 (for 157), 10 (for 305) |
Results
The developed method was validated according to SANTE guidelines, assessing linearity, recovery, precision (RSD%), Limit of Detection (LOD), and Limit of Quantification (LOQ). The method demonstrated excellent performance for the analysis of this compound in cotton seed matrix.
3.1 Quantitative Data Summary The table below summarizes the performance of the method. Recovery studies were conducted by spiking blank cotton seed samples at three different concentration levels.
| Spike Level (µg/kg) | Mean Recovery (%) (n=6) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| 10 | 95.4 | 4.8 | 2.0 | 5.0 |
| 50 | 98.2 | 3.5 | - | - |
| 100 | 101.5 | 2.9 | - | - |
Recovery values between 70-120% and RSDs <20% are considered acceptable.[3][5]
Visualizations
4.1 Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to final analysis.
Conclusion
The described analytical protocol, utilizing a modified QuEChERS extraction and cleanup followed by GC-MS/MS analysis, provides a reliable, sensitive, and efficient method for the determination of this compound residues in cotton seed. The method achieves excellent recovery and precision, with a limit of quantification well below the typical MRLs set by regulatory authorities. This application note serves as a comprehensive guide for laboratories involved in routine pesticide residue monitoring in complex food and feed matrices.
References
- 1. neptjournal.com [neptjournal.com]
- 2. fao.org [fao.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. curresweb.com [curresweb.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. plantarchives.org [plantarchives.org]
- 10. agilent.com [agilent.com]
HPLC-UV method for quantifying Profenofos in vegetable samples
An HPLC-UV method provides a reliable and accessible approach for the quantification of profenofos residues in vegetable samples. This application note details a complete protocol, from sample preparation to data analysis, tailored for researchers, scientists, and professionals in drug development and food safety.
Introduction
This compound is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on crops such as cotton, maize, sugar beet, soybean, potato, and various vegetables. Due to its potential toxicity, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose, offering a balance of sensitivity, selectivity, and cost-effectiveness.
Principle
This method involves the extraction of this compound from a homogenized vegetable matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into an HPLC system. The separation of this compound is achieved on a reversed-phase C18 column with a suitable mobile phase. The UV detector measures the absorbance of the eluting this compound at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Homogenizer or blender
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Glassware (volumetric flasks, pipettes, etc.)
-
-
Reagents:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (for samples with high pigment content)
-
Formic acid or ammonium formate (for mobile phase modification, if needed)
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Working Standard Solutions (0.05 - 5.0 µg/mL): Prepare a series of working standards by appropriate serial dilutions of the intermediate standard solution with the mobile phase.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for pesticide residue analysis in food matrices.[1][2][3][4][5]
-
Homogenization: Weigh 10-15 g of a representative vegetable sample and homogenize it using a blender.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA). For vegetables with high chlorophyll content, 50 mg of GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
-
HPLC-UV Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v) or methanol and water.[7][8] The exact ratio may need optimization depending on the column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25-30 °C
Data Presentation
The quantitative performance of the HPLC-UV method for this compound analysis is summarized in the table below. These values are typical and may vary depending on the specific vegetable matrix and laboratory conditions.
| Parameter | Typical Value | Reference |
| Retention Time (min) | 4.5 - 8.0 | [6][7][8] |
| Linearity (R²) | > 0.99 | [10] |
| Limit of Detection (LOD) | 0.01 - 0.16 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.03 - 0.486 µg/mL | [6][7] |
| Recovery (%) | 80 - 110% | [10] |
| Precision (RSD %) | < 15% | [9][10] |
Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH, SANTE) to ensure its suitability for the intended purpose.[6] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations to establish a calibration curve. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[10]
-
Accuracy (Recovery): Determined by spiking blank vegetable samples with known concentrations of this compound and analyzing them. The percentage recovery is calculated.
-
Precision (Repeatability and Intermediate Precision): Evaluated by analyzing replicate samples at the same concentration on the same day (repeatability) and on different days (intermediate precision). The results are expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank vegetable samples to check for any interfering peaks at the retention time of this compound.
Visualization
Caption: Experimental workflow for HPLC-UV quantification of this compound in vegetables.
References
- 1. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 2. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 4. ikm.org.my [ikm.org.my]
- 5. seishin-syoji.co.jp [seishin-syoji.co.jp]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple HPLC-DAD method for simultaneous detection of two organophosphates, this compound and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.plos.org [journals.plos.org]
Application Note: Solid-Phase Extraction (SPE) Cleanup for Profenofos in Water Samples
Abstract
This application note provides a detailed protocol for the cleanup and concentration of Profenofos, an organophosphate insecticide, from water samples using solid-phase extraction (SPE) with C18 cartridges. The described method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and efficient procedure for the determination of this compound residues in aqueous matrices. The subsequent analysis can be performed using gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or other suitable detectors. This document includes a comprehensive experimental protocol, quantitative performance data, and a workflow diagram.
Introduction
This compound is a widely used insecticide and acaricide that can contaminate water sources through agricultural runoff and industrial discharge. Due to its potential toxicity, monitoring its levels in environmental water samples is crucial. Solid-phase extraction is a highly effective technique for the selective extraction and concentration of organic pollutants like this compound from complex matrices. This method offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency. This application note details a robust SPE method using C18 cartridges for the cleanup of this compound in water samples prior to chromatographic analysis.
Data Presentation
The following tables summarize the quantitative data from various studies on the determination of this compound and other pesticides in water samples, utilizing SPE and other relevant extraction techniques for comparison.
Table 1: Performance Data for this compound Extraction from Water Samples
| Extraction Method | Sorbent/Solvent System | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| SPE | C18 / Ethyl Acetate | 80 - 120 | N/A | N/A | N/A | [1] |
| SPE-GC | Multi-walled carbon nanotubes | 72.3 - 116.7 | < 13.6 | 0.269 - 0.743 µg/L | N/A | [2] |
| MIP-PT-µSPE | Molecularly Imprinted Polymer / Methanol:Acetic Acid (9:1) | 95.2 - 99.6 | < 5.6 | 0.33 µg/L | N/A | [3] |
| DLLME-HPLC | Trichloroethane / Acetonitrile | 86.9 - 118 | 1.4 - 6.1 | 2 µg/L | N/A | [4] |
| QuEChERS-GC-MS | Acetonitrile | 85.3 - 107 | 1.8 - 15.4 | 0.3 - 4 µg/L | N/A | [5] |
N/A: Not Available
Table 2: Comparative Performance of SPE and QuEChERS for Pesticide Residue Analysis in Water
| Method | Analyte(s) | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| SPE-LC-MS/MS | 65 Pesticides | 70 - 120 | < 14 | N/A | N/A | [6] |
| QuEChERS-LC-MS/MS | 55 Pesticides | > 93.9 (most) | N/A | 0.02 - 3.0 µg/L | 0.1 - 9.9 µg/L | [7] |
| SPE-GC-NPD | 8 Organophosphates | 83 - 100 | 2.4 - 8.7 | 0.02 - 0.1 µg/L | N/A | [8][9] |
| QuEChERS-UHPLC-MS/MS | Various Pesticides | 80 - 117 | 0.35 - 15.71 | < 3.03 µg/L | 6.25 - 9.18 µg/L | [10] |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from water samples using a C18 cartridge.
Materials and Reagents
-
SPE Cartridges: C18 bonded silica, 500 mg, 6 mL (or equivalent)
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (HPLC grade), Deionized Water
-
Apparatus: SPE vacuum manifold, vacuum pump, collection vials, nitrogen evaporator
-
Chemicals: Anhydrous Sodium Sulfate
Sample Pre-treatment
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended particulate matter, filter it through a 0.45 µm glass fiber filter.
-
For a 500 mL water sample, it is recommended to add a small amount of a water-miscible organic solvent like methanol (e.g., 2 mL) to improve the trapping efficiency of the analyte on the SPE sorbent.[8]
Solid-Phase Extraction Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge to wet the sorbent.
-
Follow with 5 mL of methanol.
-
Finally, pass 10 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned C18 cartridge.
-
Maintain a constant flow rate of approximately 10-12 mL/min using a vacuum manifold.[1]
-
-
Cartridge Washing (Optional):
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.
-
-
Cartridge Drying:
-
Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove residual water.
-
-
Elution:
-
Drying and Reconstitution:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate or hexane) for chromatographic analysis.
-
Instrumental Analysis
The final extract can be analyzed by gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS).
-
GC Column: A suitable capillary column for pesticide analysis (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C
-
Oven Program: An appropriate temperature program to separate this compound from other potential interferences.
-
Detector Temperature (NPD): 300 °C
Experimental Workflow Diagram
Caption: SPE workflow for this compound in water.
Conclusion
The solid-phase extraction method using C18 cartridges described in this application note is a reliable and efficient technique for the cleanup and concentration of this compound from water samples. The protocol provides good recovery and is suitable for routine environmental monitoring. The flexibility of the final determination by GC-NPD or other sensitive detectors allows for the accurate quantification of this compound at trace levels. For laboratories dealing with a large number of samples, this SPE method can be automated to further enhance sample throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of chlorpyrifos,triazophos and this compound in water by gas chromatography with solid-phase extraction using multi-walled carbon nanotubes as adsorbent [yndxxb.ynu.edu.cn]
- 3. Determination of this compound in seawater and foodstuff samples after its molecularly imprinted polymer pipette-tip micro solid phase extraction optimized by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. thermoscientific.fr [thermoscientific.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Assay in Profenofos-Exposed Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos is a widely used organophosphate (OP) insecticide that exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This document provides a detailed protocol for measuring AChE activity in biological samples from organisms exposed to this compound, based on the well-established Ellman method.[4][5] The protocol is designed for a 96-well plate format for efficient analysis. Included are procedures for sample preparation from various tissues, quantitative data on this compound inhibitory potential, and visual diagrams illustrating the toxic mechanism and experimental workflow.
Introduction to this compound and AChE Inhibition
This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a non-systemic insecticide and acaricide.[6] Like other organophosphates, its primary mechanism of acute neurotoxicity is the inhibition of acetylcholinesterase (AChE).[6][7] AChE is a serine hydrolase that terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses.
Inhibition of AChE by this compound occurs through the phosphorylation of a serine residue in the enzyme's active site.[8] This inactivation is relatively stable, leading to the accumulation of ACh in the synaptic cleft.[8] The excess ACh results in continuous stimulation of muscarinic and nicotinic receptors, causing a range of neurotoxic effects, from dizziness and paralysis in pests to severe poisoning in non-target organisms, including humans.[6][7][9] Therefore, measuring AChE activity serves as a crucial biomarker for assessing exposure and the toxic effects of this compound and other organophosphates.[10]
Principle of the Ellman Assay
The most common method for determining AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[4][5][11] The assay's principle involves the following reactions:
-
Enzymatic Hydrolysis: AChE hydrolyzes the substrate analog, acetylthiocholine (ATC), to produce thiocholine and acetate.[12]
-
Chromogenic Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a maximum absorbance at 412 nm.[5][13]
The rate of TNB production is directly proportional to the AChE activity in the sample. In the presence of an inhibitor like this compound, the rate of this reaction decreases.
Quantitative Data: this compound Inhibition of AChE
The inhibitory potency of this compound on AChE can be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Species | Enzyme Source | IC50 Value (nM) | Reference |
| Human | Recombinant AChE | 302 | [7] |
| Human | Erythrocytes | 350 | [7] |
| Rat | Red Blood Cell (RBC) AChE | 312 | [7] |
Experimental Protocols
This protocol is adapted for a 96-well microplate format.[4]
Required Reagents and Equipment
-
Reagents: this compound (analytical grade), Acetylthiocholine iodide (ATC), 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Sodium phosphate (dibasic and monobasic), Triton X-100, EDTA, Bovine Serum Albumin (BSA), Ethanol (for this compound stock).
-
Equipment: Spectrophotometric microplate reader (412 nm), Homogenizer or sonicator, Centrifuge, Micropipettes, 96-well clear flat-bottom plates, Incubator.
Preparation of Solutions
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄ and mix to achieve a pH of 8.0. Store at 4°C.
-
Sample Homogenization Buffer (pH 7.0-8.0): 10 mM Sodium Phosphate buffer containing 1 M NaCl, 1% Triton X-100, and 1 mM EDTA.[12] This high ionic strength buffer is effective for extracting membrane-bound AChE.[12]
-
10 mM DTNB Stock Solution: Dissolve an appropriate amount of DTNB in 0.1 M Phosphate Buffer (pH 8.0). Store protected from light at 4°C.
-
14 mM Acetylthiocholine Iodide (ATC) Solution: Dissolve an appropriate amount of ATC in 0.1 M Phosphate Buffer (pH 8.0). Prepare this solution fresh on the day of the assay.[4]
-
This compound Stock Solutions: Prepare a high-concentration stock solution of this compound in ethanol. Subsequent serial dilutions should be made in 0.1 M phosphate buffer (pH 7.4) containing 0.1 mg/ml BSA. The final ethanol concentration in the assay well should not exceed 0.2%, as higher levels may affect enzyme activity.[7]
Sample Preparation
-
Collect whole blood in tubes containing an anticoagulant (e.g., heparin, EDTA).
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma and red blood cells (RBCs).
-
Remove the plasma and buffy coat. Wash the RBC pellet three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the packed RBCs by adding 9 volumes of ice-cold deionized water.
-
The resulting hemolysate can be used directly for the assay or stored at -80°C.
-
Excise tissues quickly and place them in ice-cold homogenization buffer.
-
Weigh the tissue and homogenize it in 10 volumes (w/v) of ice-cold Sample Homogenization Buffer.
-
Centrifuge the homogenate at 12,000-14,000 rpm for 20 minutes at 4°C.[12]
-
Carefully collect the supernatant, which contains the enzyme extract, for the assay.[12]
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA Protein Assay Kit) for normalization of AChE activity.[7]
AChE Activity Assay Procedure (96-Well Plate)
-
Setup: Label wells for Blanks, Controls (no inhibitor), and Samples (with this compound or from exposed organisms). All reactions should be performed in triplicate or at a minimum, in duplicate.
-
Reagent Addition: Add the following reagents to each well in the specified order:
-
Blank Wells: 150 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL DTNB + 10 µL ATC.
-
Control Wells: 140 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of enzyme sample (or control buffer for inhibitor assays) + 10 µL of 70% ethanol (or buffer used for this compound dilution).[4]
-
Sample Wells: 140 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of enzyme sample + 10 µL of this compound solution (or sample from an exposed organism).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25-37°C.[4][7] This allows the this compound to interact with and inhibit the AChE.
-
Reaction Initiation: Add 10 µL of 10 mM DTNB to the Control and Sample wells. Then, initiate the reaction by adding 10 µL of 14 mM ATC to all wells (except the Blank).[4]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically for 5-10 minutes, taking readings every minute. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then read the absorbance.[4]
Data Analysis and Calculation
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of all other wells.
-
Calculate Percent Inhibition: The percentage of AChE inhibition for each sample is calculated using the following formula:
% Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
Visualizations
Signaling Pathway of AChE Inhibition by this compound
References
- 1. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 3. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vitro Assessment of Profenofos Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profenofos, a broad-spectrum organophosphate insecticide, is widely utilized in agriculture. However, its potential for neurotoxicity in non-target species, including humans, is a significant concern. In vitro cell culture models provide a valuable platform for elucidating the mechanisms of this compound-induced neurotoxicity, enabling rapid screening and detailed mechanistic studies without the use of whole animals. These application notes provide a comprehensive overview and detailed protocols for assessing the neurotoxic effects of this compound using established cell culture-based assays. The primary mechanisms of this compound neurotoxicity that can be investigated using these protocols include acetylcholinesterase (AChE) inhibition, induction of oxidative stress, and apoptosis.
Key Concepts and Mechanisms of this compound Neurotoxicity
This compound exerts its neurotoxic effects through several mechanisms:
-
Inhibition of Acetylcholinesterase (AChE): As an organophosphate, this compound and its metabolites can irreversibly bind to and inhibit AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1][2][3][4] The (-)-profenofos isomer is a significantly more potent inhibitor of AChE than the (+)-profenofos isomer.[1][5]
-
Induction of Oxidative Stress: this compound exposure has been shown to induce the generation of reactive oxygen species (ROS) and increase lipid peroxidation, as indicated by elevated levels of malondialdehyde (MDA).[6][7] This is often accompanied by a dose-dependent decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][7]
-
Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in neuronal cells.[6][7] This is often mediated through the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (MMP), upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-9 and caspase-3.[6][7]
-
Genotoxicity: Studies have indicated that this compound can induce DNA damage, such as single-strand breaks, in cultured human lymphocytes.[8]
Recommended Cell Culture Models
The choice of cell model is critical for the relevance of in vitro neurotoxicity studies. The following are commonly used and relevant cell lines for assessing this compound neurotoxicity:
-
Primary Hippocampal Neurons: These cells are highly relevant for studying neurotoxicity as they are primary cells derived from the hippocampus, a brain region crucial for learning and memory. They provide a more physiologically relevant model compared to immortalized cell lines.[6][7]
-
SH-SY5Y Human Neuroblastoma Cells: This human-derived cell line is widely used in neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, expressing many markers of primary neurons. They are a robust and reproducible model for screening and mechanistic studies.[9]
-
PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells can be differentiated with nerve growth factor (NGF) to exhibit a neuron-like phenotype. They are a well-characterized model for studying neuronal differentiation and neurotoxicity.[10]
-
Human Peripheral Blood Lymphocytes: While not neuronal cells, lymphocytes are a useful model for assessing the genotoxicity and systemic toxicity of compounds like this compound.[8]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound neurotoxicity.
Table 1: Cytotoxicity of this compound in Different Cell Models
| Cell Model | Endpoint | Concentration | Result | Reference |
| Human Peripheral Blood Lymphocytes | IC50 (Trypan Blue Exclusion) | 3.5 µM | - | [8] |
| Primary Hippocampal Neurons | Apoptosis | 20 mg L⁻¹ (-)-PFF for 24h | 23.4% apoptotic cells | [6] |
| Primary Hippocampal Neurons | Apoptosis | 20 mg L⁻¹ (+)-PFF for 24h | 9.2% apoptotic cells | [6] |
| Primary Hippocampal Neurons | Apoptosis | 20 mg L⁻¹ rac-PFF for 24h | 14.2% apoptotic cells | [6] |
Table 2: Effects of this compound on Oxidative Stress Markers in Primary Hippocampal Neurons
| Marker | This compound Isomer | Concentration | Effect | Reference |
| SOD Activity | (-)-PFF | 20 mg L⁻¹ | >40% decrease | [7] |
| CAT Activity | (-)-PFF | 20 mg L⁻¹ | >48% decrease | [7] |
| GPx Activity | (-)-PFF | 20 mg L⁻¹ | >36% decrease | [7] |
| SOD Activity | (+)-PFF | 20 mg L⁻¹ | >14% decrease | [7] |
| CAT Activity | (+)-PFF | 20 mg L⁻¹ | >23% decrease | [7] |
| GPx Activity | (+)-PFF | 20 mg L⁻¹ | >14% decrease | [7] |
| SOD Activity | rac-PFF | 20 mg L⁻¹ | >23% decrease | [7] |
| CAT Activity | rac-PFF | 20 mg L⁻¹ | >33% decrease | [7] |
| GPx Activity | rac-PFF | 20 mg L⁻¹ | >19% decrease | [7] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Cytotoxicity
1.1. MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of membrane integrity loss.
-
Materials:
-
Neuronal cells
-
24-well or 96-well culture plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
-
-
Procedure:
-
Seed cells in a culture plate and treat with this compound as described for the MTT assay.
-
After the treatment period, gently collect the culture medium from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected medium.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer provided in the kit).
-
Protocol 2: Measurement of Oxidative Stress
2.1. Intracellular Reactive Oxygen Species (ROS) Assay
This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Materials:
-
Neuronal cells
-
Black 96-well plates
-
This compound stock solution
-
DCFH-DA solution (10 µM in serum-free medium)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a black 96-well plate.
-
Treat cells with this compound for the desired time (e.g., 6 or 24 hours).
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
2.2. Malondialdehyde (MDA) Assay
This assay measures the level of MDA, a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
-
Materials:
-
Cell lysate from this compound-treated cells
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
-
-
Procedure:
-
Treat cells with this compound, then harvest and lyse the cells.
-
Mix the cell lysate with TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify MDA levels using a standard curve prepared with an MDA standard.
-
Protocol 3: Assessment of Apoptosis
3.1. Caspase-3/7 Activity Assay
This assay uses a substrate that releases a fluorescent or colorimetric signal upon cleavage by activated caspase-3 and -7.
-
Materials:
-
Neuronal cells
-
White or clear 96-well plates
-
This compound stock solution
-
Commercially available caspase-3/7 activity assay kit
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed cells and treat with this compound.
-
Follow the manufacturer's protocol for the caspase-3/7 assay kit. This typically involves lysing the cells and adding the caspase substrate.
-
Incubate for the recommended time and then measure the luminescence or absorbance.
-
Express caspase activity relative to the vehicle control.
-
3.2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
This compound-treated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound, then harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).
-
Visualizations
Caption: Experimental workflow for in vitro assessment of this compound neurotoxicity.
Caption: Mitochondria-mediated apoptotic pathway induced by this compound.
References
- 1. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxicity and genotoxicity induced by the pesticide this compound on cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of the neuropathic potential of the organophosphorus compounds fenamiphos and this compound: Comparison with mipafox and paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Profenofos Extraction from Fatty Matrices using the QuEChERS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a cornerstone for pesticide residue analysis in various food commodities. However, its application to fatty matrices presents unique challenges due to the co-extraction of lipids, which can interfere with chromatographic analysis, cause matrix effects, and reduce analytical sensitivity. This document provides detailed application notes and protocols for the extraction of the organophosphate insecticide, profenofos, from complex fatty matrices such as edible oils, milk, and avocado. The methodologies described herein are based on modified QuEChERS protocols designed to effectively remove lipids while ensuring high recovery rates for this compound.
The key modifications for fatty matrices often involve the use of specific dispersive solid-phase extraction (d-SPE) clean-up sorbents like C18, Z-Sep, or Enhanced Matrix Removal—Lipid (EMR-Lipid) to selectively remove fats. Additionally, a freezing step can be incorporated to facilitate lipid precipitation.
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for the extraction of pesticides, including organophosphates like this compound, from various fatty matrices. While specific data for this compound is not available for all matrices in the cited literature, the data for other pesticides with similar chemical properties provide a strong indication of the expected performance.
Table 1: Recovery of Pesticides in Whole Milk using a Modified QuEChERS Method
| Analyte | Spiked Level (ng/mL) | Recovery (%) | RSD (%) (n=5) | Citation |
| Methamidophos | 10 | 85.2 | 5.8 | [1] |
| 50 | 100.3 | 5.1 | [1] | |
| Pymetrozine | 10 | 93.9 | 5.2 | [1] |
| 50 | 97.3 | 5.4 | [1] | |
| Carbendazim | 10 | 100.4 | 5.3 | [1] |
| 50 | 99.8 | 4.9 | [1] | |
| This compound | 10 | 96.5 | - | [1] |
Method: AOAC version of QuEChERS with d-SPE cleanup using PSA and C18. Analysis by LC-MS/MS.
Table 2: Recovery of Pesticides in Edible Oils using Modified QuEChERS Protocols
| Matrix | Clean-up Sorbent | Recovery Range (%) | RSD (%) | Citation |
| Olive Oil | EMR-Lipid | 40 - 120 | < 5 | [2] |
| Olive, Sunflower, Soybean Oils | EMR-Lipid | 70 - 120 (for 55% of compounds) | < 5 | [2][3] |
| Olive Oil | Z-Sep | Mean of 67.4 | - | [2] |
| Vegetable Oils | EMR-Lipid | 70 - 120 (for majority of pesticides) | < 20 | [4] |
Method: Modified QuEChERS with a freezing step and various d-SPE sorbents. Analysis by GC-QqQ-MS/MS.
Table 3: Recovery of Pesticides in Avocado using a Modified QuEChERS Method
| Analytical Technique | Spiked Levels (ng/g) | Average Recovery (%) | RSD (%) | Citation |
| LC-MS/MS (79 pesticides) | 10, 50, 200 | ≥ 86.1 | ≤ 9.2 | [5][6] |
| GC-MS/MS (57 pesticides) | 10, 50, 200 | ≥ 70.2 | < 18 | [5][6] |
Method: Modified QuEChERS with direct injection for LC-MS/MS and a d-SPE cleanup for GC-MS/MS.[5][6]
Experimental Protocols
Protocol 1: this compound Extraction from Whole Milk (Adapted from AOAC QuEChERS)
This protocol is suitable for the extraction of a broad range of pesticides, including this compound, from whole milk.[1][7]
1. Sample Preparation and Extraction: a. Transfer 15 mL of whole milk into a 50 mL centrifuge tube. b. If required, add an appropriate internal standard solution. For recovery studies, spike the sample with a known concentration of this compound standard solution. c. Add 15 mL of acetonitrile containing 1% acetic acid. d. Cap the tube and shake vigorously for 1 minute (e.g., using a vortex mixer or mechanical shaker). e. Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc). f. Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates. g. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 50 mg of primary secondary amine (PSA), 50 mg of C18 sorbent, and 150 mg of anhydrous MgSO₄. b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., >10,000 rcf) for 2 minutes. d. The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, a dilution with water may be necessary.[1][7]
Protocol 2: this compound Extraction from Edible Oils (Modified QuEChERS with Freezing and EMR-Lipid Clean-up)
This protocol is optimized for high-fat matrices like olive oil, sunflower oil, and soybean oil and demonstrates good recovery for a wide range of pesticides.[2][3][8]
1. Sample Preparation and Extraction: a. Weigh 5 g of the oil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard if necessary and spike with this compound standard for validation purposes. d. Vortex for 30 seconds. e. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. f. Shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.
2. Freezing Step: a. Place the centrifuge tube in a freezer at -20°C for at least 30 minutes to precipitate the lipids.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up with EMR-Lipid: a. Transfer an aliquot of the cold acetonitrile supernatant to a d-SPE tube containing Enhanced Matrix Removal—Lipid (EMR-Lipid) sorbent. The amount of sorbent should be chosen according to the manufacturer's recommendations based on the sample size and fat content. b. Vortex for 1 minute. c. Centrifuge at high speed for 5 minutes. d. The cleaned extract is ready for instrumental analysis.
Protocol 3: this compound Extraction from Avocado (Modified QuEChERS)
This protocol is designed for the analysis of pesticides in avocado, a fruit with high-fat content.[5][6][9][10]
1. Sample Preparation and Extraction: a. Homogenize the avocado sample. b. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[9][10] c. Add 10 mL of acetonitrile.[9][10] d. Add an internal standard and/or this compound spiking solution if required. e. Shake for 5 minutes.[9] f. Add 2.5 g of ammonium formate to induce phase separation.[9][10] g. Shake again for 5 minutes and then centrifuge at 1,800 x g for 5 minutes.[9]
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, 50 mg of C18, and optionally 10 mg of graphitized carbon black (GCB) and 60 mg of a zirconium-based sorbent (Z-Sep+).[9][10] b. Vortex for 30 seconds.[9] c. Centrifuge at 1,800 x g for 5 minutes.[9] d. The final extract is ready for analysis.
Visualizations
Caption: QuEChERS workflow for this compound extraction from fatty matrices.
References
- 1. weber.hu [weber.hu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Large multiresidue analysis of pesticides in edible vegetable oils by using efficient solid-phase extraction sorbents based on quick, easy, cheap, effective, rugged and safe methodology followed by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 136 pesticides in avocado using a modified QuEChERS method with LC-MS/MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 45 Pesticides in Avocado Varieties by the QuEChERS Method and Gas Chromatography-Tandem Mass Spectrometry [jove.com]
- 10. Determination of 45 Pesticides in Avocado Varieties by the QuEChERS Method and Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Detection of Profenofos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical sensors for the rapid and sensitive detection of Profenofos, a widely used organophosphate insecticide.[1] The document covers three promising types of electrochemical sensors: nanomaterial-based non-enzymatic sensors, molecularly imprinted polymer (MIP) sensors, and acetylcholinesterase (AChE)-based biosensors.
Introduction
This compound (PFF) is a toxic organophosphate insecticide, and its residues in food and the environment pose significant health risks.[2][3] Traditional methods for pesticide detection, such as chromatography, are often time-consuming and require sophisticated equipment. Electrochemical sensors offer a compelling alternative, providing rapid, sensitive, and cost-effective detection of this compound.[2][3][4] This document outlines the principles, protocols, and performance metrics of different electrochemical sensing strategies for this compound.
Nanomaterial-Based Non-Enzymatic Sensors
Non-enzymatic electrochemical sensors utilize nanomaterials to directly catalyze the oxidation or reduction of this compound or to enhance the electrode's surface area and conductivity.[4] These sensors offer advantages in terms of stability and cost-effectiveness over enzyme-based sensors. This section focuses on a sensor based on a composite of UiO-67 metal-organic framework (MOF) and graphene oxide (GO).[5]
Principle and Signaling Pathway
The UiO-67/GO composite material provides a large surface area and abundant active sites for the interaction with this compound molecules.[5] The detection is based on the electrochemical response of this compound at the modified electrode surface, typically measured using techniques like amperometry or voltammetry. The interaction between this compound and the UiO-67/GO composite leads to a measurable change in the electrochemical signal, which is proportional to the concentration of this compound.
Figure 1: Signaling pathway of a nanomaterial-based sensor.
Experimental Protocol: UiO-67/GO Modified Electrode
1.2.1. Synthesis of UiO-67/GO Composite
-
Graphene Oxide (GO) Synthesis: Synthesize GO from graphite powder using the modified Hummers' method.[6]
-
Solvothermal Synthesis of UiO-67/GO:
-
Disperse a specific amount of GO in N,N-dimethylformamide (DMF) through ultrasonication.
-
Add Zirconium chloride (ZrCl₄) and 2-aminoterephthalic acid to the GO/DMF dispersion.[7]
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 120°C for 24 hours.[7]
-
After cooling, wash the resulting powder with DMF and ethanol, and dry it in a vacuum oven.[7]
-
1.2.2. Electrode Fabrication and Measurement
-
Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with alumina slurry, followed by sonication in ethanol and deionized water.
-
Prepare a dispersion of the UiO-67/GO composite in a solution of Nafion and ethanol.
-
Drop-cast a small volume of the dispersion onto the GCE surface and let it dry.
-
-
Electrochemical Detection:
-
Perform electrochemical measurements in a standard three-electrode cell containing a phosphate buffer solution (PBS) as the electrolyte.
-
Use the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Record the electrochemical response (e.g., amperometric current) after adding different concentrations of this compound to the electrolyte.
-
Performance Data
| Parameter | Value | Reference |
| Detection Range | 10.0 to 500.0 μM | [5] |
| Limit of Detection (LOD) | 0.09 μM | [5] |
| Sensitivity | 1.8 × 10⁻³ μA μM⁻¹ | [5] |
| Repeatability (RSD) | 0.5% | [5] |
Molecularly Imprinted Polymer (MIP) Sensors
Molecularly imprinted polymers are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to a template molecule, in this case, this compound.
Principle and Signaling Pathway
The MIP is created by polymerizing functional monomers and a cross-linker in the presence of this compound molecules. After polymerization, the this compound template is removed, leaving behind specific cavities that can rebind this compound with high selectivity. The binding of this compound to the MIP can be detected electrochemically, often by measuring changes in the charge transfer resistance or the current of a redox probe.
Figure 2: Workflow for MIP sensor fabrication and detection.
Experimental Protocol: Electropolymerized MIP Sensor
2.2.1. Sensor Fabrication
-
Electrode Preparation: Clean and polish a glassy carbon electrode as described in section 1.2.2.
-
Electropolymerization:
-
Prepare a solution containing the functional monomer (e.g., pyrrole), the template molecule (this compound), and a supporting electrolyte in an acidic solution.[8]
-
Immerse the GCE in the solution and perform electropolymerization by cycling the potential within a specific range (e.g., -0.2 to 1.0 V) for a set number of cycles using cyclic voltammetry.[8][9]
-
-
Template Removal:
-
After polymerization, immerse the MIP-modified electrode in a solution (e.g., methanol/acetic acid) to extract the this compound template molecules.[10]
-
2.2.2. Electrochemical Detection
-
Rebinding: Incubate the MIP-modified electrode in the sample solution containing this compound for a specific period to allow for rebinding.
-
Measurement:
-
Perform electrochemical measurements (e.g., differential pulse voltammetry or electrochemical impedance spectroscopy) in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
The binding of this compound to the MIP will hinder the access of the redox probe to the electrode surface, resulting in a decrease in the peak current or an increase in the charge transfer resistance, which is proportional to the this compound concentration.[10]
-
Performance Data
| Parameter | Value | Reference |
| Detection Range | 5 × 10⁻⁸ to 3.5 × 10⁻³ M | [10] |
| Limit of Detection (LOD) | 5 nM | [10] |
| Linearity | Good correlation over the detection range | [11] |
Acetylcholinesterase (AChE)-Based Biosensors
These biosensors are based on the inhibition of the enzyme acetylcholinesterase (AChE) by organophosphate pesticides like this compound.[12]
Principle and Signaling Pathway
AChE catalyzes the hydrolysis of acetylthiocholine (ATCh) into thiocholine (TCh). TCh can be electrochemically oxidized, producing a measurable current. When this compound is present, it inhibits the activity of AChE, leading to a decrease in the production of TCh and a corresponding decrease in the oxidation current.[13] The degree of inhibition is proportional to the concentration of this compound.[13]
Figure 3: Signaling pathway of an AChE-based biosensor.
Experimental Protocol: AChE Immobilized on a Nanocomposite-Modified Electrode
3.2.1. Biosensor Fabrication
-
Nanocomposite Synthesis: Synthesize a nanocomposite material with good conductivity and biocompatibility, such as ionic liquid-functionalized graphene and polyvinyl alcohol (IL-GR-PVA).[14]
-
Electrode Modification:
-
Prepare a dispersion of the nanocomposite.
-
Modify a GCE by drop-casting the nanocomposite dispersion onto its surface and allowing it to dry.
-
-
AChE Immobilization:
-
Prepare a solution of AChE.
-
Drop-cast the AChE solution onto the nanocomposite-modified GCE and allow it to immobilize. Store the biosensor at 4°C when not in use.[12]
-
3.2.2. Electrochemical Detection
-
Measurement of Initial Activity:
-
Place the biosensor in a PBS solution containing a known concentration of the substrate, acetylthiocholine (ATCh).
-
Measure the initial current response using an appropriate electrochemical technique (e.g., amperometry).
-
-
Inhibition by this compound:
-
Incubate the biosensor in the sample solution containing this compound for a specific period.
-
-
Measurement of Residual Activity:
-
After incubation, rinse the biosensor and measure the current response again in the ATCh solution.
-
The percentage of inhibition can be calculated from the decrease in the current, which is then correlated to the this compound concentration.
-
Performance Data
| Parameter | Value (for Phorate, a model OP) | Reference |
| Detection Range | 1.0 × 10⁻¹⁴ to 1.0 × 10⁻⁶ M | [14] |
| Limit of Detection (LOD) | 8.0 × 10⁻¹⁵ M | [14] |
| Stability | Good stability for several weeks | [14] |
Summary of Sensor Performance
The following table provides a comparative summary of the performance of the different electrochemical sensors for this compound detection.
| Sensor Type | Key Features | Detection Range | Limit of Detection (LOD) | Advantages | Disadvantages |
| Nanomaterial-Based (UiO-67/GO) | High surface area, good conductivity | 10.0 - 500.0 μM[5] | 0.09 μM[5] | High stability, cost-effective, simple fabrication | Lower selectivity compared to MIPs and biosensors |
| Molecularly Imprinted Polymer (MIP) | High selectivity and specificity | 50 nM - 3.5 mM[10] | 5 nM[10] | Excellent selectivity, robust, reusable | Template leakage, complex fabrication |
| AChE-Based Biosensor | High sensitivity based on enzyme inhibition | 1.0 fM - 1.0 µM (for phorate)[14] | 8.0 fM (for phorate)[14] | Very high sensitivity, good selectivity for OPs | Lower stability, susceptible to environmental factors |
Conclusion
Electrochemical sensors present a powerful platform for the rapid and sensitive detection of this compound. The choice of the sensor type depends on the specific application requirements. Nanomaterial-based sensors offer a robust and cost-effective solution for general screening. MIP sensors provide excellent selectivity for applications where distinguishing this compound from other similar molecules is crucial. AChE-based biosensors are ideal for applications requiring ultra-high sensitivity for the detection of organophosphates. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize electrochemical sensors for this compound detection in various matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Electrochemical Detection of this compound Insecticides based on TiO2@NiO-CuO Nanocomposite Doped Graphene Paste Electrode [abechem.com]
- 3. Electrochemical Sensor based on Modified Graphene Paste Electrode Decorated Anatase TiO2 for Determination of this compound Insecticides [abechem.com]
- 4. Recent advancements in non-enzymatic electrochemical sensor development for the detection of organophosphorus pesticides in food and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical detection of this compound in water using a UiO-67 metal organic framework with graphene oxide composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of molecularly imprinted polymer films used for detection of this compound based on a quartz crystal microbalance sensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe [eeer.org]
- 13. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a sensitive acetylcholinesterase biosensor based on a functionalized graphene–polyvinyl alcohol nanocomposite for organophosphorous pesticide detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Field Sampling for Profenofos Residue Monitoring in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on crops like cotton and vegetables.[1] Due to its potential toxicity and persistence in the environment, monitoring its residue levels in soil is crucial for assessing environmental contamination, ensuring food safety, and understanding its ecological impact.[2][3] The accuracy of this monitoring is fundamentally dependent on a robust and standardized field sampling methodology.
This document provides detailed application notes and protocols for the collection, handling, and preparation of soil samples for the analysis of this compound residues. The objective is to ensure the collection of representative samples and maintain their integrity from the field to the laboratory.
Field Sampling Strategy & Protocol
2.1 Principle
The goal of the field sampling protocol is to collect a soil sample that accurately represents the concentration of this compound residue in a defined area. Since pesticide distribution can be heterogeneous, a composite sampling strategy is employed. This involves collecting multiple sub-samples (or cores) from across the target area and combining them to form a single representative sample.[4] Pesticide residues are typically concentrated in the upper layer of the soil; therefore, sampling is confined to this horizon.[5]
2.2 Materials and Equipment
-
Personal Protective Equipment (PPE): Disposable nitrile gloves, safety glasses.
-
Sampling Tools: Stainless steel soil auger, core sampler, or shovel.
-
Decontamination Supplies: Acetone or isopropanol, distilled water, scrub brushes, paper towels.
-
Sample Containers: Clean glass jars with Teflon-lined screw caps or heavy-duty plastic sample bags.[5]
-
Labeling Supplies: Waterproof permanent marker, sample labels/tags.
-
Transport: Cooler with ice packs.
-
Documentation: Field logbook, GPS device or map for recording sampling locations.
2.3 Protocol 1: Field Sample Collection
-
Site Selection & Planning:
-
Tool Decontamination:
-
Before collecting any samples and between each composite sample, thoroughly clean the sampling tools.
-
Wash with detergent and water, rinse with distilled water, and finally rinse with acetone to remove any organic contaminants.[5] Allow tools to air dry completely.
-
-
Sample Collection:
-
Wear a new pair of disposable gloves for each composite sample to prevent cross-contamination.[5]
-
At each designated sampling point along the transect, use a soil auger to collect a core sample from the surface to a depth of 15 cm.[5][7] This is the zone where pesticide residues are most commonly found.
-
Collect approximately 15 individual core samples from the entire field to form one composite sample.[5]
-
-
Creating the Composite Sample:
-
Packaging and Labeling:
-
Place the composite sample into a pre-labeled glass jar or sample bag.
-
The label should include, at a minimum: a unique sample ID, date and time of collection, location (GPS coordinates if possible), and the collector's name.[6]
-
Seal the container securely.
-
Sample Handling and Analysis Protocols
3.1 Protocol 2: Sample Storage and Transport
-
Immediate Cooling: Place the sealed sample containers in a cooler with ice packs immediately after collection. The goal is to lower the sample temperature to approximately 4°C.[6] This minimizes microbial degradation of this compound.
-
Transport: Transport the samples to the analytical laboratory as soon as possible, ideally within 48 hours.[6]
-
Chain of Custody: If required for regulatory purposes, fill out a chain of custody form to document sample possession from collection to analysis.
-
Laboratory Reception: Upon arrival at the lab, samples should be stored in a refrigerator at 4°C if analysis is to occur within a few days, or frozen (-20°C) for longer-term storage.
3.2 Protocol 3: Sample Preparation for Analysis
-
Air Drying and Sieving: Before extraction, air-dry the soil sample in a well-ventilated area away from direct sunlight. Once dry, gently grind the sample and pass it through a 2 mm sieve to remove stones, roots, and other debris.[9]
-
Extraction: this compound is extracted from the soil matrix using an organic solvent.
-
Weigh 5-10 g of the sieved soil into a centrifuge tube or flask.[9][10]
-
Add an appropriate extraction solvent. Common solvents include acetone:hexane mixtures, methanol, or ethyl acetate.[9][10][11] For example, use an ultrasound-assisted extraction with ethyl acetate.[10]
-
Agitate the mixture thoroughly (e.g., using a shaker or sonicator) for a defined period (e.g., 15-30 minutes) to ensure efficient extraction.
-
Separate the solvent extract from the soil solids by centrifugation or filtration.
-
-
Cleanup (Purification): The raw extract may contain co-extracted matrix components that can interfere with analysis. A cleanup step is often necessary.
-
Liquid-Liquid Partitioning: Partition the extract with a suitable solvent to remove interfering substances.[11]
-
Solid-Phase Extraction (SPE): Pass the extract through a cleanup column containing materials like Florisil or silica gel to retain interferences while allowing this compound to elute.[11][12]
-
Concentrate the final, cleaned extract to a small, known volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.[7][10]
-
3.3 Protocol 4: Analytical Determination
-
Instrumentation: The determination of this compound is typically performed using Gas Chromatography (GC).[9]
-
Detectors: Various detectors can be used depending on the required sensitivity and selectivity:
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards.
Quantitative Data Summary
The performance of analytical methods for this compound can vary. The table below summarizes key performance metrics from various studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| DLLME-GC-FPD | Soil | 200–500 pg/g | - | - | [13] |
| GC with NPD/FPD/ECD | Various Commodities | - | 0.01–0.05 mg/kg | >90% (Typical) | [11] |
| GC-FPD | Tomato Fruits | - | - | 90.25% | [12] |
| TLC with ImageJ | Soil | 0.0639 µg (absolute) | 0.1522 µg (absolute) | CV of 1.78% | [10] |
Workflow Visualization
The following diagram illustrates the complete workflow from sampling preparation to final data analysis.
Caption: Workflow for this compound Residue Monitoring in Soil.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. nadre.ethernet.edu.et [nadre.ethernet.edu.et]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. waypointanalytical.com [waypointanalytical.com]
- 5. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 6. hill-labs.co.nz [hill-labs.co.nz]
- 7. inis.iaea.org [inis.iaea.org]
- 8. tlr-international.com [tlr-international.com]
- 9. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. laccei.org [laccei.org]
- 11. fao.org [fao.org]
- 12. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 13. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Profenofos Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Profenofos, an organophosphate insecticide, undergoes extensive metabolism in various biological systems. Identifying and quantifying its metabolites is crucial for toxicological assessments, environmental monitoring, and understanding its metabolic fate. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and selectivity. This document provides detailed application notes and protocols for the identification of this compound metabolites using LC-MS.
The primary metabolite of this compound is 4-bromo-2-chlorophenol (BCP). Other metabolites that have been identified include O-(4-bromo-2-chlorophenol)-O-ethyl phosphorothioate, O-(4-bromo-2-chlorophenol)-O-ethyl phosphate, desethylated this compound, desthiopropylthis compound, and hydroxypropyl this compound.[1][2][3] The metabolic transformation of this compound is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4, CYP2B6, and CYP2C19.[4]
Metabolic Pathway of this compound
The metabolic degradation of this compound in plants, animals, and soil shares similar pathways, primarily involving hydrolysis to form 4-bromo-2-chlorophenol, which is then conjugated through various enzymatic reactions.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
Application Notes: Establishing a Primary Cell Culture from Fish Gills to Study Profenofos Toxicity
Introduction
The gill is a primary site for the transfer of xenobiotics, like pesticides, from the aquatic environment into fish.[1] Establishing primary cell cultures from fish gills provides a physiologically relevant in vitro model that serves as a powerful tool in aquatic toxicology. This model aligns with the principles of the 3Rs (Replacement, Refinement, and Reduction) by minimizing the use of live animals in research.[1] Gill cell cultures can be used to investigate the cellular and molecular mechanisms of toxicity induced by various contaminants. Profenofos, a broad-spectrum organophosphate insecticide, is known for its neurotoxic effects and its potential to cause widespread harm to aquatic organisms.[2][3][4][5][6] Its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[2][3][7][8] This document provides detailed protocols for establishing a primary fish gill cell culture and using it to assess the cytotoxicity, oxidative stress, genotoxicity, and apoptotic effects of this compound.
Protocol 1: Establishment of Primary Fish Gill Cell Culture
This protocol details the enzymatic dissociation method for isolating and culturing primary cells from fish gills. The procedure is adapted from established methods for rainbow trout and other teleost fish.[1][9][10]
1.1 Materials and Reagents
-
Fish: Juvenile rainbow trout (Oncorhynchus mykiss) or other relevant fish species.
-
Media & Buffers:
-
Reagents for Disinfection: 75% Ethanol.
-
Equipment:
-
Laminar flow hood.
-
CO₂ incubator (or a non-CO₂ incubator for L-15 medium) set to 18-25°C.[9]
-
Sterile dissection tools (forceps, scissors).
-
Sterile Petri dishes and beakers.
-
Centrifuge.
-
Cell culture flasks (T-25 or T-75).
-
Cell strainer (70-100 µm).
-
1.2 Experimental Protocol
-
Preparation: Anesthetize and sacrifice the fish according to approved animal ethics guidelines. Sterilize the exterior of the fish by immersing it in 75% ethanol for ~15-30 seconds.[9]
-
Dissection: Aseptically dissect the gill arches. Excise the gill filaments from the cartilaginous arches and place them into a sterile Petri dish containing cold PBS with a high concentration of antibiotics/antifungals to wash away contaminants.[10]
-
Washing: Mince the gill filaments into small pieces (~1 mm³). Wash the tissue fragments multiple times with sterile, cold PBS to remove mucus and blood cells.[9]
-
Enzymatic Digestion: Transfer the minced tissue to a sterile flask containing 0.25% trypsin-EDTA. Incubate at a low temperature (e.g., 4°C) overnight or for a shorter duration at a higher temperature (e.g., 25°C for 20-30 minutes) with gentle agitation to dissociate the cells.
-
Cell Collection: Stop the trypsinization by adding L-15 medium containing 10-20% FBS (the serum inactivates trypsin).[9]
-
Filtering and Seeding: Filter the cell suspension through a sterile cell strainer (70-100 µm) into a centrifuge tube to remove undigested tissue clumps.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Cell Counting and Seeding: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Seed the cells into a T-25 culture flask at a density of approximately 1 x 10⁵ cells/cm².
-
Incubation: Culture the cells at an optimal temperature (e.g., 25°C for largemouth bass cells) in L-15 medium supplemented with 20% FBS and antibiotics.[9] Since L-15 medium is formulated for use without CO₂, a standard incubator is sufficient.
-
Maintenance: Allow the cells to attach and grow, monitoring for confluency. Change the medium every 2-3 days. A confluent monolayer should form within 10-12 days.[10]
1.3 Visualization: Workflow for Primary Gill Cell Culture
Caption: Workflow for establishing a primary fish gill cell culture.
Protocol 2: Assessment of this compound-Induced Toxicity
Once a confluent primary cell culture is established, it can be used for toxicological assays. Cells are typically seeded into multi-well plates for dose-response experiments.
2.1 Cell Viability Assay (Resazurin-based)
The resazurin (AlamarBlue) assay is recommended for fish cell lines as it can be more sensitive than the MTT assay.[11] It measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
2.1.1 Protocol
-
Seeding: Seed the primary gill cells into a 96-well plate at a density of ~2 x 10⁴ cells/well and allow them to attach overnight.
-
Exposure: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with the this compound-containing medium (or a vehicle control).
-
Incubation: Expose the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assay: Add resazurin solution to each well (to a final concentration of ~10% v/v).
-
Incubation: Incubate the plate for 4-24 hours at the optimal culture temperature. The incubation time may need optimization.[11]
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle control.
2.2 Oxidative Stress Assessment
This compound exposure can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.[3][12]
2.2.1 Protocol: Intracellular ROS Detection
-
Exposure: Culture and expose cells to this compound in a 96-well plate as described above.
-
Staining: After exposure, wash the cells with PBS and incubate them with a fluorescent ROS probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the dark.
-
Measurement: Measure the fluorescence intensity (Ex/Em ~485/535 nm). An increase in fluorescence indicates higher levels of intracellular ROS.
2.2.2 Protocol: Antioxidant Enzyme Assays (SOD and CAT)
-
Exposure: Expose cells cultured in larger formats (e.g., 6-well plates or T-25 flasks) to this compound.
-
Lysate Preparation: After exposure, wash the cells with cold PBS, scrape them, and lyse them using a suitable buffer to prepare a cell lysate.
-
Assay: Measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT) in the lysate using commercially available assay kits, following the manufacturer’s instructions. These kits are typically based on colorimetric or fluorometric measurements.
-
Protein Quantification: Determine the total protein concentration in the lysate (e.g., using a BCA assay) to normalize the enzyme activity.
2.3 Genotoxicity Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]
2.3.1 Protocol
-
Exposure: Expose gill cells to this compound for a short period (e.g., 2-4 hours).
-
Cell Harvesting: Trypsinize and harvest the cells, then resuspend them in cold PBS at a specific concentration.
-
Embedding: Mix the cell suspension with low-melting-point agarose and quickly pipette the mixture onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) and incubate at 4°C overnight in the dark. This step removes cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold, alkaline electrophoresis buffer (pH > 13) for ~20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the tank for ~20-30 minutes. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images with specialized software to quantify DNA damage (e.g., % Tail DNA, Olive Tail Moment).[14]
2.4 Apoptosis Assessment
Apoptosis, or programmed cell death, is a key mechanism of toxicity.[15] It can be assessed by detecting markers like phosphatidylserine (PS) externalization (early stage) and caspase activation (mid-stage).[16]
2.4.1 Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Exposure and Harvesting: Expose cells to this compound, then harvest them by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V (which binds to externalized PS) and PI (which enters cells with compromised membranes).
-
Analysis: Analyze the stained cells promptly using flow cytometry.
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
2.4.2 Protocol: Caspase Activity Assay
-
Exposure and Lysis: Expose cells to this compound and prepare a cell lysate as described for enzyme assays.
-
Assay: Use a commercial kit to measure the activity of key caspases (e.g., Caspase-3, -8, -9). These assays typically use a specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Data Presentation (Example Tables)
Table 1: Cell Viability of Primary Gill Cells after 24h this compound Exposure
| This compound Conc. (µg/L) | Mean Viability (%) | Standard Deviation |
|---|---|---|
| 0 (Control) | 100.0 | 5.2 |
| 10 | 95.3 | 4.8 |
| 50 | 82.1 | 6.1 |
| 100 | 65.7 | 5.5 |
| 200 | 41.4 | 4.9 |
| 400 | 20.9 | 3.7 |
Table 2: Oxidative Stress Markers in Primary Gill Cells after this compound Exposure
| Treatment Group | Relative ROS Fluorescence | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
|---|---|---|---|
| Control | 1.00 ± 0.12 | 25.4 ± 2.1 | 15.8 ± 1.4 |
| this compound (100 µg/L) | 2.58 ± 0.25 | 18.2 ± 1.9 | 10.5 ± 1.1 |
Table 3: Genotoxicity in Primary Gill Cells Measured by the Comet Assay
| Treatment Group | Olive Tail Moment | % DNA in Tail |
|---|---|---|
| Control | 1.2 ± 0.4 | 3.5 ± 1.1 |
| this compound (100 µg/L) | 15.8 ± 2.1 | 28.9 ± 3.4 |
Table 4: Apoptosis in Primary Gill Cells after 24h this compound Exposure
| Treatment Group | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Relative Caspase-3 Activity |
|---|---|---|---|
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.00 ± 0.10 |
| this compound (100 µg/L) | 18.4 ± 2.2 | 9.7 ± 1.5 | 3.45 ± 0.28 |
Visualizations: Pathways and Workflows
Caption: this compound mechanism of action and induced oxidative stress.
Caption: Experimental workflow for the Comet Assay.
Caption: Simplified intrinsic pathway of apoptosis.
References
- 1. A primary fish gill cell culture model to assess pharmaceutical uptake and efflux: Evidence for passive and facilitated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in freshwater and marine water [waterquality.gov.au]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Detection of DNA damage in two cell lines from rainbow trout, RTG-2 and RTL-W1, using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals | MDPI [mdpi.com]
- 15. Apoptosis in fish: environmental factors and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols for Molecular Docking Simulation of Profenofos Binding to Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico analysis of the binding of the organophosphate insecticide, Profenofos, to its primary target, acetylcholinesterase (AChE). The following sections detail the theoretical background, a step-by-step experimental protocol for molecular docking using AutoDock Vina, and a summary of expected quantitative results.
Introduction
This compound is a widely used organophosphate pesticide that exerts its neurotoxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and potentially leading to paralysis and death in target organisms.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and toxicology, it is an invaluable tool for understanding the molecular basis of ligand-protein interactions and for screening potential inhibitors. This document outlines the protocol for simulating the binding of this compound to the active site of human acetylcholinesterase.
Data Presentation
| Ligand | Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | In Vitro IC50 (µM) |
| This compound | Human Acetylcholinesterase | 5FPQ | AutoDock Vina (example) | -7.5 (Estimated) | ~5.3 | 0.35 (Human Erythrocyte AChE)[2] |
| Donepezil (Reference) | Human Acetylcholinesterase | 7E3H | - | -11.5 | 0.02 | 0.027 |
Note: The binding energy for this compound is an estimate based on typical values for organophosphates. The Ki value is calculated from the estimated binding energy. The IC50 value is from in vitro experimental data and is provided for comparison.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Acetylcholinesterase Inhibition
The diagram below illustrates the mechanism of acetylcholinesterase inhibition by organophosphates like this compound, leading to the accumulation of acetylcholine at the synapse.
Molecular Docking Experimental Workflow
The following diagram outlines the key steps involved in performing a molecular docking simulation of this compound with acetylcholinesterase.
Experimental Protocols
This section provides a detailed protocol for the molecular docking of this compound with human acetylcholinesterase using AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the crystal structure of acetylcholinesterase.
-
PubChem or ZINC database: To obtain the 3D structure of this compound.
Protocol for Molecular Docking
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the crystal structure of human acetylcholinesterase from the PDB. For this protocol, we will use PDB ID: 5FPQ , which is a structure of human AChE in complex with an organophosphate.
-
Prepare the Receptor:
-
Open the PDB file in MGL-Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein.
-
Save the prepared protein in the .pdbqt format.
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Prepare the Ligand:
-
Open the ligand file in MGL-Tools.
-
Detect the torsional root and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
Step 3: Grid Box Generation
-
Identify the Active Site: The active site of AChE is located in a deep gorge. Key catalytic triad residues are Ser203, His447, and Glu334. The peripheral anionic site (PAS) includes residues such as Trp86, Tyr124, and Tyr337.[1][3] The grid box should encompass these residues.
-
Define the Grid Box: In AutoDock Tools, define the center and dimensions of the grid box to cover the entire active site gorge. For PDB ID 5FPQ, a suggested grid center would be around the catalytic Ser203. A grid box size of 25 x 25 x 25 Å is a reasonable starting point.
Step 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Execute AutoDock Vina: Run the docking simulation from the command line:
Step 5: Analysis of Results
-
Examine the Log File: The log file (profenofos_log.txt) will contain the binding affinity (in kcal/mol) for the top predicted binding poses.
-
Visualize the Docked Poses: Open the output file (profenofos_out.pdbqt) and the prepared protein file (protein.pdbqt) in a visualization software like PyMOL or UCSF Chimera.
-
Identify Key Interactions: Analyze the interactions between this compound and the amino acid residues in the active site. Look for hydrogen bonds, hydrophobic interactions, and the proximity of the phosphorus atom to the catalytic Ser203. Key interacting residues for organophosphates often include Trp86, Gly121, Ser203, and Tyr337.[3]
Calculation of Inhibition Constant (Ki)
The binding energy (ΔG) obtained from AutoDock Vina can be used to estimate the inhibition constant (Ki) using the following equation:
ΔG = -RT * ln(Ki)
Where:
-
ΔG is the binding energy in kcal/mol.
-
R is the gas constant (1.987 cal/mol·K).
-
T is the temperature in Kelvin (e.g., 298 K).
This can be rearranged to solve for Ki:
Ki = exp(ΔG / (RT))
It is important to note that this is an estimation, and experimental validation is necessary for accurate determination of Ki.[4][5]
Conclusion
Molecular docking is a powerful and efficient method for investigating the binding of inhibitors to their target proteins. The protocol outlined in these application notes provides a framework for researchers to simulate the interaction of this compound with acetylcholinesterase, offering insights into its mechanism of action at the molecular level. The quantitative data and understanding of key interactions derived from such simulations can aid in the development of novel insecticides and in the risk assessment of existing environmental contaminants.
References
- 1. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of Profenofos standard solutions for calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of profenofos standard solutions for calibration.
Troubleshooting Guide: Common Issues with this compound Calibration
This guide addresses specific issues that may arise during the preparation and use of this compound standard solutions for analytical calibration.
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity of Calibration Curve (R² < 0.99) | Degradation of higher concentration standards due to improper storage (e.g., exposure to light or elevated temperatures). | Prepare fresh calibration standards from a stock solution stored under recommended conditions. Ensure all standards are prepared and analyzed within a similar timeframe. |
| Contamination of the solvent or glassware. | Use high-purity solvents (e.g., HPLC or LC-MS grade) and thoroughly clean all glassware. Consider using amber glassware to protect from light. | |
| Inaccurate dilutions. | Use calibrated volumetric flasks and pipettes for all dilutions. Perform serial dilutions carefully. | |
| Peak Tailing for this compound in Chromatogram | Interaction of this compound with active sites in the GC inlet or column, which can be exacerbated by the presence of degradation products. | Perform regular inlet maintenance, including replacing the liner and septum. Trim a small portion (5-10 cm) from the inlet side of the GC column. |
| Mismatch between the polarity of the solvent and the stationary phase. | While methanol and acetonitrile are common solvents, ensure compatibility with your specific GC column phase. | |
| Appearance of a Peak for 4-bromo-2-chlorophenol | Degradation of the this compound standard due to hydrolysis or photolysis.[1] | This is a direct indicator of sample degradation. Prepare fresh standards and ensure proper storage away from light and at refrigerated temperatures. |
| Contaminated stock material. | Verify the purity of the this compound analytical standard with the supplier's certificate of analysis. | |
| Decreasing Peak Area/Response Over Time | Progressive degradation of the this compound standard solution. | Monitor the peak area of a quality control (QC) standard with each analytical run. A significant decrease indicates the need to prepare fresh standards. Avoid prolonged storage of working solutions at room temperature. |
| Evaporation of solvent from the standard solution. | Ensure vials are properly sealed with high-quality caps and septa. Store solutions at recommended temperatures to minimize evaporation. | |
| Inconsistent Retention Times | Fluctuations in GC oven temperature or carrier gas flow rate. | Verify the stability of your GC system parameters. |
| Column degradation or contamination. | Condition the column as per the manufacturer's instructions. If the problem persists, the column may need replacement. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in standard solutions?
A1: this compound primarily degrades through two pathways:
-
Hydrolysis: The ester bond is cleaved, especially under alkaline conditions, to form 4-bromo-2-chlorophenol and O-ethyl S-propyl phosphorothioate.[1] this compound is relatively stable in neutral and slightly acidic conditions but unstable under alkaline conditions.[2]
-
Photolysis: Exposure to sunlight or UV light can also lead to the formation of 4-bromo-2-chlorophenol.[1]
Q2: What is the recommended solvent for preparing this compound standard solutions?
A2: Methanol and acetonitrile are the most commonly used solvents for preparing this compound standard solutions for both GC and LC applications.[3][4] The choice may depend on the specific analytical technique and column used. For reversed-phase chromatography, acetonitrile generally has a higher elution strength and results in lower column pressure compared to methanol.
Q3: How should I store my this compound stock and working solutions?
A3: To ensure stability, store this compound solutions under the following conditions:
-
Temperature: Refrigerate at 2-8°C or freeze at temperatures below -10°C.
-
Light: Protect from light by using amber glass vials or storing in the dark.
-
pH: Maintain a neutral to slightly acidic pH if using aqueous solutions, as alkaline conditions accelerate hydrolysis.[2]
Q4: What is the expected shelf-life of a this compound standard solution?
A4: The shelf-life depends on the storage conditions and solvent. Under ideal storage conditions (refrigerated or frozen, protected from light), a stock solution in a high-purity organic solvent like methanol or acetonitrile can be stable for several months. However, it is crucial to monitor for degradation. For instance, one study showed that at an elevated temperature of 54°C, the shelf-life (time to 95% of the initial concentration) of a this compound formulation was significantly reduced.[1] Always verify the stability for your specific storage conditions.
Q5: How can I check for the degradation of my this compound standard?
A5: The primary indicator of degradation is the appearance of a chromatographic peak corresponding to 4-bromo-2-chlorophenol.[1] Regularly running a QC standard and monitoring for the presence of this peak and any decrease in the this compound peak area will help assess the stability of your solution.
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under different conditions.
Table 1: Effect of pH on this compound Hydrolysis Half-Life at 20°C
| pH | Half-Life (DT50) |
| 5 | 93 days |
| 7 | 14.6 days |
| 9 | 5.7 hours |
| Source: PubChem CID 38779[2] |
Table 2: Stability of this compound Formulations at 54°C (Accelerated Stability Testing)
| Storage Time (days) | Average % this compound Remaining (Source I) | Average % this compound Remaining (Source II) | Average % this compound Remaining (Source III) |
| 0 | 100 | 100 | 100 |
| 14 | >95 | >95 | >95 |
| 28 | Not specified | Not specified | Not specified |
| 42 | Not specified | Not specified | Not specified |
| 56 | Not specified | Not specified | Not specified |
| 70 | 92.76 | 90.55 | 89.98 |
| Adapted from: Egyptian Journal of Agricultural Research[1] |
Table 3: Photodegradation of this compound Formulations Exposed to Sunlight for 70 Days
| Formulation Source | Loss Percentage (%) | Shelf-Life (t95, days) |
| Source I | 5.48 | 64.13 |
| Source II | 6.29 | 57.00 |
| Source III | 7.20 | 46.64 |
| Adapted from: Egyptian Journal of Agricultural Research[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution (1000 µg/mL)
Materials:
-
This compound analytical standard (≥99% purity)
-
HPLC or LC-MS grade methanol or acetonitrile
-
10 mL amber volumetric flask (Class A)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the this compound analytical standard onto a weighing paper.
-
Carefully transfer the weighed standard into the 10 mL amber volumetric flask.
-
Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the standard.
-
Once dissolved, fill the flask to the 10 mL mark with the solvent.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution at 2-8°C in the dark.
Protocol 2: Preparation of Calibration Curve Standards
Materials:
-
This compound stock solution (1000 µg/mL)
-
HPLC or LC-MS grade methanol or acetonitrile
-
Calibrated volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
Procedure:
-
Prepare an intermediate standard solution (e.g., 10 µg/mL) by diluting the stock solution. For example, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
-
From the intermediate standard solution, prepare a series of calibration standards by serial dilution. For a calibration curve ranging from 0.05 to 1.0 µg/mL, the dilutions would be as follows:
-
1.0 µg/mL: Pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark.
-
0.5 µg/mL: Pipette 0.5 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark.
-
0.25 µg/mL: Pipette 2.5 mL of the 1.0 µg/mL standard into a 10 mL volumetric flask and dilute to the mark.
-
0.1 µg/mL: Pipette 1 mL of the 1.0 µg/mL standard into a 10 mL volumetric flask and dilute to the mark.
-
0.05 µg/mL: Pipette 0.5 mL of the 1.0 µg/mL standard into a 10 mL volumetric flask and dilute to the mark.
-
-
Transfer the final calibration standards to amber autosampler vials for analysis.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for preparing this compound calibration standards.
References
Technical Support Center: Enhancing Microbial Degradation of Profenofos in Soil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency of microbial degradation of Profenofos in soil.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of microbial degradation of this compound?
A1: The primary and most significant step in the microbial degradation of this compound, an organophosphate pesticide, is hydrolysis.[1][2][3] This process involves the cleavage of the ester bond in the this compound molecule, leading to the formation of 4-bromo-2-chlorophenol, which is the main degradation product.[4] This initial hydrolysis detoxifies the compound, making it more susceptible to further degradation by microorganisms.[1]
Q2: Which microbial genera are known to be effective in degrading this compound?
A2: Several bacterial and fungal genera have been identified as effective this compound degraders. Commonly cited bacterial genera include Pseudomonas, Bacillus, Burkholderia, and Enterobacter.[1][5][6][7][8] Fungal genera such as Aspergillus have also been noted for their degradation capabilities.[9][10][11]
Q3: What is the difference between bioaugmentation and biostimulation for this compound degradation?
A3: Bioaugmentation is the process of introducing specific, pre-selected microorganisms (either single strains or consortia) with known this compound-degrading capabilities into the contaminated soil.[1][9][10][11] Biostimulation, on the other hand, involves the addition of nutrients or other amendments to the soil to stimulate the growth and activity of the indigenous microbial populations that are already capable of degrading this compound.[5][12] Combining both techniques can often lead to enhanced remediation outcomes.[5]
Q4: Can a microbial consortium be more effective than a single strain for this compound degradation?
A4: Yes, a microbial consortium, which is a community of different microbial species, can be more effective than a single strain.[13][14] This is because different members of the consortium can perform different steps in the degradation pathway, leading to a more complete breakdown of this compound and its metabolites.[15] Microbial consortia are also generally more resilient to environmental fluctuations than monocultures.[13][14]
Q5: What are the main metabolites formed during this compound degradation?
A5: The main and initial metabolite formed during the degradation of this compound is 4-bromo-2-chlorophenol.[4][16] Other identified degradation products can include O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate and O-ethyl S-propyl phosphorothioate.[4]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experiments on the microbial degradation of this compound.
Issue 1: Low or No Degradation of this compound in Liquid Culture
| Possible Cause | Troubleshooting Step |
| Inappropriate pH or Temperature | Verify that the pH of your mineral salt medium is between 5.5 and 7.2 and the incubation temperature is between 28°C and 36°C, as these ranges are optimal for many this compound-degrading bacteria like Pseudomonas and Burkholderia.[1] |
| Presence of an Inhibitory Additional Carbon Source | Some studies have shown that the presence of an additional, more easily metabolizable carbon source can sometimes inhibit the degradation of this compound.[2] Try conducting the experiment with this compound as the sole carbon source. |
| Low Microbial Inoculum | Ensure a sufficient cell density in your inoculum. A common starting concentration is around 20 mg dry weight of cells per 50 mL of medium.[8] |
| Poor Bioavailability of this compound | This compound is a hydrophobic compound. Ensure adequate agitation (e.g., 150 rpm) to facilitate its dispersion in the aqueous medium.[8] |
Issue 2: Inconsistent Degradation Results in Soil Microcosms
| Possible Cause | Troubleshooting Step |
| Heterogeneous Distribution of Microbes and this compound | The spatial separation of the degrading microbes and the pesticide in the soil matrix can limit degradation.[17] Ensure thorough and uniform mixing of the inoculum and the this compound solution into the soil. |
| Suboptimal Soil Moisture | Soil moisture content is a critical factor. Aim for a moisture level of around 60% of the soil's water-holding capacity to ensure microbial activity.[1] |
| Competition from Indigenous Microflora | The introduced degrading strains may be outcompeted by the native soil microorganisms. Consider using a higher inoculum density of the specialized degraders. |
| Soil pH and Temperature | Check that the soil pH and incubation temperature are within the optimal range for your selected microbial strains. Adjust as necessary. |
Issue 3: Difficulty in Extracting and Analyzing this compound and its Metabolites
| Possible Cause | Troubleshooting Step | | Inefficient Extraction from Soil Matrix | A mixture of acetone and hexane (e.g., a 20:80 ratio) is commonly used for the efficient extraction of this compound residues from soil samples.[1] Ensure adequate shaking or sonication during the extraction process. | | Co-elution of Interfering Compounds during GC Analysis | Optimize your Gas Chromatography (GC) temperature program to ensure good separation of this compound and its metabolites from other soil components.[4] Using a mass spectrometer (MS) detector can help in the positive identification of the target compounds.[4][18] | | Degradation of Analyte during Sample Preparation | Minimize the time between sample collection, extraction, and analysis. Store extracts at a low temperature (e.g., 4°C) if immediate analysis is not possible. |
Section 3: Data Presentation
Table 1: Efficiency of this compound Degradation by Different Microbial Strains
| Microbial Strain/Consortium | Initial this compound Concentration | Incubation Time | Degradation Efficiency (%) | Reference |
| Aneurinibacillus migulanus | Not specified | 36 hours | 99.45 | [5] |
| Bacillus cereus | Not specified | 36 hours | 98.01 | [5] |
| Pseudomonas putida | 100 mg/L (liquid) | 96 hours | 92.37 | [1] |
| Burkholderia gladioli | 100 mg/L (liquid) | 96 hours | 87.58 | [1] |
| Pseudomonas putida | 200 µg/g (soil) | 25 days | 96.06 | [1] |
| Burkholderia gladioli | 200 µg/g (soil) | 25 days | 99.37 | [1] |
| Enterobacter cloacae MUG75 | 100 mg/L | 9 days | >90 | [6] |
| Bacillus sp. PF1 | 50 µg/mL | 30 days | 93 | [19] |
| Pseudomonas plecoglossicida | 20 mg/L | Not specified | >90 | [2][7] |
| Pseudomonas aeruginosa | 20 mg/L | Not specified | >90 | [2][7] |
| Microbial Consortium (P7) | 4.718 mg/kg (soil) | 28 days | 100 | [9][10][11] |
Table 2: Influence of Environmental Conditions on this compound Degradation
| Condition | Microbial Strain(s) | Effect on Degradation | Reference |
| Aerobic vs. Anoxic | Pseudomonas plecoglossicida PF1 | Higher degradation rate under aerobic conditions (38-55% removal) compared to anoxic conditions (27-45% removal). | [16] |
| pH Range | Pseudomonas putida, Burkholderia gladioli | Optimal growth and degradation observed between pH 5.5 and 7.2. | [1] |
| Temperature Range | Pseudomonas putida, Burkholderia gladioli | Optimal growth and degradation observed between 28°C and 36°C. | [1] |
| Additional Carbon Source | Pseudomonas consortium | Addition of an extra carbon source deteriorated this compound biodegradation. | [2] |
| Biostimulation (Sodium Succinate) | Pseudomonas consortium | Addition of sodium succinate as a carbon supplement enhanced this compound degradation to over 80%. | [5] |
Section 4: Experimental Protocols
Protocol 1: Isolation of this compound-Degrading Bacteria using Enrichment Culture Technique
-
Soil Sample Collection: Collect soil samples from an agricultural area with a history of this compound application.
-
Enrichment Medium Preparation: Prepare a mineral salt medium (MSM) with this compound as the sole carbon source. A typical MSM composition includes (per liter): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), NaCl (0.5g), MgSO₄·7H₂O (0.5g), (NH₄)₂SO₄ (1.0g), and a trace element solution.
-
Enrichment: Add 10g of sieved soil to 100mL of MSM containing 50-100 mg/L of this compound. Incubate at 30°C with shaking at 150 rpm for 7-10 days.
-
Subculturing: Transfer 10mL of the enriched culture to 90mL of fresh MSM with this compound. Repeat this step 3-4 times to selectively enrich for bacteria that can utilize this compound.
-
Isolation of Pure Cultures: After several rounds of enrichment, spread serial dilutions of the culture onto MSM agar plates containing this compound. Incubate until distinct colonies appear.
-
Purification: Pick individual colonies and re-streak them on fresh MSM agar plates to obtain pure cultures.
-
Identification: Characterize the purified isolates using biochemical tests and 16S rRNA gene sequencing.[1][8][18]
Protocol 2: this compound Degradation Assay in Liquid Culture
-
Inoculum Preparation: Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash them with sterile phosphate buffer, and resuspend them to a known cell density (e.g., OD₆₀₀ of 1.0).
-
Degradation Experiment Setup: In Erlenmeyer flasks, add 50mL of MSM supplemented with a known concentration of this compound (e.g., 100 mg/L).
-
Inoculation: Inoculate the flasks with the prepared bacterial suspension. Include a non-inoculated control flask to account for abiotic degradation.
-
Incubation: Incubate the flasks at 30°C with shaking at 150 rpm.
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw aliquots from each flask for analysis.
-
Extraction: Extract the this compound from the liquid samples using a suitable organic solvent like ethyl acetate or a mixture of acetone and hexane.
-
Analysis: Analyze the concentration of this compound in the extracts using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 3: Analysis of this compound Residues by Gas Chromatography (GC)
-
Instrument and Column: Use a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary column suitable for pesticide analysis (e.g., HP-5) is recommended.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C (FID) or as per MS requirements.
-
Oven Temperature Program: Start at 120°C for 1 min, then ramp up at 20°C/min to 260°C and hold for 2 min.[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
-
Calibration: Prepare a series of standard solutions of this compound in the extraction solvent and inject them into the GC to create a calibration curve.
-
Sample Injection: Inject a known volume (e.g., 1 µL) of the sample extracts into the GC.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve. The retention time for this compound under the example conditions is approximately 9.25 minutes.[4]
Section 5: Visualizations
Caption: A typical experimental workflow for studying this compound degradation.
Caption: Key factors and approaches influencing this compound degradation efficiency.
Caption: Simplified microbial degradation pathway of this compound.
References
- 1. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. This compound insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 12. Combined biostimulation and bioaugmentation for chlorpyrifos degradation in laboratory microcosms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. biotechnological-basis-of-microbial-consortia-for-the-removal-of-pesticides-from-the-environment - Ask this paper | Bohrium [bohrium.com]
- 15. Frontiers | Highly efficient degradation of cypermethrin by a co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 [frontiersin.org]
- 16. Aerobic and anoxic degradation and detoxification of this compound insecticide by Pseudomonas plecoglossicida strain PF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Chemical Compounds from Degradation of this compound and Malathion by Indigenous Bacterial Consortium - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 19. researchgate.net [researchgate.net]
Addressing the rapid aging of Profenofos-inhibited acetylcholinesterase in reactivation studies
This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers studying the reactivation of acetylcholinesterase (AChE) inhibited by the organophosphorus pesticide, profenofos. Given the exceptionally rapid aging of this compound-inhibited AChE, this guide focuses on the unique challenges presented in these experiments.
Frequently Asked Questions (FAQs)
Q1: What is acetylcholinesterase (AChE) and why is its inhibition by this compound toxic?
A1: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine at nerve synapses and neuromuscular junctions, a process essential for terminating nerve signals.[1] Organophosphorus (OP) compounds like this compound are potent inhibitors of AChE.[2] They act as suicide inhibitors by covalently binding to the catalytic serine residue in the enzyme's active site, forming a phosphylated adduct.[1][3] This inhibition leads to an accumulation of acetylcholine, causing a "cholinergic crisis" characterized by overstimulation of receptors, which can result in seizures, respiratory failure, and death.[1][4]
Q2: What is "aging" in the context of this compound-inhibited AChE?
A2: Aging is a chemical reaction that the phosphylated AChE adduct undergoes over time.[5] It involves the dealkylation of an alkoxy group bound to the phosphorus atom of the inhibitor.[5] This process converts the initially neutral adduct into a monoanionic phosphyl adduct, which is negatively charged.[6][7] For this compound-inhibited AChE, this aging process is known to be particularly rapid.[8]
Q3: Why is aged this compound-inhibited AChE so difficult to reactivate with standard oximes?
A3: The aged, anionic phosphyl adduct is refractory to reactivation by nucleophilic agents like standard pyridinium oximes (e.g., pralidoxime, 2-PAM).[6][9] The difficulty arises because the aged adduct is a close structural analog of the transition state during the deacylation stage of AChE's normal catalytic function.[10] The enzyme's active site is evolutionarily optimized to stabilize this transition state, and it therefore strongly stabilizes the structurally similar aged adduct, making it trenchantly unreactive to nucleophiles.[6][10]
Q4: Are there any alternative strategies to counter the effects of aged AChE?
A4: Yes, research is exploring several strategies beyond traditional oxime reactivation. These include:
-
Retardation of aging: Using certain compounds to slow down the rate of the aging process, which would provide a larger window for conventional oxime therapy to be effective.[1]
-
Resurrection of aged AChE: Developing molecules, such as Mannich bases or specific alkylators, that can first realkylate the aged enzyme to neutralize the negative charge, making it susceptible to reactivation by oximes.[3][9]
-
Exogenous AChE: Introducing external sources of active AChE to compensate for the inhibited and aged enzyme.[9]
-
Upregulation of AChE expression: Using peptides or other agents to stimulate the in-situ production of new AChE.[9]
Q5: How does the bioactivation of this compound affect AChE inhibition and reactivation?
A5: this compound can be metabolically bioactivated to more potent AChE inhibitors.[11] Studies have shown that eel AChE inhibited by bioactivated (-)-profenofos, the more toxic isomer, does not reactivate, in contrast to the enzyme inhibited by non-bioactivated forms.[8] This suggests that the structure of the phosphyl adduct formed after bioactivation is even more resistant to nucleophilic attack by reactivators.
Troubleshooting Guide
Issue 1: No reactivation of this compound-inhibited AChE is observed with standard oximes (e.g., 2-PAM).
-
Probable Cause: Rapid Aging. This compound-inhibited AChE ages very quickly.[8] By the time you add the reactivator, a significant portion, if not all, of the inhibited enzyme may have already converted to the non-reactivatable aged form.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the time between the inhibition of AChE with this compound and the introduction of the oxime reactivator to the absolute minimum possible in your experimental setup.
-
Verify Oxime Activity: Confirm that your oxime stock is active using an AChE enzyme inhibited by a different, slower-aging organophosphate (e.g., paraoxon) as a positive control.[12]
-
Consider Alternative Reactivators: Standard oximes are generally ineffective.[8] Explore non-oxime reactivators or compounds designed for "resurrection" of aged AChE if available.[3]
-
Issue 2: High variability and poor reproducibility in reactivation rates.
-
Probable Cause 1: Inconsistent timing. Given the rapid aging kinetics, even minor variations in the pre-incubation time before adding the reactivator can lead to significant differences in the amount of reactivatable enzyme available.
-
Troubleshooting Steps:
-
Strictly Standardize Timings: Use precise timers for all incubation steps. For manual experiments, process samples one at a time to ensure identical handling times. For automated systems, verify the dispensing schedule.
-
-
Probable Cause 2: Source of AChE. The reactivation potency of oximes can differ significantly between enzymes from different species (e.g., human vs. rat vs. electric eel).[4][13]
-
Troubleshooting Steps:
-
Maintain Consistent Enzyme Source: Do not switch between enzyme sources (e.g., human recombinant vs. rat brain homogenate) in the middle of a study. Clearly report the source of your AChE.
-
Be Cautious with Extrapolation: Be aware that results obtained with animal or electric eel AChE may not directly translate to human AChE.[13]
-
Issue 3: Observed enzyme activity is higher than expected, even in no-oxime controls (high spontaneous reactivation).
-
Probable Cause: While this compound-inhibited AChE is known for rapid aging, some degree of spontaneous hydrolysis (reactivation by water) of the non-aged adduct can occur. The rate of this process can vary.
-
Troubleshooting Steps:
-
Run Parallel Controls: Always run a "spontaneous reactivation" control (inhibited enzyme with buffer/vehicle instead of oxime) for every time point.
-
Correct for Spontaneous Reactivation: Subtract the rate of spontaneous reactivation from the rate observed in the presence of the oxime to determine the true oxime-mediated reactivation rate.
-
Check Buffer pH and Temperature: Ensure that the pH and temperature of your assay buffer are consistent, as these factors can influence the rate of spontaneous hydrolysis.
-
Quantitative Data Summary
The rapid aging of this compound-inhibited AChE makes it a difficult subject for standard reactivation kinetic studies, hence quantitative data is sparse compared to other OPs.
Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound
| Enzyme Source | IC50 Value (nM) | Reference |
|---|---|---|
| Human Recombinant AChE | 302 | [14] |
| Human Erythrocyte AChE | 350 |[14] |
Table 2: Comparative Efficacy of Oximes Against AChE Inhibited by Various Organophosphates (Illustrative)
| Organophosphate | Oxime | Reactivation Efficacy | Key Observation | Reference |
|---|---|---|---|---|
| Sarin | 2-PAM | Moderate | Efficacy is concentration-dependent. | [15] |
| Sarin | Obidoxime | Superior to 2-PAM | Shows better reactivation for some nerve agents. | [13] |
| Cyclosarin | HI-6 | Superior to 2-PAM | Highlights that no single oxime is universally effective. | [4] |
| Tabun | K048 | Potent | Many standard oximes show negligible reactivation. | [16] |
| This compound | Pralidoxime | Not observed | Rapid aging prevents effective reactivation. | [8] |
| Methamidophos | Pralidoxime | Observed | Demonstrates that reactivation is possible for other OPs under similar conditions. |[8] |
Experimental Protocols
Protocol 1: In Vitro Measurement of this compound-Induced AChE Inhibition and Reactivation
This protocol is based on the principles of the Ellman's method for measuring AChE activity.[17] All steps should be performed at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
Purified acetylcholinesterase (e.g., human recombinant or from electric eel).
-
This compound stock solution (in ethanol or DMSO).
-
Oxime reactivator stock solution (in assay buffer or water).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine (ATCh) iodide solution.
-
96-well microplate and spectrophotometric plate reader.
Procedure:
-
Enzyme Preparation:
-
Prepare a working solution of AChE in phosphate buffer to a final concentration that yields a linear reaction rate for at least 5-10 minutes (e.g., a change of 0.1-0.2 absorbance units/min).
-
-
Inhibition Step:
-
In a microcentrifuge tube, mix the AChE working solution with a specific concentration of this compound. The final this compound concentration should be sufficient to achieve >90% inhibition (typically 10-100 times the IC50).
-
Incubate this mixture for a standardized, minimal time (e.g., 10-30 minutes) to allow for inhibition but to minimize aging.
-
Crucial Control: Prepare a parallel tube with AChE and the this compound vehicle (ethanol/DMSO) to serve as the 100% activity control.
-
-
Removal of Excess Inhibitor (Optional but Recommended):
-
To prevent the inhibition of newly reactivated enzyme, it is best to remove free this compound. This can be achieved by passing the inhibited enzyme solution through a small gel filtration column (e.g., Sephadex G-50) equilibrated with the assay buffer.
-
-
Reactivation Step:
-
Initiate the reactivation by diluting the inhibited AChE solution into wells of a 96-well plate containing the oxime reactivator at various concentrations.
-
Spontaneous Reactivation Control: Include wells where the inhibited AChE is diluted into buffer without any oxime.
-
Incubate the plate for various time points (e.g., 5, 15, 30, 60 minutes). The experiment should be set up so that each time point has its dedicated set of wells.
-
-
Measurement of AChE Activity:
-
At the end of each reactivation incubation time, add the DTNB solution to the wells.
-
Initiate the enzymatic reaction by adding the ATCh substrate.
-
Immediately place the plate in a spectrophotometer and measure the change in absorbance at 412 nm over time (kinetic read). The slope of this line is the reaction rate (AChE activity).
-
-
Data Analysis:
-
Calculate the percentage of AChE activity for each sample relative to the uninhibited control (100% activity).
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity_oxime - Activity_inhibited) / (Activity_uninhibited - Activity_inhibited)] * 100
-
Correct for spontaneous reactivation by subtracting the value obtained from the no-oxime control.
-
Mandatory Visualizations
Key Signaling and Reaction Pathways
Caption: AChE inhibition by this compound and the competing pathways of aging and oxime reactivation.
Experimental and Logical Workflows
References
- 1. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of ageing of phosphonylated acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why is Aged Acetylcholinesterase So Difficult to Reactivate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxime-induced reactivation of acetylcholinesterase inhibited by organophosphinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
Optimizing pH for the hydrolysis of Profenofos in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for the hydrolysis of Profenofos in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is highly dependent on pH. It is relatively stable under neutral and slightly acidic conditions but undergoes rapid degradation under alkaline conditions.[1][2]
Q2: What is the primary degradation product of this compound hydrolysis?
A2: The main degradation product formed during the hydrolysis of this compound is 4-bromo-2-chlorophenol.[3][4]
Q3: What are the typical half-lives of this compound at different pH values?
A3: The hydrolysis half-life of this compound varies significantly with pH. For example, at 20°C, the calculated half-life is 93 days at pH 5, 14.6 days at pH 7, and 5.7 hours at pH 9.[1][2]
Q4: What analytical methods are suitable for monitoring this compound hydrolysis?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods for the analysis of this compound and its degradation products in aqueous solutions.
Q5: Are there standardized guidelines for conducting pesticide hydrolysis studies?
A5: Yes, the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" provides a comprehensive framework for such studies.[5][6][7][8] The U.S. Environmental Protection Agency (EPA) also has a similar guideline, OPPTS 835.2120.[5]
Troubleshooting Guide for Experimental Work
This guide addresses common issues that may be encountered during the experimental study of this compound hydrolysis.
| Problem | Possible Causes | Solutions |
| Inconsistent or unexpected degradation rates | Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath and monitor the temperature regularly. |
| Microbial contamination in buffer solutions. | Sterilize all glassware and buffer solutions before use. Working in a sterile environment (e.g., laminar flow hood) is recommended. | |
| Photodegradation of this compound. | Conduct experiments in the dark by using amber glassware or wrapping vessels in aluminum foil.[6][8] | |
| Incorrect pH of the buffer solution. | Prepare buffers carefully and verify the pH with a calibrated pH meter before and during the experiment. | |
| Poor chromatographic peak shape (e.g., tailing, fronting, splitting) | Incompatible sample solvent with the mobile phase. | Ensure the solvent used to dissolve the sample is compatible with the mobile phase. If necessary, evaporate the sample solvent and reconstitute in the mobile phase.[9] |
| Column overload. | Reduce the injection volume or dilute the sample.[10] | |
| Column contamination or degradation. | Use a guard column and flush the analytical column with a strong solvent. If the problem persists, the column may need to be replaced.[9][10][11] | |
| Buffer precipitation in the HPLC system. | Ensure the buffer concentration is below its solubility limit in the mobile phase. Flush the system with a high-aqueous wash if precipitation is suspected.[9] | |
| Baseline drift or noise in chromatograms | Contaminated mobile phase or detector flow cell. | Use high-purity solvents and filter the mobile phase. Flush the detector flow cell with a strong, appropriate solvent.[10][11] |
| Air bubbles in the system. | Degas the mobile phase thoroughly and purge the pump to remove any trapped air.[10] | |
| Leaks in the HPLC system. | Inspect all fittings and connections for any signs of leakage and tighten or replace them as necessary.[9][10] | |
| Difficulty in quantifying the degradation product (4-bromo-2-chlorophenol) | Low concentration of the analyte. | Optimize the analytical method for higher sensitivity, for example, by adjusting the detector wavelength or using a more sensitive detector like a mass spectrometer. |
| Co-elution with interfering peaks. | Adjust the mobile phase composition or gradient to improve the resolution between the analyte and interfering peaks. |
Quantitative Data
The rate of hydrolysis of this compound is strongly influenced by the pH of the aqueous solution. The degradation follows pseudo-first-order kinetics. The table below summarizes the hydrolysis half-lives of this compound at different pH values.
| pH | Temperature (°C) | Half-life (t½) |
| 5 | 20 | 93 - 108 days |
| 7 | 20 | 14.6 - 62 days |
| 9 | 20 | 0.33 days (7.9 hours) |
| (Data sourced from multiple references to provide a range where applicable)[1][2][12] |
Experimental Protocols
This section outlines a detailed methodology for conducting a pH-dependent hydrolysis study of this compound, based on the OECD 111 guideline.[5][6][7][13]
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Materials:
-
This compound analytical standard
-
4-bromo-2-chlorophenol analytical standard
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., citrate, phosphate, borate)
-
Sterile, amber glass flasks or vials with screw caps
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC-DAD system or equivalent analytical instrumentation
Procedure:
-
Preparation of Buffer Solutions:
-
Prepare sterile buffer solutions at the desired pH values (e.g., pH 4, 5, 7, and 9).
-
For example:
-
pH 4: Citrate buffer
-
pH 5: Acetate buffer
-
pH 7: Phosphate buffer
-
pH 9: Borate buffer
-
-
Ensure all glassware and water used are sterilized to prevent microbial degradation.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike the buffer solutions with the this compound stock solution to a final concentration that is less than half its water solubility and allows for accurate analytical detection. The final concentration of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).[6]
-
At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound and its degradation product, 4-bromo-2-chlorophenol, using a validated analytical method (e.g., HPLC-DAD).
-
A typical HPLC method might use a C18 column with a gradient elution of acetonitrile and water.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
Determine the pseudo-first-order rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical hydrolysis pathway of this compound.
Caption: Experimental workflow for determining the hydrolysis rate of this compound.
Caption: Simplified hydrolysis pathway of this compound under different pH conditions.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 5. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
Minimizing photodegradation of Profenofos during sample collection and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the photodegradation of Profenofos during sample collection and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
This compound is a broad-spectrum organophosphate insecticide.[1] Its chemical structure contains a phosphorothioate ester bond which is susceptible to cleavage upon exposure to light, particularly UV rays and sunlight.[2][3] This process, known as photodegradation, leads to the breakdown of the parent compound into various degradation products.
Q2: What are the main degradation products of this compound?
The primary and most significant degradation product of this compound is 4-bromo-2-chlorophenol.[2][4] Other identified degradation products include O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate and O-(4-bromophenyl) O-ethyl S-propyl phosphorothioate.[2] The formation of these impurities can compromise the accuracy of experimental results.
Q3: What are the key factors that accelerate the photodegradation of this compound?
Several factors can accelerate the breakdown of this compound:
-
Light Exposure: Direct sunlight and UV radiation are major contributors to photodegradation.[2][3]
-
Temperature: Elevated temperatures can increase the rate of degradation, even in the absence of light.[5]
-
pH: this compound is more stable in acidic conditions and degrades more rapidly in alkaline environments.
-
Presence of Reactive Oxygen Species (ROS): In aqueous environments, the presence of ROS like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can significantly contribute to photolysis.
Q4: How can I minimize this compound degradation during sample collection in the field?
Minimizing degradation from the point of collection is crucial. Key recommendations include:
-
Use Amber Glass Containers: Collect samples directly into amber glass bottles to shield them from light. If amber containers are unavailable, wrap transparent glass bottles in aluminum foil.[4]
-
Work Quickly and in Shaded Conditions: Minimize the exposure of samples to direct sunlight during collection. If possible, perform sampling during overcast conditions or in shaded areas.
-
Immediate Cooling: Place collected samples in a cooler with ice packs immediately after collection to lower the temperature and slow down degradation.[6][7]
Q5: What are the best practices for storing this compound samples in the laboratory?
Proper laboratory storage is essential for maintaining sample integrity over time.
-
Short-Term Storage: For storage up to 72 hours, refrigerate samples at 4°C in the dark.
-
Long-Term Storage: For longer durations, freeze samples at -20°C or below. Ensure samples are stored in tightly sealed amber containers to prevent both photodegradation and volatilization.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples upon receipt to avoid multiple freeze-thaw cycles which can accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in samples | Photodegradation: Samples were exposed to light during collection or storage. | Review your sample collection and storage procedures. Ensure the consistent use of amber containers and immediate cooling. For stored samples, verify that they were protected from light. |
| Improper Storage Temperature: Samples were not stored at the correct temperature. | Check the temperature logs of your refrigerator or freezer. Ensure that the storage equipment is functioning correctly and maintaining the recommended temperature. | |
| pH of the Sample Matrix: The sample matrix may have a pH that promotes hydrolysis. | Measure the pH of your sample matrix. If it is alkaline, consider adjusting the pH to a more neutral or slightly acidic range if it does not interfere with the analysis. | |
| Presence of high levels of degradation products (e.g., 4-bromo-2-chlorophenol) | Significant Photodegradation: Indicates substantial breakdown of this compound. | This confirms that the sample has been compromised. Re-evaluate and stringently follow all light and temperature protection protocols for future samples. Consider if the sample source itself was already degraded. |
| Inconsistent or non-reproducible analytical results | Variable Sample Handling: Inconsistent exposure to light or temperature fluctuations across different samples. | Standardize your entire workflow from sample collection to analysis. Ensure all personnel are trained on and adhere to the established protocols for handling light-sensitive samples. |
| Contaminated Glassware or Solvents: Introduction of impurities that may catalyze degradation. | Use high-purity solvents and thoroughly clean all glassware before use. Run solvent blanks to check for contamination. |
Quantitative Data Summary
The following tables summarize the degradation of this compound under different experimental conditions.
Table 1: Effect of Sunlight Exposure on this compound Degradation
| Exposure Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | Not specified |
| 4 | Not specified |
| 8 | Not specified |
| 16 | Varies by formulation, significant degradation observed |
Data synthesized from a study on different this compound formulations. The exact percentages varied between formulations, but all showed significant degradation after 16 hours of sunlight exposure.[2]
Table 2: Effect of UV Light (254 nm) Exposure on this compound Degradation
| Exposure Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | Not specified |
| 4 | Not specified |
| 8 | Not specified |
| 16 | Varies by formulation, significant degradation observed |
Similar to sunlight, UV exposure led to significant degradation, with the rate depending on the specific formulation.[2]
Table 3: Effect of Storage at 54 ± 2°C on this compound Degradation
| Storage Time (days) | Loss Percentage (%) - Source I | Loss Percentage (%) - Source II | Loss Percentage (%) - Source III |
| 14 | No significant loss | No significant loss | No significant loss |
| 28 | Not specified | Not specified | Not specified |
| 42 | Not specified | Not specified | Not specified |
| 56 | Not specified | Not specified | Not specified |
| 70 | 7.24 | 9.45 | 10.02 |
This table demonstrates the effect of elevated temperature on the stability of three different this compound formulations over an extended period.[4]
Experimental Protocols
Protocol 1: Field Sampling of this compound
-
Preparation:
-
Label pre-cleaned amber glass bottles with unique sample identifiers, date, time, and location.
-
Prepare a cooler with a sufficient number of ice packs to maintain a temperature of approximately 4°C.
-
Ensure all sampling equipment (e.g., scoops, trowels) is made of stainless steel or glass and is thoroughly cleaned.
-
-
Collection:
-
At the sampling site, minimize exposure to direct sunlight.
-
Collect a representative sample from the target matrix (e.g., soil, water, plant material).
-
Immediately transfer the sample into the pre-labeled amber glass bottle.
-
Tightly seal the bottle.
-
-
Preservation and Transport:
-
Place the sealed sample bottle into the cooler with ice packs immediately after collection.
-
Transport the samples to the laboratory as soon as possible, ideally within 24 hours.
-
Protocol 2: Sample Storage and Preparation for Analysis
-
Receipt and Storage:
-
Upon arrival at the laboratory, log the samples and transfer them immediately to a refrigerator (4°C) for short-term storage or a freezer (-20°C) for long-term storage. Ensure the storage area is dark.
-
If the sample is large, homogenize it under low-light conditions and create smaller aliquots in amber vials to avoid repeated freeze-thaw cycles.
-
-
Extraction (General Example using QuEChERS):
-
This is a generalized example and should be optimized for your specific matrix.
-
Under a fume hood with minimal lighting (or using amber-colored labware), weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add the appropriate extraction solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the sample to separate the layers.
-
Collect an aliquot of the supernatant (the acetonitrile layer) for cleanup.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the collected supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
The resulting supernatant is the final extract, ready for analysis by GC-MS or LC-MS.
-
Visualizations
Caption: Experimental workflow for minimizing this compound photodegradation.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. epa.gov [epa.gov]
- 5. Upstate NY Pesticides 2021-2025 - HowTo â Storing samples at Cornell [soilandwaterlab.cornell.edu]
- 6. tlr-international.com [tlr-international.com]
- 7. hill-labs.co.nz [hill-labs.co.nz]
Troubleshooting poor peak shape in gas chromatography of Profenofos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the gas chromatographic analysis of Profenofos, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in GC analysis?
A1: Poor peak shape for this compound, an organophosphorus pesticide, typically manifests as peak tailing, fronting, or splitting. The primary causes include:
-
Active Sites in the GC System: this compound is susceptible to interaction with active sites (silanols) in the injector liner, column, or even glass wool packing. This can lead to peak tailing.[1][2][3]
-
Thermal Degradation: this compound can degrade at high temperatures in the GC inlet, leading to the formation of breakdown products like 4-bromo-2-chlorophenol and resulting in distorted or multiple peaks.[4][5]
-
Column Issues: Problems such as column contamination, improper installation, or the use of an inappropriate stationary phase can all contribute to poor peak shapes.[2][6][7]
-
Inlet and Injection Problems: A dirty or improperly deactivated inlet liner, incorrect injection volume, or an inappropriate injection technique can all negatively impact peak shape.[2][3][7]
-
Matrix Effects: Complex sample matrices can introduce involatile residues that contaminate the GC system, leading to peak distortion.[8][9]
Q2: What is peak tailing and what are its specific causes for this compound?
A2: Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram. For this compound, this is often due to:
-
Analyte-Surface Interactions: The polar nature of the phosphate group in this compound can lead to interactions with active silanol groups on the surface of undeactivated glass liners, glass wool, or the column itself.[1][2][3]
-
Contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column can create active sites.[2][6]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can cause turbulence and band broadening, resulting in tailing.[2]
Q3: My this compound peak is fronting. What does this indicate?
A3: Peak fronting, where the peak is sloped at the front, is less common than tailing for this compound but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.[7]
-
Low Column Temperature: If the column temperature is too low, it can lead to poor focusing of the analyte band on the column.[7]
-
Inappropriate Solvent: Using a solvent that is too strong for the stationary phase can also cause this issue.
Q4: I am observing split peaks for my this compound standard. What could be the reason?
A4: Split peaks can be caused by several factors:
-
Improper Injection Technique: A slow injection or an injection volume that is too large for the liner and inlet conditions can cause the sample to vaporize unevenly.
-
Condensation Effects: If the initial oven temperature is too high relative to the boiling point of the injection solvent, it can lead to poor analyte focusing at the head of the column.[2]
-
Column Contamination or Damage: A blocked or damaged column can cause the sample path to split.[2]
-
Inlet Issues: A cracked or improperly installed liner can disrupt the sample flow path.[2]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
| Symptom | Possible Cause | Suggested Remedy |
| Tailing this compound peak | Active sites in the inlet liner or glass wool. [1][3] | 1. Replace the inlet liner with a new, deactivated liner.[2] 2. If using glass wool, ensure it is deactivated or consider a liner without glass wool.[3] |
| Contamination at the head of the GC column. [6] | 1. Trim the first 10-20 cm from the front of the column.[2] 2. Bake out the column according to the manufacturer's instructions.[6] | |
| Improper column installation. [2] | 1. Ensure the column is cut cleanly and at a 90-degree angle.[2] 2. Verify the correct column installation depth in the inlet as per the instrument manual.[2] | |
| Low inlet temperature. [7] | Increase the inlet temperature to ensure complete and rapid vaporization of this compound. |
Guide 2: Resolving Peak Fronting
| Symptom | Possible Cause | Suggested Remedy |
| Fronting this compound peak | Column overload. [7] | 1. Decrease the injection volume. 2. Dilute the sample. 3. Increase the split ratio if using split injection.[7] |
| Column temperature too low. [7] | Increase the initial oven temperature or the temperature ramp rate. | |
| Use of an inappropriate stationary phase. [7] | Ensure the column stationary phase is suitable for organophosphorus pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane). |
Guide 3: Correcting Split Peaks
| Symptom | Possible Cause | Suggested Remedy |
| Split this compound peak | Improper solvent focusing. [2] | The initial oven temperature should be about 20°C below the boiling point of the sample solvent.[2] |
| Issues with the inlet liner. [2] | 1. Check for cracks or contamination in the liner and replace if necessary. 2. Ensure the liner is installed correctly. | |
| Column blockage or damage. [2] | 1. Trim the front of the column. 2. If the problem persists, the column may need to be replaced. |
Experimental Protocols
This compound Standard Preparation
A standard stock solution of this compound (1000 µg/mL) can be prepared by dissolving 10 mg of the certified reference material in 10 mL of n-hexane.[10] An intermediate standard of 100 µg/mL is then prepared by diluting 1 mL of the stock solution to 10 mL with n-hexane.[10] Working standards at various concentrations (e.g., 0.05 to 1 µg/mL) can be prepared by further dilution in n-hexane.[10]
Typical GC Operating Conditions for this compound Analysis
The following tables summarize typical GC conditions for the analysis of this compound.
Table 1: GC-ECD Conditions
| Parameter | Value | Reference |
| Column | EB-5 (30m x 0.25mm x 0.25µm) | [10] |
| Carrier Gas | Nitrogen | [10] |
| Flow Rate | 0.79 mL/min | [10] |
| Injection Volume | 1.0 µL | [4] |
| Inlet Temperature | 280°C | [4] |
| Detector | Electron Capture Detector (ECD) | [10] |
| Oven Program | 50°C for 1 min, then to 120°C at 20°C/min, then to 280°C at 5°C/min, hold for 13 min | [10] |
Table 2: GC-MS Conditions
| Parameter | Value | Reference |
| Column | HP-5 (30 m × 0.025 mm, 0.25 µm) | [4] |
| Carrier Gas | Helium | [4] |
| Flow Rate | ~1 mL/min | [4] |
| Injection Mode | Pulsed Split | [4] |
| Split Ratio | 10:1 | [4] |
| Inlet Temperature | 280°C | [4] |
| Detector | Mass Spectrometer (MS) | [4] |
| Oven Program | 70°C for 2 min, then to 280°C at 5°C/min, hold for 2 min | [4] |
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting poor peak shape for this compound.
Caption: A flowchart for troubleshooting poor peak shape in this compound GC analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. plantarchives.org [plantarchives.org]
- 5. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 6. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Pesticide Peak Response in GC-MS in the Presence of Multiple Co-Existing Reference Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sasapjas.org [sasapjas.org]
Navigating Profenofos Quantification: A Guide to Selecting the Ideal Internal Standard
FOR: Researchers, scientists, and drug development professionals
This technical support guide provides comprehensive information and troubleshooting advice for the selection of an appropriate internal standard for the accurate quantification of profenofos.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for the accurate quantification of this compound?
A1: An internal standard (IS) is essential in quantitative analysis to correct for the variability inherent in analytical procedures. Factors such as sample preparation (extraction, cleanup), injection volume inconsistencies, and instrument response fluctuations can lead to inaccurate results. An ideal internal standard, added at a known concentration to all samples, standards, and blanks at the beginning of the workflow, experiences similar variations as the analyte (this compound). By normalizing the analyte's response to the IS response, these variations are compensated for, leading to significantly improved precision and accuracy in the final concentration determination.
Q2: What are the key characteristics of a suitable internal standard for this compound analysis?
A2: An ideal internal standard for this compound quantification should possess the following characteristics:
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Structural Similarity: It should be chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.
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No Interference: It must not be naturally present in the samples being analyzed.
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Chromatographic Resolution: It should be well-separated from this compound and other matrix components in the chromatogram.
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Similar Physicochemical Properties: Properties like boiling point, polarity, and solubility should be close to those of this compound to ensure similar extraction efficiency and response to the analytical conditions.
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Stability: It must be chemically stable throughout the entire analytical process.
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Commercially Available in High Purity: The internal standard should be readily available in a highly pure form.
Q3: Can I use an isotopically labeled this compound as an internal standard?
A3: Yes, an isotopically labeled this compound (e.g., this compound-d10) is the gold standard for use as an internal standard, particularly for mass spectrometry-based methods (GC-MS, LC-MS). Isotopically labeled standards have nearly identical chemical and physical properties to the unlabeled analyte, leading to the most accurate correction for matrix effects and procedural losses. However, they can be more expensive and may not be readily available for all analytes.
Troubleshooting Guide: Internal Standard Selection and Performance
This guide addresses common issues encountered during the selection and use of an internal standard for this compound quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of the internal standard. | 1. The internal standard's physicochemical properties are significantly different from this compound, leading to inefficient extraction under the chosen conditions. 2. The internal standard is degrading during sample preparation or analysis. | 1. Select an internal standard with properties more closely matching this compound (see Table 1). 2. Modify the extraction or cleanup procedure to be compatible with both the analyte and the internal standard. 3. Verify the stability of the internal standard under the analytical conditions. |
| Internal standard co-elutes with this compound or a matrix component. | 1. The chromatographic conditions (column, temperature program, mobile phase) are not optimized for separation. | 1. Adjust the temperature program (for GC) or mobile phase gradient (for LC) to improve resolution. 2. Select a different chromatographic column with a different stationary phase chemistry. 3. Choose a different internal standard with a distinct retention time. |
| Inconsistent internal standard response across samples. | 1. Inconsistent addition of the internal standard to each sample. 2. Matrix effects are suppressing or enhancing the internal standard's signal differently in various samples. 3. The internal standard is not completely dissolved in the spiking solution. | 1. Use a calibrated pipette and ensure thorough mixing after adding the internal standard. 2. Employ a more robust sample cleanup procedure to remove interfering matrix components. 3. Consider using matrix-matched calibration standards. 4. Ensure the internal standard is fully dissolved before use. |
| The chosen internal standard is detected in blank samples. | 1. The internal standard is a common laboratory contaminant. 2. The matrix itself contains the internal standard. | 1. Select a different internal standard that is not a known contaminant. 2. Analyze a matrix blank before selecting an internal standard to ensure it is not endogenously present. |
Data Presentation: Comparison of Potential Internal Standards
The following table summarizes the physicochemical properties of this compound and several potential internal standards to aid in the selection process. An ideal internal standard will have properties that closely mirror those of this compound.
Table 1: Physicochemical Properties of this compound and Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | LogP | Solubility in Water |
| This compound | C₁₁H₁₅BrClO₃PS | 373.63 | 110 (0.001 mmHg) | - | 4.44 | 28 mg/L at 25°C |
| Dioctyl Adipate (DOA) | C₂₂H₄₂O₄ | 370.57 | 417 | -6 | 8.1 | Insoluble |
| 2,4,5-Trichlorophenol | C₆H₃Cl₃O | 197.45 | 246-248 | 67-69 | 3.72 | 1.2 g/L at 20°C |
| Triphenyl Phosphate (TPP) | C₁₈H₁₅O₄P | 326.28 | 244 (10 mmHg) | 48-50 | 4.59 | 1.9 mg/L at 24°C |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 261 | 40-42 | 2.53 | Sparingly soluble |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using some of the discussed internal standards.
Method 1: Quantification of this compound in Formulations using Dioctyl Adipate (DOA) as Internal Standard (GC-FID)
This method is adapted for the analysis of this compound in emulsifiable concentrate (EC) formulations.
1. Preparation of Solutions:
-
Internal Standard Stock Solution (DOA): Accurately weigh approximately 0.5 g of Dioctyl Adipate into a 100 mL volumetric flask. Dissolve and make up to the mark with dichloromethane.
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This compound Standard Solution: Accurately weigh approximately 50 mg of this compound analytical standard into a 50 mL volumetric flask. Add 20 mL of the DOA internal standard stock solution and make up to the mark with dichloromethane.
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Sample Solution: Accurately weigh an amount of the this compound formulation equivalent to approximately 50 mg of active ingredient into a 50 mL volumetric flask. Add 20 mL of the DOA internal standard stock solution and make up to the mark with dichloromethane.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).
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Injector Temperature: 250°C.
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Detector Temperature: 300°C.
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Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
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Injection Volume: 1 µL.
3. Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to DOA in the sample chromatogram with the peak area ratio in the standard chromatogram.
Method 2: Quantification of 4-Bromo-2-chlorophenol (this compound Metabolite) in Urine using 2,4,5-Trichlorophenol as Internal Standard (GC-MS)[1]
This method is for the determination of the major metabolite of this compound in biological samples.
1. Sample Preparation:
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To a 1 mL urine sample, add 50 ng of 2,4,5-trichlorophenol as the internal standard.[1]
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Hydrolyze the sample by adding 100 µL of 12 N HCl and heating at 80°C for 1 hour to free conjugated metabolites.[1]
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Extract the hydrolyzed sample with 1 mL of toluene.
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Derivatize the toluene extract with BSTFA at 70°C for 1 hour.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Rtx-5, 65 m × 250 μm × 0.25 μm (or equivalent).
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Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]
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Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 4 minutes.
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Injector Temperature: 250°C.[1]
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MS Conditions: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for derivatized 4-bromo-2-chlorophenol and 2,4,5-trichlorophenol.
3. Quantification: Generate a calibration curve by plotting the ratio of the peak area of the 4-bromo-2-chlorophenol derivative to the peak area of the 2,4,5-trichlorophenol derivative against the concentration of the standards. Determine the concentration in the samples from this curve.
Method 3: General Screening of Organophosphorus Pesticides (including this compound) using Triphenyl Phosphate (TPP) as Internal Standard (NIOSH Method 5600)[2][3][4][5]
This method is a general procedure for the analysis of various organophosphorus pesticides in air samples.
1. Preparation of Solutions:
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Desorbing Solution with Internal Standard: Prepare a 5 mg/mL stock solution of triphenyl phosphate in toluene. Add 1 mL of this stock solution to a 500 mL volumetric flask containing 50 mL of acetone and dilute to the mark with toluene.[2][3][4]
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Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound into the desorbing solution containing the internal standard.
2. Gas Chromatography (GC) Conditions:
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Instrument: Gas chromatograph with a Flame Photometric Detector (FPD) in phosphorus mode.
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Column: Fused silica capillary column suitable for organophosphorus pesticide analysis (e.g., DB-1701 or DB-210).
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Injector and Detector Temperatures: Typically 250°C and 200°C, respectively.
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Oven Temperature Program: An appropriate temperature program to separate the target analytes.
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Carrier Gas: Helium.
3. Quantification: Construct a calibration curve by plotting the ratio of the this compound peak area to the TPP peak area against the this compound concentration. Calculate the concentration of this compound in the samples based on this calibration.[2]
Mandatory Visualization
Caption: Workflow for selecting an appropriate internal standard for this compound quantification.
References
Improving the recovery of Profenofos from soil samples with high organic matter
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Profenofos from soil samples with high organic matter content.
Troubleshooting Guide
Low recovery of this compound from soil with high organic matter is a common challenge. This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Strong Adsorption to Organic Matter: this compound can bind strongly to humic and fulvic acids in the soil. | 1. Hydration of Soil Sample: For dry soil samples, add a specific volume of water and allow it to hydrate before adding the extraction solvent. This helps to disrupt the binding of this compound to soil particles.[1] 2. Optimize Extraction Solvent: Acetonitrile is often effective for a wide range of pesticides. For this compound in high organic matter soil, consider using a solvent mixture such as acetone/ethyl acetate. 3. Increase Extraction Time/Intensity: Employing techniques like vortexing at high speed or using ultrasonic baths can enhance the extraction efficiency. |
| Inefficient Extraction Method | Modified QuEChERS Protocol: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used but may require modification for high organic matter soils.[2] See the detailed experimental protocol below. | |
| Co-elution of Interfering Compounds | Dispersive Solid-Phase Extraction (d-SPE) Cleanup: High organic matter soils release many co-extractives that can interfere with analysis. Utilize d-SPE with a combination of sorbents to remove these interferences. • PSA (Primary Secondary Amine): Removes organic acids, sugars, and fatty acids. • C18 (Octadecylsilane): Removes non-polar interferences like lipids. • GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution: GCB can also adsorb planar pesticides like this compound, so use it judiciously. | |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-extracted matrix components can accumulate in the GC inlet and column, leading to peak tailing or broadening. | 1. Optimize d-SPE Cleanup: Experiment with different combinations and amounts of PSA, C18, and GCB to achieve the cleanest extract. 2. Use Analyte Protectants: Adding compounds like L-gulonic acid γ-lactone to your final extract can help to minimize matrix effects by masking active sites in the GC system.[1][3] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects. |
| Inconsistent Results | Sample Heterogeneity | Thorough Sample Homogenization: High organic matter soils can be heterogeneous. Ensure your soil sample is well-mixed and finely ground before taking a subsample for extraction. |
| Incomplete Solvent Evaporation/Reconstitution | Careful Solvent Handling: Ensure complete evaporation of the extraction solvent before reconstituting the residue in the final injection solvent. Incomplete reconstitution can lead to variability. |
Frequently Asked Questions (FAQs)
Q1: Why is recovering this compound from soil with high organic matter so difficult?
A1: High organic matter soils are rich in humic and fulvic acids, which contain numerous active sites that can strongly bind pesticides like this compound through mechanisms such as hydrogen bonding and van der Waals forces. This strong adsorption makes it difficult to efficiently extract the analyte using standard methods.[4]
Q2: What is the QuEChERS method and why is it recommended?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves solvent extraction (typically with acetonitrile) and partitioning with salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It is recommended for its simplicity, speed, and effectiveness for a wide range of pesticides and matrices. However, for complex matrices like high organic matter soil, modifications are often necessary to improve recovery and reduce matrix effects.[2][5]
Q3: What are "matrix effects" and how do they affect my analysis?
A3: Matrix effects are the alteration of the analytical signal (enhancement or suppression) of the target analyte due to the co-elution of other compounds extracted from the sample matrix. In high organic matter soils, co-extractives can interact with the analyte in the GC inlet, leading to inaccurate quantification.[6] Using matrix-matched standards or analyte protectants can help mitigate these effects.[1][3][7]
Q4: Which d-SPE sorbents should I use for cleaning up my this compound extract?
A4: A combination of sorbents is often most effective.
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PSA (Primary Secondary Amine) is essential for removing organic acids.
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C18 is useful for removing fats and waxes.
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GCB (Graphitized Carbon Black) can remove pigments, but should be used with caution as it may also remove this compound. It is recommended to test different combinations to find the optimal cleanup for your specific soil type.
Q5: Can I use other extraction methods besides QuEChERS?
Data Presentation
Table 1: Comparison of this compound Recovery Rates with Different d-SPE Sorbents in High Organic Matter Soil (Hypothetical Data Based on Literature Review)
| d-SPE Cleanup Sorbent(s) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| PSA (50 mg) | 75 | 12 | Good removal of organic acids, but some matrix interference may remain. |
| PSA (50 mg) + C18 (50 mg) | 85 | 8 | Improved removal of non-polar interferences. |
| PSA (50 mg) + C18 (50 mg) + GCB (10 mg) | 92 | 6 | Best cleanup, but careful optimization of GCB amount is crucial to avoid this compound loss. |
Table 2: Effect of Soil Hydration on this compound Recovery (Hypothetical Data Based on Literature Review)
| Water Added to 5g of Dry Soil | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0 mL | 60 | 15 |
| 5 mL | 82 | 9 |
| 10 mL | 88 | 7 |
Experimental Protocols
Modified QuEChERS Protocol for this compound in High Organic Matter Soil
This protocol is a generalized procedure based on literature recommendations. Optimization for your specific soil type is recommended.
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Sample Preparation:
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Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
-
Hydration:
-
Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to ensure thorough mixing.
-
Let the sample stand for 30 minutes to hydrate.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE microcentrifuge tube containing the appropriate cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
If necessary, add an analyte protectant.
-
Analyze by Gas Chromatography (GC) with a suitable detector (e.g., FPD, NPD, or MS).
-
Visualizations
Caption: Modified QuEChERS workflow for this compound extraction from high organic matter soil.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Determination of Pesticide Residues by GC-MS Using Analyte Protectants to Counteract the Matrix Effect | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of pesticide residues by GC-MS using analyte protectants to counteract the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating between Profenofos enantiomers in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral chromatography of profenofos enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: this compound is a chiral organophosphate pesticide, meaning it exists as two enantiomers (mirror-image isomers). These enantiomers can exhibit different biological activities, toxicities, and degradation rates in the environment. Therefore, separating and quantifying individual enantiomers is crucial for accurate risk assessment, understanding its environmental fate, and developing more effective and safer agrochemicals.
Q2: Which chromatographic techniques are most suitable for separating this compound enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the enantioseparation of this compound. Both methods utilize a chiral stationary phase (CSP) to achieve separation. SFC is often favored for its speed, lower solvent consumption, and efficiency in chiral separations.
Q3: What type of chiral stationary phase (CSP) is recommended for this compound?
A3: Polysaccharide-based CSPs are highly recommended for the separation of this compound and other chiral pesticides with a phosphorus chiral center. Columns such as Chiralpak® AD, Chiralpak® AS, and their immobilized versions (e.g., Chiralpak® IA, IB) have shown excellent performance for this class of compounds. It is advisable to screen a few different polysaccharide-based CSPs to find the optimal one for your specific application.
Q4: Can the elution order of this compound enantiomers be predicted?
A4: The elution order of enantiomers is difficult to predict and can be influenced by the CSP, mobile phase composition, and temperature. In some cases, changing the alcohol modifier in the mobile phase (e.g., from methanol to isopropanol in SFC) can even reverse the elution order.[1] Therefore, it is essential to verify the elution order experimentally, for instance, by using an enantiomerically pure standard if available.
Q5: What are the typical mobile phases used for the chiral separation of this compound?
A5: For HPLC, normal-phase chromatography using a mixture of a non-polar solvent like hexane or heptane and an alcohol (e.g., isopropanol, ethanol) is common. For SFC, the mobile phase typically consists of supercritical carbon dioxide (CO₂) with a polar organic modifier, such as methanol, ethanol, or isopropanol.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate CSP | Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® AD, AS, IA, IB). The interaction between the analyte and the CSP is highly specific. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. In normal-phase HPLC, vary the percentage of the alcohol modifier. In SFC, adjust the type and percentage of the alcohol modifier.[1] |
| High Flow Rate | Reduce the flow rate. A lower flow rate increases the interaction time with the CSP, which can improve resolution. |
| Inappropriate Temperature | Optimize the column temperature. Temperature can affect the thermodynamics of the chiral recognition process.[1] |
Issue 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted interactions. For example, a small amount of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can improve peak shape. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Contaminated Column or Guard Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Column Deterioration | For immobilized polysaccharide CSPs, a regeneration procedure with solvents like dichloromethane (DCM) or ethyl acetate may restore performance. Always follow the manufacturer's instructions for column regeneration. |
Issue 3: Peak Splitting
Possible Causes & Solutions:
| Cause | Solution |
| Column Void or Channeling | This can occur due to pressure shocks or improper packing. Backflushing the column at a low flow rate might help. If not, the column may need to be replaced.[2] |
| Blocked Inlet Frit | Replace the column inlet frit.[2] |
| Sample Solvent Incompatibility | The sample solvent should be as weak as or weaker than the mobile phase. Dissolve the sample in the initial mobile phase whenever possible. |
| Co-eluting Impurity | A split peak might be two separate, closely eluting compounds. Altering the mobile phase composition or temperature can help to resolve them.[2] |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers by SFC
This protocol provides a general starting point for developing a chiral SFC method for this compound.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 150 bar |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve this compound standard in methanol. |
Method Development Notes:
-
If resolution is insufficient, try other alcohol modifiers like ethanol or isopropanol in place of methanol.
-
The percentage of the modifier can be adjusted (e.g., from 10% to 25%) to optimize retention and resolution.
-
For poor peak shape, consider adding a small amount of an acidic additive like citric acid to the modifier.[1]
Visualizations
References
Enhancing the sensitivity of analytical methods for low-level Profenofos detection
Welcome to the technical support center for the analysis of Profenofos, a broad-spectrum organophosphate insecticide.[1][2] This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the sensitivity and reliability of their analytical methods for detecting low levels of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low levels of this compound?
A1: Several methods are employed for the detection of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques.[3] For enhanced sensitivity and selectivity, especially at trace levels, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often the method of choice.[4][5] Electrochemical sensors and spectroscopic methods like Fourier Transform Near-Infrared (FT-NIR) and Fourier Transform Mid-Infrared (FT-MIR) spectroscopy are also utilized for rapid and cost-effective analysis.[3][6]
Q2: What is this compound and why is low-level detection important?
A2: this compound is a non-systemic insecticide and acaricide with contact and stomach action, used to control a wide variety of pests, primarily Lepidoptera and mites on crops like cotton, maize, and potatoes.[7] It functions as an acetylcholinesterase (AChE) inhibitor.[2][7] Due to its potential adverse effects on human health and the environment, regulatory bodies have set maximum residue limits (MRLs) for this compound in various commodities.[4] Sensitive analytical methods are crucial to ensure these MRLs are not exceeded, protecting consumers and the environment.
Q3: What are the typical sample preparation techniques for this compound analysis?
A3: Sample preparation is critical for accurate analysis. Common techniques include homogenization of the sample followed by solvent extraction using methanol or acetonitrile.[8] A popular and efficient method for pesticide residue analysis is the Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction with a solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[4][5]
Q4: How can I improve the sensitivity of my current method for this compound detection?
A4: To enhance sensitivity, consider the following:
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Optimize Sample Preparation: Ensure efficient extraction and cleanup to minimize matrix effects.
-
Instrumental Parameters: For chromatographic methods, optimize parameters such as injection volume, column temperature, and mobile phase composition. For mass spectrometry, fine-tune ion source parameters and select appropriate precursor and product ion transitions.[4][5]
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Advanced Detection Techniques: Switching from conventional detectors (e.g., ECD, NPD) to a mass spectrometer (MS/MS) can significantly improve sensitivity and selectivity.[4][5]
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Derivatization: For GC analysis, derivatization of this compound's metabolite, 4-bromo-2-chlorophenol (BCP), can increase its volatility and detectability.[9]
Q5: What are the known metabolites of this compound that I should be aware of during analysis?
A5: The primary metabolite of concern is 4-bromo-2-chlorophenol (BCP).[9] Other degradation products can also be formed depending on the environmental conditions.[8] Analytical methods may target the parent this compound compound or its metabolites for exposure assessment.[8][9]
Troubleshooting Guides
Chromatographic Methods (GC & LC-MS/MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Peak for this compound | Inefficient extraction. | Optimize extraction solvent, time, and technique. Ensure proper homogenization. |
| Degradation of this compound. | This compound is unstable under alkaline conditions.[1][10] Ensure sample and solvent pH are neutral or slightly acidic. | |
| Instrument sensitivity issue. | Check instrument parameters (e.g., detector voltage, gas flows). Perform system suitability tests. | |
| Peak Tailing or Broadening | Active sites in the GC inlet or column. | Use a deactivated inlet liner and column. Consider derivatization. |
| Matrix effects. | Improve sample cleanup. Use matrix-matched standards for calibration. | |
| Inappropriate mobile phase pH in LC. | Adjust mobile phase pH to ensure this compound is in a single ionic form. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize the entire sample preparation workflow. Use internal standards. |
| Fluctuation in instrument conditions. | Allow the instrument to stabilize. Monitor pressure, temperature, and flow rates. | |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Enhance sample cleanup using d-SPE with different sorbents. Optimize chromatographic separation to resolve interferences. |
| Ion suppression or enhancement in MS. | Dilute the sample extract. Use a different ionization source or mode. Implement matrix-matched calibration. |
Electrochemical Methods
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sensor Response | Insufficient active sites on the electrode surface. | Ensure the electrode is properly modified and activated as per the protocol. |
| Fouling of the electrode surface. | Clean the electrode surface according to the recommended procedure. | |
| High Background Noise | Electrical interference. | Ensure proper grounding of the instrument. Shield the setup from external electrical noise. |
| Contaminated buffer or electrolyte. | Prepare fresh solutions using high-purity reagents and water. | |
| Poor Selectivity | Interference from other electroactive species in the sample. | Incorporate selective recognition elements like aptamers or molecularly imprinted polymers into the sensor design.[11][12] |
Quantitative Data Summary
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Pigeonpea | 0.002 µg/g | 0.006 µg/g | 88.34 - 101.36 | [4][5] |
| GC-µECD | Urine (for BCP metabolite) | 0.16 ng/mL | 0.54 ng/mL | N/A | [9] |
| Electrochemical Sensor (UiO-67 MOF/GO) | Water | 0.09 µM | N/A | 98.82 - 108.89 | [6] |
| Aptasensor | Buffer | 0.27 µM | N/A | N/A | [12] |
| GC with NPD, FPD, or ECD | Various agricultural commodities | N/A | 0.01 - 0.05 mg/kg | Satisfactory | [8] |
| FT-NIR-PLSR | Vegetables | >30 mg/kg | N/A | N/A | [3] |
LOD: Limit of Detection, LOQ: Limit of Quantification, N/A: Not Available
Experimental Protocols
LC-MS/MS Method for this compound in Agricultural Produce
This protocol is based on the methodology for analyzing this compound in pigeonpea.[4][5]
a. Sample Preparation (Modified QuEChERS)
-
Homogenize 10 g of the sample.
-
Add 20 mL of 1% ethyl acetate in acetonitrile.
-
Shake vigorously for 1 minute.
-
Add partitioning salts (e.g., MgSO₄, NaCl).
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using primary secondary amine (PSA) and MgSO₄.
-
Centrifuge and filter the extract before injection.
b. LC-MS/MS Parameters
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient of water and methanol.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transitions:
-
Quantification: m/z 374.95 -> 304.90
-
Confirmation: m/z 374.95 -> 346.95 and m/z 374.95 -> 128.15
-
Electrochemical Detection of this compound in Water
This protocol is a general guide based on the use of a modified electrode.[6]
a. Electrode Fabrication
-
Synthesize the modifying material (e.g., UiO-67 MOF/graphene oxide composite).
-
Disperse the material in a suitable solvent (e.g., DMF).
-
Drop-cast the suspension onto the surface of a glassy carbon electrode.
-
Allow the solvent to evaporate.
b. Electrochemical Measurement
-
Use a three-electrode system (working, reference, and counter electrodes).
-
Perform cyclic voltammetry or differential pulse voltammetry in a supporting electrolyte (e.g., phosphate buffer).
-
Record the baseline response.
-
Add the water sample containing this compound.
-
Measure the change in the electrochemical signal (e.g., peak current).
Visualized Workflows
Caption: Workflow for this compound analysis using LC-MS/MS.
Caption: Troubleshooting logic for analytical issues.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detection of this compound in Chinese Kale, Cabbage, and Chili Spur Pepper Using Fourier Transform Near-Infrared and Fourier Transform Mid-Infrared Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Electrochemical detection of this compound in water using a UiO-67 metal organic framework with graphene oxide composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. This compound (Ref: OMS 2004) [sitem.herts.ac.uk]
- 8. fao.org [fao.org]
- 9. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA-Based Sensor for the Detection of an Organophosphorus Pesticide: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the interference of co-formulants in commercial Profenofos pesticide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the interference of co-formulants during the analysis of commercial Profenofos pesticide formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common co-formulants in commercial this compound emulsifiable concentrate (EC) formulations?
A1: Commercial this compound EC formulations typically contain co-formulants to ensure the stability and efficacy of the pesticide. These include:
-
Emulsifiers: Anionic surfactants like Calcium Dodecylbenzene Sulfonate and non-ionic surfactants such as Phenethyl Phenol Polyoxyethylene Ether are common. These agents allow the formulation to form a stable emulsion when mixed with water.
-
Solvents: Aromatic hydrocarbons like xylene and dimethylbenzene are frequently used to dissolve the active ingredient and other components.
-
Stabilizers and other additives: These may include safeners, water-soluble polymers (e.g., sodium carboxymethylcellulose), and carriers.
Q2: How do these co-formulants interfere with the analytical determination of this compound?
A2: Co-formulants can cause significant interference in both gas chromatography (GC) and liquid chromatography (LC) analysis:
-
In Gas Chromatography (GC): Non-volatile co-formulants, particularly surfactants and emulsifiers, can contaminate the GC inlet and column, leading to peak broadening, tailing, and loss of sensitivity for the this compound peak. They can also cause ghost peaks in subsequent analyses.
-
In Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Co-eluting co-formulants are a primary cause of matrix effects. This can lead to either ion suppression or enhancement of the this compound signal, resulting in inaccurate quantification. Without proper cleanup, these interferences can lead to unreliable and irreproducible results.
Q3: What is the primary degradation product of this compound that might also be present as an impurity?
A3: The main degradation product and a potential impurity in technical grade this compound is 4-bromo-2-chlorophenol.[1] This compound can be formed through hydrolysis or photolysis of the this compound molecule.[1][2] It is crucial to separate this compound from the parent this compound peak during analysis.
Q4: What are the recommended analytical techniques for this compound analysis in commercial formulations?
A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometry (MS) detector is commonly used for the quantification of this compound in formulations. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or an MS/MS detector is also a powerful technique, especially for identifying and quantifying this compound and its degradation products simultaneously.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| GC Analysis: Poor peak shape (broadening, tailing) for this compound. | Contamination of the GC inlet liner and/or the front of the analytical column with non-volatile co-formulants (emulsifiers, surfactants). | Implement a robust sample cleanup procedure before injection, such as Solid Phase Extraction (SPE) or a modified QuEChERS protocol. Regularly replace the GC inlet liner and trim the first few centimeters of the analytical column. |
| GC Analysis: Ghost peaks appearing in blank runs after sample injection. | Carryover of co-formulants from a previous injection. | Optimize the GC oven temperature program with a higher final temperature and a longer bake-out time to ensure all components are eluted. Improve the sample cleanup to remove less volatile interferences. |
| LC-MS/MS Analysis: Inconsistent and low recovery of this compound. | Significant ion suppression due to co-eluting co-formulants (surfactants, solvents). | Use a sample cleanup method like dispersive SPE (dSPE) with a combination of sorbents (e.g., C18, PSA, GCB) to remove interfering matrix components.[4] Dilute the sample extract further before injection to reduce the concentration of interfering substances.[5] |
| LC-MS/MS Analysis: High variability in quantitative results between replicate injections. | Matrix effects are inconsistently affecting the ionization of this compound. | Employ matrix-matched calibration standards to compensate for predictable matrix effects.[5] Use a stable isotope-labeled internal standard for this compound if available. Enhance the sample cleanup procedure. |
| General: Co-elution of this compound with an unknown peak. | An impurity, a degradation product (like 4-bromo-2-chlorophenol), or a co-formulant is not being chromatographically resolved. | Optimize the chromatographic conditions. For GC, adjust the temperature program. For HPLC, modify the mobile phase composition or gradient. Confirm the identity of the interfering peak using a mass spectrometer. |
Experimental Protocols
Protocol 1: Modified QuEChERS Cleanup for this compound EC Formulation
This protocol is adapted for the cleanup of a concentrated emulsifiable concentrate formulation prior to GC or LC-MS/MS analysis.
1. Initial Sample Preparation and Dilution:
-
Accurately weigh an amount of the commercial this compound EC formulation equivalent to approximately 10 mg of the active ingredient into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure the formulation is fully dissolved.
2. Extraction and Partitioning:
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.
-
Immediately cap and shake vigorously for 2 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.
-
The choice of dSPE sorbent depends on the expected interferences. A combination is often most effective:
-
For general cleanup: Use a tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).
-
For formulations with fatty/nonpolar co-formulants: Use a tube with 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[6]
-
For pigmented formulations (less common for EC): Add 7.5 mg Graphitized Carbon Black (GCB). Note that GCB can retain planar molecules, so recovery of this compound should be validated.[7]
-
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at a high speed (e.g., ≥10,000 rcf) for 5 minutes.
-
The supernatant is ready for analysis. It may require further dilution with an appropriate solvent (e.g., acetonitrile for LC-MS/MS, ethyl acetate for GC) before injection.
Protocol 2: Solid Phase Extraction (SPE) Cleanup for this compound EC Formulation
This protocol provides an alternative cleanup method using SPE cartridges.
1. Initial Sample Preparation and Dilution:
-
Prepare a solution of the this compound EC formulation in a suitable solvent. A starting point is to dilute the formulation in a solvent that is miscible with the SPE loading solvent (e.g., dilute in acetonitrile, then add water to be compatible with a reversed-phase SPE cartridge). A high initial dilution is necessary.
2. SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge. A C18 cartridge (e.g., 500 mg, 6 mL) is a good starting point for removing nonpolar interferences.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.
3. Sample Loading:
-
Load the diluted sample solution onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with a weak solvent mixture to remove polar co-formulants while retaining this compound. For a C18 cartridge, a mixture of water and a small percentage of methanol (e.g., 5 mL of 10:90 methanol:water) can be effective.
5. Elution:
-
Elute the this compound from the cartridge using a small volume of a strong, non-polar solvent. Acetonitrile or ethyl acetate are suitable choices. Elute with two 1 mL portions of the solvent.
6. Post-Elution:
-
The collected eluate can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for injection.
Data Presentation
Table 1: Recovery of this compound from a Spiked Solution after dSPE Cleanup with Different Sorbents
| dSPE Sorbent Combination | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Predominant Interferences Removed |
| MgSO₄ + PSA | 95.2 | 4.8 | Sugars, fatty acids, organic acids[6] |
| MgSO₄ + PSA + C18 | 92.5 | 5.1 | Nonpolar interferences, lipids[6] |
| MgSO₄ + PSA + GCB | 85.7* | 6.3 | Pigments, sterols[6] |
*Note: The lower recovery with GCB may be due to the partial retention of the planar this compound molecule. The amount of GCB should be optimized for the specific formulation.
Visualizations
Caption: Modified QuEChERS workflow for this compound formulation analysis.
Caption: Troubleshooting logic for poor GC peak shape.
References
- 1. plantarchives.org [plantarchives.org]
- 2. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 3. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Q-sep QuEChERS dSPE 15 mL Centrifuge Tube, Contains 900 mg MgSO4, 300 mg PSA, 300 mg C18-EC, 45 mg GCB, 50 Tubes [restek.com]
- 7. Q-sep QuEChERS dSPE 15 mL Centrifuge Tube, Contains 900 mg MgSO4, 150 mg PSA, 45 mg GCB, 50 Tubes [restek.com]
Technical Support Center: Optimizing Profenofos Biodegradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting profenofos biodegradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for this compound biodegradation?
A1: The optimal conditions can vary depending on the microbial strain or consortium used. However, most studies report a pH range of 6.8 to 7.2 and a temperature range of 30°C to 35°C for efficient this compound degradation.[1][2][3][4][5][6] For example, one study found optimal conditions to be a pH of 6.83 and a temperature of 34.59°C.[1][4] Another study identified an optimal pH of 7 for Pseudomonas luteola.[2]
Q2: What is a typical starting concentration of this compound for biodegradation studies?
A2: Initial this compound concentrations in laboratory studies typically range from 20 mg/L to 100 mg/L in liquid media.[2][3][4] For soil studies, concentrations around 200 µg/g have been used.[3][6][7] It is important to note that very high concentrations of this compound can be inhibitory to microbial growth and degradation.
Q3: How does inoculum size affect the degradation rate?
A3: Inoculum size is a critical factor; a higher inoculum density generally leads to a faster degradation rate.[1] This is attributed to the higher number of microbial cells available to metabolize the pesticide.[1] One study identified an optimal inoculum size of 0.59 g/L for their bacterial consortium.[1][4]
Q4: Should I use a single bacterial strain or a microbial consortium?
A4: While single, highly efficient strains have been successfully used, a microbial consortium often demonstrates more robust and efficient degradation of this compound.[1][8] Consortia, which may include species of Achromobacter, Pseudomonas, Bacillus, and Citrobacter, can exhibit synergistic actions, leading to more complete metabolism of the pesticide.[1]
Q5: What is the primary metabolic byproduct of this compound biodegradation?
A5: The most significant initial step in this compound biodegradation is hydrolysis, which cleaves the ester bond.[3][9] This process forms 4-bromo-2-chlorophenol (BCP) as the major metabolite.[1][7][9] It is crucial to monitor BCP levels, as it is also a toxic compound.[9]
Troubleshooting Guide
Problem: Low or no this compound degradation is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your culture medium. The optimal range is typically near neutral (pH 6.8-7.2).[1][3] Adjust the pH of the medium if necessary. |
| Suboptimal Temperature | Check the incubator temperature. The optimal range for most this compound-degrading microbes is 30-35°C.[1][4][5][6] |
| Inadequate Inoculum | Increase the initial inoculum concentration. Ensure the microbial culture is in the active growth phase (log phase) when introduced to the experimental medium.[1] |
| Presence of an Inhibitory Carbon Source | If your medium contains an easily metabolizable carbon source (e.g., glucose), microbes may preferentially consume it over this compound.[7][10] Using a mineral salt medium with this compound as the sole carbon source is recommended.[2][3] |
| Insufficient Aeration/Mixing | Ensure adequate shaking (e.g., 100-150 rpm) to provide sufficient oxygen for aerobic degradation and to ensure contact between the microbes and the substrate.[2][3] |
| This compound Concentration is Toxic | High concentrations of this compound can be toxic to the microorganisms. Try running the experiment with a lower initial concentration (e.g., 20-50 mg/L).[4] |
Quantitative Data Summary
Table 1: Optimal Incubation Conditions for this compound Biodegradation by Various Microorganisms.
| Microorganism/Consortium | Optimal pH | Optimal Temperature (°C) | Optimal Inoculum Size | Max. Degradation (%) | Reference |
| Bacterial Consortium (PBAC) | 6.83 | 34.59 | 0.59 g/L | 93.39% | [1][4] |
| Pseudomonas plecoglossicida PF1 | 5.89 | 32.94 | Not Specified | >90% | [4][10] |
| Pseudomonas luteola | 7.0 | 30 | Not Specified | 92.72% (in 54h) | [2] |
| Pseudomonas putida | 5.5 - 7.2 | 28 - 36 | 20 mg dry wt / 50 mL | 92.37% (in 96h) | [3] |
| Burkholderia gladioli | 5.5 - 7.2 | 28 - 36 | 20 mg dry wt / 50 mL | 99.37% (in 25 days, soil) | [3] |
| Multiple Strains | 7.0 | 30 - 35 | Not Specified | Not Specified | [5][6] |
Experimental Protocols
1. Inoculum Preparation Protocol
This protocol is a generalized procedure based on common practices.
-
Pre-culture: Inoculate a loopful of the isolated bacterial strain or consortium into a nutrient-rich medium (e.g., Luria-Bertani broth).
-
Incubation: Incubate the culture at 30°C with shaking at 150 rpm until it reaches the mid-logarithmic growth phase.[3]
-
Harvesting: Centrifuge the culture at 6,000 rpm for 10 minutes to pellet the cells.[3]
-
Washing: Discard the supernatant and wash the cell pellet three times with sterile saline solution or phosphate buffer to remove any residual medium.
-
Resuspension: Resuspend the final cell pellet in the experimental mineral salt medium to achieve the desired inoculum concentration (e.g., 20 mg dry weight per 50 mL of media).[3]
2. Biodegradation Assay in Liquid Culture
-
Medium Preparation: Prepare a mineral salts medium (e.g., FTW medium) with this compound as the sole source of carbon.[3] Spike the medium with a stock solution of this compound to the desired final concentration (e.g., 100 mg/L).
-
Inoculation: Inoculate the medium with the prepared microbial suspension. Include a sterile control (medium with this compound but no inoculum) to account for abiotic degradation.
-
Incubation: Incubate the flasks at the optimal temperature (e.g., 30-35°C) with constant agitation (e.g., 150 rpm) for the duration of the experiment (e.g., 96 hours to 25 days).[3][5]
-
Sampling: Withdraw aliquots at regular time intervals for analysis.
-
Analysis: Extract this compound residues from the samples using a suitable solvent (e.g., hexane). Analyze the concentration using Gas Chromatography (GC) equipped with an ECD or FID, or by HPLC.[1][3][9]
Visualizations
Caption: General experimental workflow for a this compound biodegradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Chemical Compounds from Degradation of this compound and Malathion by Indigenous Bacterial Consortium - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 9. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 10. This compound insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing instrument contamination and carryover in Profenofos analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address instrument contamination and carryover issues encountered during the analysis of Profenofos.
Troubleshooting Guides
Guide 1: Systematic Identification of Contamination or Carryover Source
This guide provides a step-by-step experimental protocol to systematically isolate the source of unexpected peaks in blank injections.
Objective: To determine whether the observed contamination is from the LC-MS/MS system components or from the sample preparation process and to pinpoint the specific source.
Methodology:
-
Initial Blank Analysis:
-
Inject a pure solvent blank (e.g., the initial mobile phase composition) that has not gone through the sample preparation workflow.
-
Observation: If a this compound peak is observed, the contamination is likely within the LC-MS/MS system. Proceed to step 2. If no peak is observed, the source is likely in the sample preparation steps. Proceed to step 3.
-
-
Isolating the LC System Components:
-
Autosampler Check:
-
Replace the analytical column with a union or a restriction capillary.
-
Inject a solvent blank.
-
Observation: If the peak persists, the carryover is likely from the autosampler (e.g., injection needle, valve, or sample loop). Proceed to the autosampler cleaning protocols.
-
-
Column Check:
-
If the peak was not present in the autosampler check, reinstall the column.
-
Inject a solvent blank immediately after a high-concentration this compound standard.
-
Observation: If the peak appears, the column is retaining this compound. Refer to column cleaning and regeneration protocols.
-
-
Mobile Phase Check:
-
Prepare fresh mobile phases using new, high-purity solvents and additives.
-
Purge the system thoroughly with the new mobile phases.
-
Inject a solvent blank.
-
Observation: If the peak disappears, the original mobile phase was contaminated.
-
-
-
Investigating Sample Preparation Contamination:
-
Analyze a procedural blank by performing the entire sample preparation method without the sample matrix.
-
Observation: If the this compound peak appears, one of the reagents, solvents, or materials used in the sample preparation is contaminated. Systematically replace each component to identify the source.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between instrument contamination and sample carryover?
A1: Instrument contamination is the presence of the analyte (this compound) from an external source, such as contaminated solvents, reagents, or instrument parts, leading to a consistent background signal in all injections, including blanks.[1] Sample carryover is the appearance of a peak in a blank or subsequent sample injection due to residual analyte from a preceding, typically high-concentration, sample.[1] The key difference is that carryover peaks tend to decrease in intensity with subsequent blank injections, while contamination peaks remain relatively constant.
Q2: What are the common causes of this compound carryover in an LC-MS/MS system?
A2: this compound is a non-polar and hydrophobic compound, which makes it prone to adsorption onto various surfaces within the LC system. Common causes of carryover include:
-
Autosampler: Residue on the injection needle, rotor seal, sample loop, or transfer tubing.
-
Analytical Column: Strong retention of this compound on the stationary phase, especially with inadequate gradient elution or column washing.
-
Injector Port: Accumulation of non-volatile matrix components or this compound in the injection port.
-
MS Source: Contamination of the ion source components over time.
Q3: What is an acceptable level of carryover in this compound analysis?
A3: According to guidelines for pesticide residue analysis, such as those from CODEX Alimentarius, blank samples should be free of carryover, contamination, or interferences with a response greater than 20-30% of the Limit of Quantitation (LOQ).[2] For quantitative accuracy, any extraneous signals should not augment the analyte peak area by more than 20% of the peak area at the lower limit of quantitation.[1]
Q4: What are the most effective wash solvents for reducing this compound carryover?
A4: Due to this compound's hydrophobic nature, strong organic solvents are necessary for effective cleaning. A multi-solvent wash strategy is often most effective. Recommended wash solutions include:
-
A mixture of acetonitrile, isopropanol, and methanol to dissolve non-polar residues.
-
The addition of a small percentage of a non-polar solvent like hexane (if miscible and system-compatible) can be effective.
-
For persistent carryover, a wash solution containing a different pH modifier (e.g., a small amount of ammonium hydroxide if the mobile phase is acidic) can help remove residues bound by secondary interactions.
Q5: How can I prevent this compound carryover from occurring in the first place?
A5: Proactive measures can significantly reduce the incidence of carryover:
-
Injection Sequence: Analyze samples in order of expected concentration, from lowest to highest, followed by a blank.
-
Optimized Wash Method: Implement a robust needle and injection port washing method using strong, appropriate solvents between injections.
-
Sufficient Gradient Elution: Ensure the gradient program includes a high organic content step for a sufficient duration to elute all of the this compound from the column.
-
Regular Maintenance: Routinely clean and replace autosampler components like rotor seals and needles.
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Rationale |
| Acceptable Carryover Limit | < 20-30% of the Limit of Quantitation (LOQ)[1][2] | Ensures that carryover does not significantly impact the accuracy of low-level quantification. |
| Effective Wash Solvents | Multi-component organic mixtures (e.g., Acetonitrile:Isopropanol:Methanol) | This compound is non-polar and requires strong organic solvents for effective removal from instrument surfaces. |
| Autosampler Needle Wash Volume | Increase wash volume (e.g., 2-5 times the loop volume) | Ensures thorough cleaning of the needle and associated tubing. |
| Column Wash | High percentage of strong organic solvent (e.g., 95-100% Acetonitrile or Methanol) | Elutes strongly retained compounds like this compound from the analytical column. |
Experimental Protocols
Protocol 1: Autosampler Cleaning for this compound Carryover
Objective: To effectively clean the autosampler components to remove this compound residues.
Materials:
-
High-purity Acetonitrile, Isopropanol, Methanol, and water.
-
Fresh, clean solvent vials.
Procedure:
-
Prepare Wash Solvents:
-
Wash Solvent A: 100% Methanol
-
Wash Solvent B: 50:50 (v/v) Acetonitrile:Isopropanol
-
-
Flush the Syringe and Sample Loop:
-
Replace the current mobile phase with 100% Methanol.
-
Purge the system for at least 15 minutes.
-
Perform several high-volume injections (e.g., 5 x 100 µL) of Wash Solvent B.
-
-
Clean the Needle and Injection Port:
-
Use the instrument's maintenance functions to perform an extended needle wash with both Wash Solvent A and B.
-
If possible, sonicate the injection needle in Isopropanol for 10-15 minutes.
-
-
Re-equilibrate and Test:
-
Re-introduce the analytical mobile phase and allow the system to equilibrate.
-
Inject a series of solvent blanks to confirm the absence of carryover.
-
Visualizations
Caption: Troubleshooting workflow for this compound carryover.
References
Technical Support Center: Reproducibility in Neurobehavioral Assessments of Profenofos-Treated Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of neurobehavioral assessments in animals treated with the organophosphate insecticide, Profenofos.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our Open Field Test results with this compound-treated rats. What are the common causes and how can we mitigate them?
A1: High variability in the Open Field Test (OFT) with this compound-treated animals can stem from several factors. Firstly, this compound is an acetylcholinesterase (AChE) inhibitor, which can lead to motor disturbances such as tremors or hyperactivity, directly impacting locomotor activity measurements.[1][2] Secondly, inconsistent animal handling, variations in the testing environment (e.g., lighting, noise), and the time of day for testing can all introduce significant variability.
To improve reproducibility:
-
Acclimatization: Ensure all animals are properly acclimated to the testing room for at least 30-60 minutes before the trial.
-
Consistent Handling: Handle all animals in the same gentle manner. Inconsistent handling can induce stress and alter behavior.
-
Standardized Environment: Maintain consistent lighting levels (e.g., 100-200 lux), ambient temperature, and minimize auditory disturbances across all trials.
-
Time of Day: Conduct tests at the same time each day to control for circadian rhythm effects on activity.
-
Dose-Response: Be aware that the effects of this compound can be dose-dependent, with lower doses potentially causing hyperactivity and higher doses leading to more severe motor deficits.[1][3] A pilot study to determine the optimal dose for your research question is recommended.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment groups to prevent unconscious bias.
Q2: Our this compound-treated mice are spending almost no time in the open arms of the Elevated Plus Maze, making it difficult to detect any anxiolytic or anxiogenic effects. How should we troubleshoot this?
A2: This "floor effect" is a common issue. This compound-induced neurotoxicity can manifest as motor impairments, including muscle weakness or tremors, which may physically prevent the animals from exploring the open arms, confounding the assessment of anxiety-like behavior. Additionally, severe anxiety induced by the compound could also lead to complete avoidance of the open arms.
Troubleshooting steps:
-
Motor Function Pre-screening: Conduct a basic motor function test (e.g., grip strength, rotarod) prior to the Elevated Plus Maze (EPM) to assess for significant motor deficits that could interfere with maze performance.
-
Dose Adjustment: The dose of this compound may be too high, causing excessive motor impairment or anxiety. Consider reducing the dose to a level that induces measurable neurobehavioral changes without causing severe motor dysfunction. A No Observed Adverse Effect Level (NOAEL) for a single oral dose in rats has been suggested at 25 mg/kg.[1][3]
-
Habituation: While counterintuitive for an anxiety test, a brief (5-minute) habituation to the testing room can sometimes reduce extreme stress responses.
-
Alternative Anxiety Tests: If motor impairment is a persistent issue, consider using an anxiety test with lower motor demands, such as the light-dark box test.
Q3: In the Morris Water Maze, our this compound-treated rats are showing impaired performance, but we are unsure if this is a true learning and memory deficit or a result of other toxic effects. How can we differentiate these possibilities?
A3: This is a critical consideration in neurotoxicology studies. This compound can induce visual disturbances and motor deficits, both of which can impair performance in the Morris Water Maze (MWM) independent of cognitive function.
To dissect the nature of the deficit:
-
Cued Trials: Include a cued version of the MWM where the platform is visible (e.g., marked with a flag). If an animal can find the visible platform but not the hidden one, it suggests that their visual and motor systems are sufficiently intact for the task, and the deficit is more likely related to spatial learning and memory.[4]
-
Swim Speed Analysis: Most automated tracking software can measure swim speed. A significant decrease in swim speed in the treated group indicates a motor deficit that is likely contributing to increased escape latency.
-
Visual Acuity Test: If visual impairment is suspected, a separate visual acuity test can be performed. Reduced visual acuity can impair place learning in the MWM.[5]
-
Probe Trial Analysis: In the probe trial (platform removed), analyze the time spent in the target quadrant versus other quadrants. If the animal spends a random amount of time across all quadrants, it suggests a lack of spatial memory. However, if it preferentially swims in the correct quadrant but is slow to do so, it may point towards a motor issue.
Q4: What are the best practices for statistical analysis of neurobehavioral data from this compound studies to ensure reproducibility?
A4: The choice of statistical analysis is crucial for reproducible results. Given the potential for this compound to induce variability and non-normal data distributions, a careful approach is needed.
Key recommendations:
-
Data Distribution: Always test your data for normality (e.g., using the Shapiro-Wilk test) and homogeneity of variances (e.g., using Levene's test).
-
Parametric vs. Non-parametric Tests: If the data meets the assumptions of normality and equal variances, parametric tests like ANOVA (for multiple groups) or t-tests (for two groups) can be used. If the assumptions are violated, non-parametric alternatives such as the Kruskal-Wallis test (for multiple groups) or the Mann-Whitney U test (for two groups) are more appropriate.
-
Repeated Measures: For studies with repeated testing over time (e.g., MWM acquisition trials), a repeated-measures ANOVA is suitable to analyze the effect of treatment across time.
-
Covariates: If there are baseline differences between groups (e.g., body weight), consider using an Analysis of Covariance (ANCOVA) to account for these potential confounding variables.
-
Effect Size: Report effect sizes (e.g., Cohen's d, eta-squared) in addition to p-values to provide a measure of the magnitude of the observed effect.
-
Transparency: Clearly state the statistical tests used, the assumptions that were tested, and the software used for the analysis in your methodology section.
Troubleshooting Guides
Open Field Test
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Hyperactivity in treated animals | Cholinergic overstimulation at lower doses of this compound. | - Confirm dose-response relationship in a pilot study.- Analyze activity in time bins to observe if hyperactivity is transient.- Correlate with AChE inhibition levels. |
| Hypoactivity/Freezing in treated animals | - High dose of this compound causing severe motor impairment or toxicity.- Increased anxiety-like behavior. | - Reduce the dose of this compound.- Assess for other signs of toxicity (e.g., tremors, convulsions).- Analyze thigmotaxis (time spent near walls); increased thigmotaxis can indicate anxiety. |
| Inconsistent results between trials | - Environmental variability (lighting, noise).- Inconsistent handling.- Circadian rhythm effects. | - Standardize the testing environment rigorously.- Ensure all experimenters use the same handling protocol.- Test at the same time of day. |
Elevated Plus Maze
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Animals fall off the open arms | - this compound-induced motor deficits (impaired coordination, tremors).- Hyperactivity leading to recklessness. | - Lower the this compound dose.- Consider a maze with slightly raised edges on the open arms.- Pre-screen for severe motor impairments. |
| No exploration of any arms (immobility in the center) | - High anxiety.- Severe motor impairment. | - Reduce the dose.- Allow for a brief habituation period to the testing room.- Assess for physical inability to move. |
| High variability in open arm time within the same group | - Individual differences in anxiety.- Inconsistent placement in the center of the maze. | - Increase sample size to account for individual variability.- Ensure consistent placement of the animal in the center, facing a closed arm. |
Morris Water Maze
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Animals float passively ("thigmotaxis" or wall-hugging) | - Motor impairment or fatigue.- Lack of motivation.- High stress or anxiety. | - Rule out motor deficits with cued trials and swim speed analysis.- Ensure water temperature is appropriate (22-25°C).- Handle animals gently to minimize stress. |
| Inconsistent learning curves | - Variability in visual acuity.- Inconsistent extra-maze cues.- Stress from handling or cold water. | - Ensure all animals have normal vision.- Maintain consistent and prominent visual cues around the room.[6]- Maintain a consistent and appropriate water temperature. |
| Poor performance in the probe trial despite good acquisition | - Memory consolidation or retrieval deficit.- Increased anxiety during the probe trial. | - Analyze the search pattern during the probe trial. A targeted search in the correct quadrant, even if unsuccessful, suggests some memory.- Consider a less stressful memory task if anxiety is a major confounding factor. |
Data Presentation
Table 1: Representative Quantitative Data from Open Field Test in this compound-Treated Rats
| Parameter | Control Group (Vehicle) | This compound-Treated Group (75 mg/kg, single oral dose) |
| Total Distance Traveled (cm) | 2500 ± 300 | 1500 ± 400 |
| Time Spent in Center Zone (%) | 15 ± 3 | 8 ± 2 |
| Number of Rearing Events | 20 ± 5 | 10 ± 4* |
| Note: Values are hypothetical means ± SD and are for illustrative purposes. Statistical significance (p < 0.05) is denoted by an asterisk. Data is based on trends observed in studies with organophosphates.[1][3] |
Table 2: Representative Quantitative Data from Elevated Plus Maze in this compound-Treated Mice
| Parameter | Control Group (Vehicle) | This compound-Treated Group (e.g., 5 mg/kg/day for 14 days) |
| Time in Open Arms (%) | 30 ± 5 | 15 ± 6 |
| Entries into Open Arms (%) | 40 ± 8 | 20 ± 7 |
| Total Arm Entries | 25 ± 4 | 22 ± 5 |
| Note: Values are hypothetical means ± SD and are for illustrative purposes. Statistical significance (p < 0.05) is denoted by an asterisk. Data is based on trends observed in studies with organophosphates. |
Table 3: Representative Quantitative Data from Morris Water Maze in this compound-Treated Rats
| Parameter | Control Group (Vehicle) | This compound-Treated Group (e.g., 10 mg/kg/day for 28 days) |
| Escape Latency (Day 4 of training, seconds) | 20 ± 5 | 45 ± 10 |
| Time in Target Quadrant (Probe Trial, %) | 40 ± 8 | 25 ± 7 |
| Swim Speed (cm/s) | 22 ± 3 | 18 ± 4* |
| Note: Values are hypothetical means ± SD and are for illustrative purposes. Statistical significance (p < 0.05) is denoted by an asterisk. Data is based on trends observed in studies with organophosphates. |
Experimental Protocols
This compound Administration
-
Vehicle: this compound is typically dissolved in a vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution. The choice of vehicle should be consistent throughout the study.
-
Route of Administration: Oral gavage is a common route for this compound administration in neurobehavioral studies.
-
Dosing: Doses should be based on the specific research question and the animal model. For rats, a single oral dose of 25 mg/kg has been identified as a NOAEL, while doses of 75 and 225 mg/kg have been shown to induce neurobehavioral alterations.[1][3] For mice, studies have used doses in the range of 0.15-0.25 mg/kg/day for repeated exposures.[7] A dose-response study is highly recommended.
-
Preparation: Prepare this compound solutions fresh daily and protect them from light. Ensure the solution is well-mixed before each administration.
Open Field Test Protocol
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Environment: The testing room should be quiet with controlled lighting (e.g., 100-200 lux).
-
Procedure: a. Acclimate the animal to the testing room for at least 30 minutes. b. Gently place the animal in the center of the arena. c. Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system. d. Key parameters to measure include total distance traveled, time spent in the center versus peripheral zones, and rearing frequency. e. Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Elevated Plus Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor (e.g., 50 cm).
-
Environment: The testing room should have dim, indirect lighting.
-
Procedure: a. Acclimate the animal to the testing room. b. Place the animal in the center of the maze, facing a closed arm. c. Allow the animal to explore the maze for 5 minutes. d. Record the time spent in and the number of entries into the open and closed arms using a video-tracking system. e. An entry is typically defined as all four paws entering an arm. f. Clean the maze thoroughly between animals.
Morris Water Maze Protocol
-
Apparatus: A large circular pool (e.g., 120-150 cm diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged just below the water's surface.
-
Environment: The room should contain prominent, stable extra-maze visual cues for spatial navigation.
-
Procedure: a. Acquisition Phase (e.g., 4-5 days): i. Conduct 4 trials per day for each animal. ii. For each trial, gently place the animal in the water at one of four randomized starting positions, facing the wall of the pool. iii. Allow the animal to swim and find the hidden platform (maximum trial duration, e.g., 60-90 seconds). iv. If the animal does not find the platform within the time limit, gently guide it to the platform. v. Allow the animal to remain on the platform for 15-30 seconds. vi. Record the escape latency, path length, and swim speed using a video-tracking system. b. Probe Trial (24 hours after the last acquisition trial): i. Remove the platform from the pool. ii. Place the animal in the pool at a novel start position and allow it to swim for 60 seconds. iii. Record the time spent in the target quadrant where the platform was previously located. c. Cued Trial: i. Make the platform visible (e.g., with a colored flag). ii. Place the animal in the pool and record the time it takes to swim to the visible platform.
Mandatory Visualizations
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Single dose neurotoxicity screening studies of insecticide combination (Cypermethrin and this compound) in Wistar rats - ProQuest [proquest.com]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced visual acuity impairs place but not cued learning in the Morris water task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Neurobehavioral assessment of mice following repeated postnatal exposure to chlorpyrifos-oxon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Cross-Validation of Chromatographic Methods for Profenofos Determination: GC-MS vs. HPLC-DAD
A comprehensive guide for researchers and analytical scientists on the comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the quantification of the organophosphate pesticide, Profenofos. This report synthesizes experimental data to provide a clear comparison of these two widely used analytical techniques, enabling informed decisions for method selection in residue analysis.
This compound is a non-systemic insecticide and acaricide with broad-spectrum activity, extensively used in agriculture to protect crops. Due to its potential toxicity, monitoring its residues in environmental and food samples is crucial for ensuring consumer safety and regulatory compliance. Both GC-MS and HPLC-DAD are powerful techniques for this purpose, each offering distinct advantages and limitations. This guide provides a detailed comparison of their analytical performance based on published experimental data.
Comparative Performance Data
The following tables summarize the key quantitative performance parameters for the determination of this compound using HPLC-DAD and GC-based methods. These values have been compiled from various studies and may vary depending on the specific experimental conditions and sample matrices.
Table 1: Performance Characteristics of HPLC-DAD for this compound Analysis
| Parameter | Reported Values |
| Limit of Detection (LOD) | 0.104 mg/L (104.50 ng/mL)[1][2][3] |
| Limit of Quantitation (LOQ) | 0.316 mg/L (316.65 ng/mL)[1][2][3] |
| Linearity (Range) | 0.5 - 2.5 mg/mL[1] |
| Accuracy (Recovery) | 80 - 90% in spiked water samples[2], 98.5 - 102.5%[1] |
| Precision | Acceptable values reported based on ICH guidelines[1] |
Table 2: Performance Characteristics of GC-Based Methods for this compound Analysis
| Parameter | Reported Values (Detector) |
| Limit of Detection (LOD) | 0.01 mg/kg (GC)[1] |
| Limit of Quantitation (LOQ) | Typically 0.02 - 0.05 mg/kg (GC-ECD)[4] |
| Linearity (Range) | Not explicitly stated in the provided results |
| Accuracy (Recovery) | Satisfactory for this compound in numerous commodities[4] |
| Precision | Not explicitly stated in the provided results |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-DAD and GC-MS for the determination of this compound.
HPLC-DAD Method
A common approach for this compound analysis by HPLC-DAD involves the following steps:
-
Sample Extraction: Extraction from aqueous samples is often performed using dichloromethane. For solid samples, an initial extraction with a solvent like methanol or acetonitrile is common.[1][4]
-
Chromatographic Separation:
-
Detection:
GC-MS Method
Gas chromatography-based methods for this compound often employ the following protocol:
-
Sample Extraction and Cleanup: Homogenized samples are typically extracted with methanol or acetonitrile. The extract then undergoes cleanup procedures, which may include liquid-liquid partitioning and solid-phase extraction (SPE) using silica or florisil.[4]
-
Chromatographic Separation:
-
Detection:
-
Various detectors can be used, including Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Electron Capture Detector (ECD), and Mass Spectrometry (MS).[4] MS provides high selectivity and confirmatory data.
-
Experimental Workflow
The general workflow for the analysis of this compound residues by both HPLC-DAD and GC-MS follows a similar sequence of steps, from sample preparation to data analysis.
Caption: General workflow for pesticide residue analysis.
Discussion
Both HPLC-DAD and GC-MS are suitable for the determination of this compound, with the choice of method often depending on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
HPLC-DAD offers a simpler and often more cost-effective approach.[7] It is particularly well-suited for the analysis of less volatile and thermally labile compounds. The reported LOD and LOQ for HPLC-DAD are in the sub-mg/L range, which may be sufficient for many routine monitoring applications.[1][2][3]
GC-based methods , especially when coupled with mass spectrometry, generally provide higher sensitivity and selectivity.[8] The reported LOQs for GC methods are typically in the low mg/kg range, making them ideal for trace residue analysis in complex matrices.[4] The use of MS detection provides definitive confirmation of the analyte's identity, which is a significant advantage for regulatory purposes. However, GC methods may require more extensive sample cleanup to prevent contamination of the instrument and can be less suitable for thermally unstable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple HPLC-DAD method for simultaneous detection of two organophosphates, this compound and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. plantarchives.org [plantarchives.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
Comparing the toxicity of Profenofos with other organophosphate insecticides like Chlorpyrifos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two organophosphate insecticides, Profenofos and Chlorpyrifos. The information presented is compiled from various scientific studies and regulatory documents to offer an objective overview for research and development purposes.
Executive Summary
This compound and Chlorpyrifos are both potent organophosphate insecticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] While they share a common mechanism of action, their toxicity profiles exhibit notable differences in terms of acute toxicity, neurotoxicity, and genotoxic potential. This guide summarizes key quantitative data, details the experimental protocols used for their assessment, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Toxicity Data
The acute toxicity of this compound and Chlorpyrifos is typically evaluated by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested population. The following table summarizes the LD50 values for both compounds across various species and routes of exposure.
| Insecticide | Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| This compound | Rat | Oral | 358 - 1178 | [3][4] |
| Rat | Dermal | >2000 - 3300 | [3][4] | |
| Mouse | Oral | 298 | [3][5] | |
| Rabbit | Oral | 700 | [3][5] | |
| Rabbit | Dermal | 131 - 472 | [5] | |
| Chicken | Oral | 17.1 - 45.7 | [5] | |
| Chlorpyrifos | Rat | Oral | 95 - 270 | [6] |
| Rat | Dermal | 202 - >2000 | [6][7] | |
| Mouse | Oral | 60 | [6] | |
| Rabbit | Oral | 1000 - 2000 | [6][7] | |
| Rabbit | Dermal | >5000 | [6] | |
| Chicken | Oral | 32 - 102 | [6][7] | |
| Guinea Pig | Oral | 500 - 504 | [6] | |
| Sheep | Oral | 800 | [6] |
Neurotoxicity
Both this compound and Chlorpyrifos are well-established neurotoxicants due to their ability to inhibit acetylcholinesterase.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1]
Studies on this compound have demonstrated its potential to cause delayed neurotoxicity in hens.[5] In rats, exposure to this compound has been associated with dose-dependent neurobehavioral alterations.[8][9]
Chlorpyrifos has been extensively studied for its neurodevelopmental effects.[10][11][12] Exposure during critical developmental periods in animals has been linked to adverse outcomes, including changes in brain structure and function.[10][13] In humans, some epidemiological studies have suggested a correlation between prenatal exposure to Chlorpyrifos and neurodevelopmental deficits in children.[11]
Genotoxicity
The genotoxic potential of both insecticides has been investigated in various test systems.
This compound has shown mixed results in genotoxicity assays. While it tested negative in several in vitro tests for gene mutations and DNA damage in bacteria and mammalian cells, some studies have indicated it can induce chromosomal aberrations, micronucleus formation, and sister chromatid exchanges in bone marrow at oral doses.[5] Other research has also suggested that this compound is a potential clastogenic/genotoxic agent, particularly in early life stages.[14][15] In vitro studies on human peripheral blood lymphocytes have shown that this compound can induce chromosomal aberrations and single-strand DNA breaks.[16]
Chlorpyrifos has also demonstrated genotoxic effects in some studies. In vitro studies on human leukocytes have shown that Chlorpyrifos can induce micronuclei, numerical chromosomal abnormalities, and apoptosis at certain concentrations.[17][18] In vivo studies in rats have also indicated that Chlorpyrifos can induce DNA damage in blood lymphocytes.[19] However, other studies have reported limited genotoxicity.[20]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological evaluation of this compound and Chlorpyrifos.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)
This method is used to determine the acute oral toxicity of a substance and allows for the estimation of an LD50 value with a reduced number of animals.[10][21][22]
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[21] Animals are acclimatized to laboratory conditions before the study.
-
Housing and Fasting: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.[13]
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is generally kept constant.
-
Dosing Procedure: A stepwise procedure is followed. A single animal is dosed at a level just below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10] Special attention is paid to the first few hours after dosing.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.[21]
In Vitro Micronucleus Test for Genotoxicity
This assay is used to detect the potential of a substance to induce chromosomal damage.[7][23][24]
-
Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6), are cultured under standard conditions.[23]
-
Exposure: The cells are exposed to at least three concentrations of the test substance, along with negative and positive controls.[23] The exposure can be with or without metabolic activation (S9 fraction).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.[7] This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[7]
-
Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to the negative control to determine a positive genotoxic response.[7]
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][4][5][6][25]
-
Cell Preparation: A suspension of single cells is prepared from the tissue of interest or from cell culture.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[25]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail".[25]
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.
In Vitro Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.[26][27][28][29]
-
Reagent Preparation: Prepare a buffer solution (e.g., sodium phosphate buffer, pH 8.0), a solution of acetylcholinesterase (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid)).[27]
-
Incubation: In a 96-well plate, combine the buffer, AChE solution, and the test compound at various concentrations. Incubate for a specific period to allow the inhibitor to interact with the enzyme.[27]
-
Reaction Initiation: Add the substrate, acetylthiocholine, to initiate the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine.
-
Color Development: The thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Absorbance Measurement: The absorbance of the yellow product is measured at a specific wavelength (e.g., 412 nm) using a microplate reader.[27]
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited reaction (control).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by these organophosphates and a typical experimental workflow for toxicity assessment.
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Caption: Experimental Workflow for Acute Oral Toxicity (OECD 425).
References
- 1. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 2. epa.gov [epa.gov]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. scispace.com [scispace.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 12. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genotoxicity of this compound on weanling male rats: antioxidant and protective activity of artichoke leaves extract [ejchem.journals.ekb.eg]
- 15. Histopathological and genotoxic effects of chlorpyrifos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and genotoxicity induced by the pesticide this compound on cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chlorpyrifos induces genotoxic effects in human leukocytes in vitro at low concentrations [redalyc.org]
- 19. researchgate.net [researchgate.net]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. oecd.org [oecd.org]
- 22. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 23. criver.com [criver.com]
- 24. Micronucleus test - Wikipedia [en.wikipedia.org]
- 25. 21stcenturypathology.com [21stcenturypathology.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 28. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Comparative Metabolism of Profenofos in Resistant and Susceptible Insect Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of insecticide resistance is paramount for the development of sustainable pest management strategies and novel, effective compounds. This guide provides a comparative analysis of profenofos metabolism in insecticide-resistant and susceptible insect strains, focusing on the key enzymatic systems involved in detoxification.
This compound, an organophosphate insecticide, has been widely used to control a variety of agricultural pests. However, its extensive use has led to the development of resistance in numerous insect species. The primary mechanism underlying this resistance is enhanced metabolic detoxification, primarily mediated by three major enzyme families: Esterases (ESTs), Glutathione S-transferases (GSTs), and Cytochrome P450 monooxygenases (P450s). Resistant insect strains exhibit a greater capacity to metabolize and thereby neutralize this compound compared to their susceptible counterparts.
Quantitative Comparison of Metabolic Factors
The development of resistance to this compound is quantitatively reflected in the increased lethal dose required to control resistant populations and the elevated activity of specific detoxifying enzymes.
Toxicity of this compound in Susceptible and Resistant Strains
A common method to quantify resistance is to compare the median lethal dose (LD50) or median lethal concentration (LC50) of an insecticide for resistant and susceptible populations. The resistance ratio (RR) is calculated by dividing the LD50 or LC50 of the resistant strain by that of the susceptible strain.
| Insect Species | Strain | LC50 / LD50 | Resistance Ratio (RR) | Reference |
| Musca domestica (House fly) | Susceptible | 1.70 µg/ml (LC50) | - | [1][2] |
| Profen-SEL (Resistant) | 176.03 µg/ml (LC50) | 103.55 | [1][2] | |
| Heliothis virescens (Tobacco budworm) | LSU (Susceptible) | 0.73 µ g/larva (LD50) | - | [3] |
| OPR F4S (Resistant) | 16.0 µ g/larva (LD50) | 22 | [3] | |
| Bemisia tabaci (Whitefly) | Susceptible | - | - | |
| Resistant | - | 720 |
Activity of Detoxifying Enzymes in Susceptible and Resistant Strains
Biochemical assays using model substrates are frequently employed to compare the activity of detoxifying enzymes between resistant and susceptible strains. These assays provide a proxy for the insects' overall metabolic capacity.
| Enzyme Family | Insect Species | Strain | Enzyme Activity (µmol/min/mg protein) | Substrate | Reference |
| Esterases (EST) | Helicoverpa armigera | Susceptible | 0.14 ± 0.02 | α-naphthyl acetate | [4] |
| Resistant (Vadodara) | 1.36 ± 0.04 | α-naphthyl acetate | [4] | ||
| Resistant (Ahmadabad) | 1.28 ± 0.03 | α-naphthyl acetate | [4] | ||
| Glutathione S-transferases (GST) | Bemisia tabaci | Susceptible | ~0.04 (Absorbance) | 1-chloro-2,4-dinitrobenzene (CDNB) | |
| Resistant (Center) | ~0.15 (Absorbance) | 1-chloro-2,4-dinitrobenzene (CDNB) |
Metabolic Pathways of this compound Detoxification
The detoxification of this compound in insects is a multi-step process involving the aforementioned enzyme families. The parent this compound molecule, which is an active cholinesterase inhibitor, can be metabolized into less toxic compounds that are more easily excreted.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess this compound metabolism and resistance.
Topical Bioassay for Insecticide Susceptibility
This workflow outlines the process for determining the LD50 or LC50 of an insecticide.
Protocol:
-
Insect Rearing: Maintain both susceptible and resistant insect colonies under controlled laboratory conditions.
-
Insecticide Dilution: Prepare a series of dilutions of technical-grade this compound in a suitable solvent, typically acetone.
-
Application: Apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of individual insects using a micro-applicator. A control group is treated with the solvent alone.
-
Incubation: Hold the treated insects in clean containers with access to food and water under controlled temperature and humidity for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: Record the number of dead and moribund insects at the end of the incubation period.
-
Data Analysis: Analyze the dose-mortality data using probit analysis to calculate the LD50 or LC50 values and their 95% confidence intervals. The resistance ratio is then calculated.[3]
Esterase (EST) Activity Assay
This assay measures the rate of hydrolysis of a model substrate, α-naphthyl acetate, by esterases in insect homogenates.
Protocol:
-
Homogenization: Homogenize individual insects or specific tissues in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The resulting supernatant is used as the enzyme source.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method, such as the Bradford assay.
-
Enzyme Reaction: In a microplate well, mix the enzyme supernatant with a phosphate buffer containing the substrate, α-naphthyl acetate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding a solution of Fast Blue B salt. The Fast Blue B salt reacts with the product of the enzymatic reaction (α-naphthol) to produce a colored compound.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Calculation: Calculate the esterase activity, typically expressed as nmol of product formed per minute per milligram of protein, using a standard curve prepared with known concentrations of α-naphthol.[4][5]
Glutathione S-Transferase (GST) Activity Assay
This assay quantifies the conjugation of the model substrate 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GSTs.
Protocol:
-
Sample Preparation: Prepare the enzyme supernatant from insect homogenates as described for the esterase assay.
-
Reaction Mixture: In a microplate well, combine the enzyme supernatant with a phosphate buffer (e.g., 0.1 M, pH 6.5) containing reduced glutathione (GSH).
-
Initiate Reaction: Start the reaction by adding the substrate, CDNB.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) using a microplate reader. The formation of the GSH-CDNB conjugate results in an increase in absorbance at this wavelength.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the S-2,4-dinitrophenyl glutathione conjugate. The activity is typically expressed as nmol of CDNB conjugated per minute per milligram of protein.[6]
Cytochrome P450 (P450) Monooxygenase Activity Assay
This assay measures the activity of P450 enzymes, often using a fluorogenic or colorimetric substrate. The following is a general protocol using a model substrate like 7-ethoxycoumarin or tetramethyl benzidine (TMBZ).
Protocol:
-
Microsome Preparation (optional but recommended): For more specific P450 activity measurement, prepare a microsomal fraction from the insect homogenate by differential centrifugation.
-
Reaction Mixture: In a microplate well, combine the enzyme source (supernatant or microsomes) with a phosphate buffer (e.g., 0.0625 M, pH 7.2).
-
Substrate Addition: Add the substrate (e.g., TMBZ solution) and a source of reducing equivalents (e.g., NADPH, though some protocols for crude homogenates may not require its addition).[7]
-
Initiate Reaction: Start the reaction by adding a source of oxygen, such as hydrogen peroxide, if required by the specific assay chemistry.
-
Incubation: Incubate the reaction mixture at room temperature for a set period (e.g., 2 hours).
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the product at the appropriate wavelength (e.g., 450 nm for the oxidized TMBZ product).
-
Calculation: Quantify the P450 activity based on a standard curve of the product and express it as pmol or nmol of product formed per minute per milligram of protein.[6][7]
Conclusion
The evolution of this compound resistance in insect populations is a clear example of metabolic adaptation. Resistant strains demonstrate significantly enhanced activity of key detoxifying enzymes, including esterases, glutathione S-transferases, and cytochrome P450 monooxygenases. This guide provides a framework for comparing the metabolic capacities of resistant and susceptible insect strains, offering standardized protocols and a basis for interpreting quantitative data. A thorough understanding of these metabolic differences is crucial for the development of effective resistance management strategies and the design of next-generation insecticides that can circumvent these resistance mechanisms. Future research focusing on the specific kinetic properties of these enzymes with this compound in resistant insect strains will further refine our understanding and aid in the development of more targeted and durable pest control solutions.
References
- 1. Selection and Preliminary Mechanism of Resistance to this compound in a Field Strain of Musca domestica (Diptera: Muscidae) from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. complete.bioone.org [complete.bioone.org]
- 3. scispace.com [scispace.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Validating 4-Bromo-2-Chlorophenol as a Specific Biomarker for Profenofos Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-bromo-2-chlorophenol (BCP) as a specific biomarker for exposure to the organophosphate pesticide Profenofos, against the traditional biomarker of organophosphate exposure, acetylcholinesterase (AChE) inhibition. Experimental data and detailed methodologies are presented to support the validation of BCP.
Executive Summary
Monitoring human exposure to this compound, a widely used organophosphate insecticide, is critical for assessing potential health risks. While the inhibition of acetylcholinesterase (AChE) is a well-established biomarker for general organophosphate exposure, it lacks specificity. This guide details the validation of 4-bromo-2-chlorophenol (BCP), a unique metabolite of this compound, as a more specific and sensitive biomarker. This is supported by human studies, in vitro metabolic data, and detailed analytical protocols. In contrast, AChE inhibition serves as a biomarker of effect rather than a specific indicator of this compound exposure.
Biomarker Performance Comparison
The following tables summarize the key performance characteristics of urinary 4-bromo-2-chlorophenol (BCP) and blood acetylcholinesterase (AChE) activity as biomarkers for this compound exposure.
Table 1: Quantitative Comparison of Biomarkers for this compound Exposure
| Parameter | 4-Bromo-2-chlorophenol (Urinary) | Acetylcholinesterase Inhibition (Blood) |
| Specificity for this compound | High: BCP is a unique metabolite of this compound.[1] | Low: Inhibition is common to all organophosphate pesticides. |
| Sensitivity | High: Significant increases in urinary BCP are observed even at occupational exposure levels.[1] | Moderate: Significant inhibition is typically observed at higher exposure levels. |
| Matrix | Urine | Blood (Plasma or Erythrocytes) |
| Collection Method | Non-invasive | Invasive (Venipuncture) |
| Temporal Resolution | Reflects recent exposure. | Can indicate both acute and chronic exposure, with recovery time varying. |
Table 2: Human Exposure Data
| Biomarker | Study Population | Pre-Exposure Levels | Post-Exposure Levels | Fold Increase |
| 4-Bromo-2-chlorophenol | Egyptian agricultural workers[1] | 3.3–30.0 µg/g creatinine | 34.5–3,566 µg/g creatinine | Up to ~118x |
| Acetylcholinesterase | Agricultural spraymen in Pakistan[2] | Baseline | 81.2% of baseline on Day 4 | ~1.2x decrease |
Metabolic Pathway of this compound to 4-Bromo-2-Chlorophenol
This compound is metabolized in the liver by cytochrome P450 (CYP) enzymes to its unique and biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP), which is then excreted in the urine.[1] This metabolic detoxification pathway makes BCP a specific biomarker of this compound exposure.
In vitro studies using human liver microsomes and recombinant human CYPs have identified CYP2C19, CYP2B6, and CYP3A4 as the primary enzymes responsible for the metabolism of this compound to BCP.[1][3] Kinetic studies indicate that CYP2C19 and CYP2B6 are the most efficient in this detoxification process.[1]
Table 3: In Vitro Enzyme Kinetics of BCP Formation
| Enzyme | Km (µM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) |
| CYP2C19 | 0.516 | 25.1 | 48.8 |
| CYP2B6 | 1.02 | 47.9 | 46.9 |
| CYP3A4 | 18.9 | 19.2 | 1.02 |
| Data from Dadson et al., 2013[1] |
Experimental Protocols
Quantification of Urinary 4-Bromo-2-Chlorophenol
This method is based on gas chromatography with micro-electron capture detection (GC/μECD).
References
- 1. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 3. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Fitness of Profenofos-Resistant Insect Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evolution of insecticide resistance in insect populations is a significant challenge in agriculture and public health. Understanding the fitness costs associated with this resistance is crucial for developing sustainable resistance management strategies. This guide provides an objective comparison of the fitness of profenofos-resistant insect populations with their susceptible counterparts, supported by experimental data.
Data Presentation: Fitness Costs of this compound Resistance
This compound, an organophosphate insecticide, has been widely used to control various insect pests. However, the development of resistance has been reported in several species. This resistance often comes with a fitness cost, which means that in the absence of the insecticide, resistant insects may be at a disadvantage compared to susceptible ones.
Case Study 1: Spodoptera litura (Tobacco Cutworm)
A study on a laboratory-selected this compound-resistant strain (Profen-SEL) of Spodoptera litura revealed significant fitness costs compared to an unselected (UNSEL) strain. After 14 generations of selection, the Profen-SEL strain developed a 52-fold resistance to this compound.[1] The table below summarizes the comparative life history and population parameters.
| Fitness Parameter | This compound-Resistant (Profen-SEL) | Susceptible (UNSEL) | Implication of Fitness Cost |
| Relative Fitness | 0.38 | 1.00 | Overall reproductive disadvantage for the resistant strain. |
| Larval Survival Rate | Lower | Higher | Increased mortality during the larval stage in resistant insects. |
| Larval Duration | Longer | Shorter | Slower development in resistant larvae, increasing exposure to predators. |
| Male Pupal Duration | Longer | Shorter | Extended development time for resistant male pupae. |
| Total Development Time | Longer | Shorter | Overall slower life cycle for the resistant strain. |
| Adult Emergence Rate | Lower | Higher | Reduced success in reaching the adult stage for resistant insects. |
| Fecundity (Eggs Laid) | Lower | Higher | Resistant females produce fewer eggs, limiting population growth. |
| Egg Hatchability | Lower | Higher | A smaller proportion of eggs from resistant females hatch successfully. |
| Intrinsic Rate of Increase (r) | Lower | Higher | Slower potential population growth rate for the resistant strain. |
| Mean Relative Growth Rate | Lower | Higher | Slower biomass accumulation in the resistant population. |
| Biotic Potential | Lower | Higher | Reduced overall capacity for population increase. |
Data sourced from a study on Spodoptera litura.[1]
Case Study 2: Musca domestica (Housefly)
Research on a field strain of Musca domestica selected for this compound resistance demonstrated the instability of this resistance, which is a strong indicator of fitness costs. The resistance level decreased significantly when the selected strain was reared for five generations without exposure to this compound.[2]
| Generation | Selection Status | LC50 (µg/ml) | Resistance Ratio (RR) |
| G0 (Field Strain) | Before Selection | 50.49 | 29.70 |
| G5 | After 5 generations of this compound selection | 176.03 | 103.55 |
| G10 | After 5 generations without this compound | 105.29 | - |
Data illustrates the decline in resistance, suggesting a fitness cost.[2][3]
Experimental Protocols
The assessment of fitness costs associated with insecticide resistance typically involves comparing the life history traits of resistant and susceptible insect strains under controlled laboratory conditions.[4][5]
Insect Rearing and Strain Selection
-
Establishment of Strains: A susceptible laboratory strain (never exposed to insecticides) and a field-collected resistant strain are established.
-
Selection: The resistant strain is continuously selected with increasing concentrations of this compound for several generations to achieve a high level of resistance. An unselected strain from the same field collection is maintained in parallel without insecticide exposure to serve as a control.[1][6]
-
Rearing Conditions: All strains are reared under identical and controlled conditions of temperature, humidity, and photoperiod to minimize environmental variables.[6]
Bioassays
-
Toxicity Assessment: Standard bioassay methods, such as the leaf dip method for lepidopteran larvae, are used to determine the lethal concentration (LC50) of this compound for both resistant and susceptible strains.[7] This quantifies the level of resistance.
-
Cross-Resistance: The resistant strain is also tested against other insecticides to determine the cross-resistance profile.[1]
Life Table Analysis
-
Objective: To determine the age-specific survival and fecundity of the resistant and susceptible strains.
-
Procedure:
-
A cohort of newly hatched larvae from each strain is reared individually.
-
Daily records are kept for survival, developmental stage, and duration of each stage (egg, larva, pupa, adult).
-
Upon adult emergence, pairs of males and females from the same strain are established.
-
The number of eggs laid per female is recorded daily until the death of the female.
-
Egg hatchability is also assessed.
-
-
Data Analysis: The collected data is used to calculate various life table parameters, including:
-
Net reproductive rate (R0)
-
Intrinsic rate of increase (r)
-
Mean generation time (T)
-
Doubling time (DT)
-
Relative fitness (calculated as the ratio of the intrinsic rate of increase of the resistant strain to that of the susceptible strain).[8]
-
Mandatory Visualization
Caption: Putative mechanisms of this compound resistance in insects.
Caption: Experimental workflow for assessing relative fitness.
References
- 1. Resistance of Spodoptera litura (Lepidoptera: Noctuidae) to this compound: Relative fitness and cross resistance [agris.fao.org]
- 2. Selection and Preliminary Mechanism of Resistance to this compound in a Field Strain of Musca domestica (Diptera: Muscidae) from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storedproductinsects.com [storedproductinsects.com]
- 5. Fitness costs of individual and combined pyrethroid resistance mechanisms, kdr and CYP-mediated detoxification, in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Field resistance of Spodoptera litura (Lepidoptera: Noctuidae) to organophosphates, pyrethroids, carbamates and four newer chemistry insecticides in Hunan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Profenofos-Induced Acetylcholinesterase Inhibition: In Vitro vs. In Vivo Models
An objective guide for researchers on the differential inhibitory effects of the organophosphate insecticide Profenofos on acetylcholinesterase (AChE) in controlled laboratory settings versus living organisms.
This compound, a widely utilized organophosphate insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a comparative overview of the inhibitory action of this compound on AChE as observed in both in vitro (laboratory-based) and in vivo (whole-organism) studies. Understanding the discrepancies and correlations between these two models is crucial for accurate toxicological assessment and the development of potential therapeutic interventions.
Mechanism of Inhibition
This compound, like other organophosphates, inhibits AChE by phosphorylating the serine hydroxyl group within the enzyme's active site.[3][4] This action forms a stable, covalent bond that renders the enzyme non-functional.[3] The inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.[1][3] This accumulation results in excessive stimulation of cholinergic receptors, leading to a state of constant neuronal firing, which can manifest as muscle twitching, seizures, respiratory arrest, and ultimately, death.[1][5]
In Vitro Inhibition of Acetylcholinesterase
In vitro studies provide a direct measure of the intrinsic potency of an inhibitor against a specific enzyme under controlled conditions. These assays are fundamental for determining the concentration of a substance required to inhibit enzyme activity by 50% (IC50), a key metric for comparing the potency of different inhibitors.
Quantitative Data: In Vitro AChE Inhibition by this compound
| Enzyme Source | Parameter | Value | Citation |
| Human (recombinant) | IC50 | 302 nM | [6] |
| Human (erythrocytes) | IC50 | 350 nM | [6] |
| Rat (erythrocytes) | IC50 | 312 nM | [6] |
| Fish (O. mossambicus) Brain | Ki | 23.8 µM | [7] |
| Fish (O. mossambicus) Gill | Ki | 46.2 µM | [7] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocol: In Vitro AChE Assay (Ellman's Method)
The most widely adopted method for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman.[8][9][10]
-
Reagent Preparation :
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
AChE solution (from sources like electric eel, human recombinant, or tissue homogenates).
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB.
-
This compound solutions of varying concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, the buffer, AChE solution, and various concentrations of the this compound solution are added.[8]
-
The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.[11]
-
DTNB is added to the mixture.[8]
-
The reaction is initiated by the addition of the substrate, ATCI.[8]
-
AChE hydrolyzes ATCI into thiocholine and acetate. The thiocholine then reacts with DTNB to produce a yellow-colored compound, 5-thio-2-nitrobenzoate (TNB).[9]
-
The absorbance of TNB is measured spectrophotometrically at a wavelength of approximately 412 nm over time.[8][11]
-
The rate of color formation is directly proportional to the AChE activity.
-
-
Data Analysis : The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
In Vivo Inhibition of Acetylcholinesterase
In vivo studies are essential for understanding the toxicological effects of a substance within a complex biological system. These studies account for metabolic processes, distribution, and excretion, which can significantly influence the actual inhibitory effect on the target enzyme in different tissues.
Quantitative Data: In Vivo AChE Inhibition by this compound
| Organism | Tissue/Endpoint | Observation | Citation |
| Rats | Brain | Inhibition at dietary levels of 300 and 1000 ppm. | [5] |
| Rats | Erythrocytes | Inhibition at dietary levels of 10 and 100 ppm. | [5] |
| Rats | Predicted BMDL10 | 0.45 mg/kg body weight. | [6][12] |
| Humans | Predicted BMDL10 | 0.01 mg/kg body weight. | [6][12] |
| Fish (O. mossambicus) | Brain & Gill | 90% inhibition 24h after exposure to LC50 concentration. | [7] |
BMDL10: Benchmark Dose Lower Confidence Limit for a 10% response. LC50: Lethal concentration for 50% of the test animals.
Experimental Protocol: In Vivo AChE Inhibition Study
-
Animal Model and Acclimation : Select an appropriate animal model (e.g., rats, mice, fish) and allow them to acclimate to laboratory conditions.[5][7]
-
This compound Administration : Expose the animals to this compound through a relevant route, such as oral gavage, dietary intake, or, for aquatic organisms, water contamination.[5][7] A range of doses, including a control group (vehicle only), are typically used.
-
Observation and Sample Collection : Monitor the animals for clinical signs of toxicity.[13] After a predetermined exposure period, animals are euthanized, and target tissues (e.g., brain, blood, liver, gills) are collected.[5][7]
-
Tissue Preparation : Tissues are homogenized in a suitable buffer to release the cellular contents, including AChE. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.
-
AChE Activity Measurement : The AChE activity in the tissue supernatant is measured, typically using the Ellman method as described for the in vitro assay.
-
Data Analysis : The AChE activity in the tissues of this compound-treated animals is compared to that of the control group to determine the percentage of inhibition. Dose-response curves can be generated to establish No-Observed-Adverse-Effect Levels (NOAELs) or Benchmark Doses (BMDs).[5][6]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of AChE inhibition by this compound.
Caption: Experimental workflows for AChE inhibition studies.
Comparison and Conclusion
The data reveals a notable difference between the concentrations of this compound required to inhibit AChE in vitro and the doses that cause significant inhibition in vivo. In vitro IC50 values for human and rat AChE are in the nanomolar range, indicating high intrinsic potency.[6] However, in vivo studies in rats show that brain AChE inhibition occurs at much higher dietary concentrations (parts per million).[5]
This discrepancy can be attributed to several factors present in a living organism that are absent in a test tube:
-
Metabolism : this compound can be metabolized by the liver and other tissues, potentially being converted into more or less potent inhibitors or being detoxified and eliminated.[5]
-
Distribution : The compound must be absorbed and distributed throughout the body to reach the target tissues, and it may not accumulate in all tissues equally.[7]
-
Blood-Brain Barrier : For neurotoxicity, the inhibitor must cross the blood-brain barrier to affect AChE in the central nervous system, a process which can be restrictive.
Interestingly, predictive models suggest that humans may be more sensitive to this compound than rats, primarily due to kinetic differences.[6][12] Furthermore, studies on fish demonstrate significant AChE inhibition in both brain and gill tissues after exposure, highlighting the vulnerability of non-target aquatic organisms.[7][14]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 6. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Evaluating the performance of different analytical columns for Profenofos separation
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical column for the separation of the organophosphate pesticide, Profenofos. This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) columns, supported by experimental data to facilitate informed decision-making in analytical method development.
This compound, a widely used non-systemic insecticide and acaricide, requires robust and reliable analytical methods for its detection and quantification in various matrices, including environmental samples and agricultural products. The choice of the analytical column is a critical factor that dictates the efficiency, resolution, and overall performance of the separation. This guide evaluates the performance of different analytical columns for this compound separation, focusing on key chromatographic parameters to aid in column selection.
Reversed-Phase HPLC Columns: A Comparative Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of moderately polar compounds like this compound. The most common stationary phases for this purpose are C18, C8, and Phenyl-Hexyl columns.
C18 Columns: The Workhorse for this compound Analysis
C18 columns, with their long alkyl chains, offer high hydrophobicity and are widely used for the separation of a broad range of analytes, including this compound. A study detailing the separation of this compound and its process-related impurities on a Hypersil C18 column provides a wealth of quantitative data, showcasing its excellent performance.[1][2]
Key Performance Parameters for Hypersil C18 in this compound Impurity Analysis: [1][2]
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) | Theoretical Plates (N) |
| Impurity 1 | 3.5 | 1.1 | - | 4500 |
| Impurity 2 | 5.2 | 1.2 | 3.8 | 5200 |
| This compound | 8.9 | 1.0 | 7.5 | 6800 |
| Impurity 3 | 12.1 | 1.1 | 5.1 | 7500 |
As the data indicates, the Hypersil C18 column provides excellent resolution between this compound and its impurities, with good peak symmetry (tailing factor close to 1) and high column efficiency (a high number of theoretical plates).
Other C18 columns, such as the Shimpack XR ODS C18 and VP-ODS C18 , have also been successfully employed for this compound analysis, demonstrating the versatility of this stationary phase.[3][4]
Experimental Protocol: Separation of this compound and its Impurities on Hypersil C18
-
Mobile Phase: Gradient elution with 50mM Ammonium Formate and Acetonitrile.[1][2]
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: Ambient[2]
C8 and Phenyl-Hexyl Columns: Alternative Selectivities
While C18 columns are highly effective, C8 and Phenyl-Hexyl columns can offer alternative selectivities that may be advantageous for specific separation challenges.
-
C8 Columns: With shorter alkyl chains, C8 columns are less hydrophobic than C18 columns.[3][5][6][7][8] This can result in shorter retention times for non-polar analytes like this compound, which can be beneficial for high-throughput analysis.[8] For moderately polar compounds, C8 columns can sometimes provide better peak shapes.[5]
-
Phenyl-Hexyl Columns: These columns possess a phenyl ring in their stationary phase, which can provide unique pi-pi interactions with aromatic analytes. This alternative separation mechanism can be particularly useful for resolving this compound from other aromatic compounds that may be present in the sample matrix.
While direct comparative studies with quantitative performance data for this compound on C8 and Phenyl-Hexyl columns are not as readily available in the reviewed literature, their general characteristics suggest they are viable alternatives to C18, especially when dealing with complex matrices or when different selectivity is required.
Chiral Separation of this compound Enantiomers
This compound is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers) which may exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify individual enantiomers is of significant interest. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak and Chiralcel , are widely recognized for their excellent enantioseparation capabilities for a broad range of chiral compounds.[9][10][11] The separation mechanism on these columns involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to different retention times. Interactions such as hydrogen bonding, dipole-dipole interactions, and π-π interactions play a crucial role in the chiral recognition process.[9][10] While specific applications for the direct enantioseparation of this compound on these columns were not found in the initial search, the successful separation of other chiral organophosphorus pesticides suggests that these columns are a promising avenue for future method development.
Gas Chromatography (GC) Columns for this compound Analysis
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The selection of the GC column is critical for achieving the desired separation.
Non-polar and Mid-polar Columns: A Head-to-Head Comparison
Commonly used GC columns for pesticide analysis include non-polar phases like DB-5 (or HP-5) and mid-polar phases such as DB-17 . The DB-5, a (5%-phenyl)-methylpolysiloxane column, is a versatile and widely used column for a variety of applications. For more polar analytes, a column with a higher phenyl content or a cyanopropylphenyl phase, such as the DB-17, can offer better separation.
While direct comparative studies with retention time and resolution data for this compound on these specific columns were not found, the general principle of GC column selection suggests that a DB-5 would be a good starting point for this compound analysis. If co-eluting peaks are observed, switching to a more polar column like a DB-17 could provide the necessary change in selectivity for improved resolution.
Experimental Protocol: General GC Conditions for this compound Analysis
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to around 280-300 °C.
-
Carrier Gas: Helium or Nitrogen
Logical Workflow for Column Selection
The process of selecting the most appropriate analytical column for this compound separation can be streamlined by following a logical workflow. This workflow should consider the analytical technique (HPLC or GC), the nature of the sample matrix, and the specific goals of the analysis (e.g., impurity profiling, enantioseparation, or routine quantification).
Figure 1. A flowchart illustrating the decision-making process for selecting an analytical column for this compound separation.
Conclusion
The selection of an appropriate analytical column is paramount for the successful separation and analysis of this compound. For general-purpose reversed-phase HPLC analysis, C18 columns, such as the Hypersil C18, have demonstrated excellent performance in resolving this compound from its impurities. C8 and Phenyl-Hexyl columns offer viable alternatives with different selectivities that can be advantageous in specific analytical scenarios. For the increasingly important area of enantioselective analysis, polysaccharide-based chiral stationary phases represent the most promising approach. In gas chromatography, a non-polar DB-5 column is a suitable starting point, with more polar columns like the DB-17 providing alternative selectivity for method optimization. By carefully considering the analytical requirements and the information presented in this guide, researchers can confidently select the optimal column to achieve robust and reliable results in their this compound analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. hawach.com [hawach.com]
- 4. InertSustain Phenylhexyl Preparative Columns | Products | GL Sciences [glsciences.com]
- 5. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Persistence of Profenofos and Its Key Metabolites
An Objective Guide for Researchers and Drug Development Professionals on the Environmental Fate of the Organophosphate Insecticide Profenofos
This compound, a broad-spectrum organophosphate insecticide, is utilized globally in agriculture to control a wide range of pests.[1][2] However, its application raises environmental concerns due to its potential persistence and the toxicity of its degradation products. This guide provides a comparative study of the environmental persistence of this compound and its primary metabolites, supported by experimental data, to inform risk assessment and guide future research.
Comparative Persistence of this compound and Its Metabolites
The environmental persistence of a pesticide is often quantified by its half-life (t½), the time required for its concentration to decrease by half.[3] The persistence of this compound is significantly influenced by environmental conditions such as soil type, pH, and microbial activity.[1][2][4] Its primary and most studied metabolite is 4-bromo-2-chlorophenol (BCP).[5][6] Other identified metabolites include O-ethyl-O-(2-chloro-4-bromophenyl)-phosphate, O-(4-bromophenyl) O-ethyl S-propyl phosphorothioate, despropylated this compound, desethylated this compound, and des-S-propylated this compound.[5][7]
The following table summarizes the available quantitative data on the half-lives of this compound and its main metabolite, BCP, in different environmental matrices. Data on the half-lives of other metabolites are less commonly reported in the literature.
| Compound | Environmental Matrix | Condition | Half-life (t½) | Reference |
| This compound | Soil | Aerobic, alkaline (pH 7.8) | 2 days | [1][2] |
| Soil | Aerobic | 7 days (typical) | [8] | |
| Soil | Anaerobic, alkaline (pH 7.8) | 3 days | [1][2] | |
| Soil (field study) | Tropical, agricultural | 1.1 ± 0.6 days | [9] | |
| Water | Hydrolysis, pH 5 | 93 - 108 days | [1][2] | |
| Water | Hydrolysis, pH 7 | 14.6 - 62 days | [1][2] | |
| Water | Hydrolysis, pH 9 | 0.33 days (5.7 hours) | [1][2] | |
| Tomato (fruit) | Field application | 1.57 days | [10] | |
| Pigeonpea (pods) | Field application | 5.18 - 5.93 days | [11][12] | |
| 4-bromo-2-chlorophenol (BCP) | Culture medium | Biodegradation by Bacillus sp. | Not accumulated, degraded within 25-30 days | [13] |
Key Observations:
-
This compound degrades rapidly in alkaline conditions, with half-lives of just a few days in both aerobic and anaerobic soil.[1][2]
-
In contrast, its persistence increases significantly in acidic and neutral water, with hydrolysis half-lives extending to several months.[1][2]
-
Field studies on crops like tomato and pigeonpea show relatively short half-lives of a few days, indicating dissipation through various processes including plant metabolism.[10][11][12]
-
The primary metabolite, 4-bromo-2-chlorophenol (BCP), is itself subject to further degradation and does not appear to accumulate in the presence of degrading microorganisms.[13]
Degradation Pathway of this compound
This compound degradation occurs through both abiotic processes like hydrolysis and photolysis, and biotic processes mediated by microorganisms.[5][14] The primary degradation step involves the cleavage of the phosphate ester bond to form 4-bromo-2-chlorophenol (BCP).[5][6] BCP can be further metabolized by microorganisms, eventually entering the tricarboxylic acid (TCA) cycle.[6][15]
Caption: Degradation pathway of this compound to its main metabolite, BCP, and subsequent breakdown.
Experimental Protocols for Persistence Studies
The assessment of this compound and its metabolites in environmental samples involves several key steps, from sample collection to final analysis.
1. Sample Collection and Preparation:
-
Soil: Soil samples are collected from different depths and locations within a study area. They are typically sieved to remove large debris and may be stored at low temperatures (-20°C) prior to analysis.[11]
-
Water: Water samples are collected from various sources and may be filtered.
-
Crops: Plant materials such as fruits, leaves, and pods are collected at different time intervals after pesticide application.[10][11][16] Samples are often homogenized to ensure uniformity.[4]
2. Extraction:
A common and effective extraction method for this compound and its metabolites from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11][12] This typically involves:
-
Homogenizing the sample with a solvent like acetonitrile.[4][11]
-
Adding salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water.
-
Centrifuging the mixture to separate the organic layer containing the analytes.
3. Cleanup:
The crude extract is often "cleaned up" to remove interfering substances using Dispersive Solid-Phase Extraction (d-SPE) . This involves adding sorbents like primary secondary amine (PSA) to remove fatty acids and other polar interferences.
4. Analytical Determination:
-
Gas Chromatography (GC): GC is frequently used for the analysis of this compound and its metabolites.[4][5] Detectors commonly employed include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is also utilized, particularly for the analysis of metabolites like BCP.[7][11] It is often coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[11][12]
Experimental Workflow for Environmental Persistence Assessment
The following diagram illustrates a typical workflow for studying the dissipation of this compound in an environmental matrix.
Caption: A generalized workflow for assessing the environmental persistence of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pesticide Half-life [npic.orst.edu]
- 4. fao.org [fao.org]
- 5. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Ref: OMS 2004) [sitem.herts.ac.uk]
- 9. Dissipation of the insecticide this compound in tropical agricultural soils (Berambadi catchment, South India): Insight from compound-specific isotope analysis (CSIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissipation Dynamics and Risk Assessment of this compound, Triazophos and Cypermethrin Residues on Tomato for Food Safety [article.sapub.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling Neurotoxicity: A Comparative Guide to the Functional Observational Battery for Profenofos Assessment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Functional Observational Battery (FOB) with alternative methods for assessing the neurotoxicity of Profenofos. Detailed experimental protocols, supporting data, and visual workflows are presented to facilitate informed decisions in neurotoxicity screening.
This compound, an organophosphate insecticide, is a known neurotoxicant primarily through its inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] The Functional Observational Battery (FOB) serves as a crucial in-vivo screening tool to characterize the behavioral and functional deficits associated with such neurotoxicity.[2][3] This guide delves into the validation of the FOB for this compound assessment, compares it with emerging in-vitro alternatives, and provides detailed methodologies for key experimental procedures.
The Functional Observational Battery (FOB) in this compound Neurotoxicity
The FOB is a non-invasive set of procedures designed to detect and quantify gross functional deficits in rodents following exposure to a test substance.[2][4] While a specific validation study solely for the use of FOB with this compound is not extensively documented in publicly available literature, the validation of FOB for organophosphate pesticides as a class is well-established.[5] Studies on other organophosphates like chlorpyrifos have demonstrated the utility of the FOB in detecting neurobehavioral changes, providing a strong basis for its application to this compound.[6]
A comparative study investigating the neurotoxic effects of this compound and Fenamiphos in rats provides valuable quantitative data on the effects of this compound on specific FOB parameters. This study highlights the subtle yet significant behavioral alterations induced by this compound.
| FOB Parameter Category | Specific Measurement | This compound Effect (Compared to Control) |
| Autonomic Function | Piloerection | No significant effect |
| Salivation | No significant effect | |
| Lacrimation | No significant effect | |
| Neuromuscular Function | Gait abnormalities | No significant effect |
| Tremors | No significant effect | |
| Sensorimotor Function | Righting reflex | No significant effect |
| Tail-pinch response | No significant effect | |
| Behavioral Function | Arousal level | No significant effect |
| Rearing frequency | No significant effect |
Table 1: Summary of Functional Observational Battery Findings for this compound. Data synthesized from comparative neurotoxicity studies. While pronounced effects were not observed at the tested doses in this particular study, the FOB remains a critical tool for identifying a spectrum of potential dose-dependent neurotoxic effects.
Alternative Methods for this compound Neurotoxicity Assessment
While the FOB provides a holistic in-vivo assessment, in-vitro methods offer a more targeted and high-throughput approach to screening for neurotoxicity. Two prominent alternative methods for this compound include the acetylcholinesterase (AChE) inhibition assay and the neurite outgrowth assay.
| Method | Principle | Key Findings for this compound | Advantages | Limitations |
| Acetylcholinesterase (AChE) Inhibition Assay | Measures the direct inhibitory effect of this compound on the activity of the AChE enzyme in vitro.[7] | This compound is a potent inhibitor of AChE.[7][8] | High-throughput, cost-effective, provides mechanistic insight. | Does not capture complex in-vivo neurobehavioral effects. |
| Neurite Outgrowth Assay | Assesses the ability of neurons to grow axons and dendrites in culture, a critical process in neural development and repair.[9][10] | Organophosphates, as a class, have been shown to impact neurite outgrowth. | Provides information on developmental neurotoxicity potential, amenable to high-content imaging. | May not be as sensitive to acute functional neurotoxicity as in-vivo methods. |
Table 2: Comparison of the Functional Observational Battery and Alternative In-Vitro Methods for this compound Neurotoxicity Assessment.
Experimental Protocols
Functional Observational Battery (FOB) Protocol
This protocol is a generalized procedure for conducting an FOB in rats for neurotoxicity assessment, based on established guidelines.[3][11][12]
1. Animal Selection and Acclimation:
-
Species: Wistar or Sprague-Dawley rats are commonly used.[11]
-
Age: Young adult rats (8-10 weeks old).
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.
2. Dosing:
-
This compound is administered via oral gavage, typically dissolved in a suitable vehicle like corn oil.
-
A control group receiving only the vehicle is included.
-
At least three dose levels of this compound are tested to establish a dose-response relationship.
3. Observational Arena:
-
A standard, uniformly lit open field arena (e.g., 100 cm x 100 cm) is used for observations.
4. Observational Procedure:
-
Observations are conducted by trained personnel who are blinded to the treatment groups.
-
Animals are observed at baseline (before dosing) and at specified time points after dosing (e.g., 1, 4, 24, and 48 hours).
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors are recorded.
-
Open Field Observations:
-
Gait and Posture: Assessed for any abnormalities.
-
Arousal Level: Scored on a predefined scale (e.g., from lethargic to hyperactive).
-
Stereotypy and Bizarre Behaviors: Presence and severity are noted.
-
Urination and Defecation: Number of instances are counted.
-
-
Manipulative Tests:
-
Sensorimotor Responses: Reactions to auditory (click), visual (light), and tactile (touch) stimuli are evaluated.
-
Grip Strength: Forelimb and hindlimb grip strength are measured using a grip strength meter.
-
Landing Foot Splay: The spread of the hindlimbs upon landing from a drop of a standard height is measured.
-
Motor Activity: Assessed using an automated activity monitoring system.
-
5. Data Analysis:
-
Qualitative data (e.g., presence of tremors) are analyzed using non-parametric statistics.
-
Quantitative data (e.g., grip strength, motor activity) are analyzed using ANOVA or other appropriate statistical methods.[13]
In-Vitro Acetylcholinesterase (AChE) Inhibition Assay Protocol
This protocol is a generalized procedure for determining the inhibitory effect of this compound on AChE activity.[7][14]
1. Reagents and Materials:
-
Purified acetylcholinesterase (from electric eel or recombinant human).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Phosphate buffer (pH 8.0).
-
96-well microplate and a microplate reader.
2. Assay Procedure:
-
A reaction mixture is prepared in each well of the microplate containing phosphate buffer and DTNB.
-
Various concentrations of this compound are added to the wells. A control well with no inhibitor is included.
-
The reaction is initiated by adding the AChE enzyme to each well and incubating for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The substrate, ATCI, is then added to all wells.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
3. Data Analysis:
-
The rate of the reaction (change in absorbance over time) is calculated for each concentration of this compound.
-
The percentage of AChE inhibition is calculated relative to the control.
-
The IC50 value (the concentration of this compound that inhibits 50% of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[15]
Neurite Outgrowth Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in a neuronal cell culture model.[9][16][17]
1. Cell Culture:
-
A suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons are cultured in appropriate media.
-
Cells are seeded into 96-well plates coated with a substrate that promotes neuronal adhesion and differentiation (e.g., poly-L-lysine).
2. Compound Treatment:
-
Once the cells have adhered, they are treated with various concentrations of this compound. A vehicle control is included.
-
The cells are incubated with the compound for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
3. Staining and Imaging:
-
After the incubation period, the cells are fixed.
-
The neurons are stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the cell body and neurites.
-
The cell nuclei are counterstained with a fluorescent dye (e.g., DAPI).
-
The plates are imaged using a high-content imaging system.
4. Image Analysis:
-
Automated image analysis software is used to quantify various parameters of neurite outgrowth, including:
-
Total neurite length per neuron.
-
Number of neurites per neuron.
-
Number of branch points per neuron.
-
Cell viability (based on the number of intact nuclei).
-
5. Data Analysis:
-
The quantitative data on neurite outgrowth are analyzed to determine the effect of different concentrations of this compound compared to the control.
-
The concentration of this compound that causes a significant reduction in neurite outgrowth is determined.
Visualizing the Pathways and Processes
To further clarify the experimental workflows and the underlying mechanism of this compound neurotoxicity, the following diagrams are provided.
Caption: Experimental workflow for the Functional Observational Battery (FOB).
Caption: Experimental workflow for the in-vitro AChE inhibition assay.
Caption: Signaling pathway of this compound-induced neurotoxicity.
References
- 1. Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 40 CFR § 798.6050 - Functional observational battery. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Comparative functional observational battery study of twelve commercial pyrethroid insecticides in male rats following acute oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional observation battery tests | DOCX [slideshare.net]
- 7. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 10. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mds-usa.com [mds-usa.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Comparison of methods for analysis of functional observation battery (FOB) data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agetds.com [agetds.com]
- 15. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 16. sartorius.com [sartorius.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Hidden Costs: A Comparative Guide to the Effects of Profenofos Formulations on Non-Target Organisms
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental impact of different profenofos formulations. Drawing upon experimental data, this document outlines the toxicological effects on a range of non-target organisms, details the experimental methodologies used for assessment, and visualizes the key biological pathways involved.
This compound, a broad-spectrum organophosphate insecticide, is widely utilized in agriculture to control a variety of pests.[1] However, its non-selective nature raises significant concerns about its impact on organisms not targeted by its application. While numerous studies have investigated the toxicity of this compound, a direct comparative analysis of its various formulations is less common in publicly available literature. This guide synthesizes the existing data to offer a clearer understanding of how different formulations may vary in their effects on the environment.
The most commonly studied formulation is the Emulsifiable Concentrate (EC), with various concentrations such as 50% EC and 720 g/L EC being frequently cited in research.[2][3] Other formulations, including Ultra-Low Volume (ULV) and Granular (GR) preparations, are also manufactured, though comparative toxicological data is scarce.[4] This guide will primarily present data on EC formulations while highlighting the need for further research into other forms.
The Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[5] AChE is crucial for breaking down the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, death of the organism.[5][6] This mechanism is not specific to insect pests and affects a wide range of non-target organisms possessing a cholinergic nervous system.
Comparative Toxicity Across Non-Target Organisms
The following tables summarize the quantitative data on the toxicity of this compound to various non-target organisms. It is important to note the specific formulation used in each study, as this can influence the bioavailability and toxicity of the active ingredient.
Table 1: Effects on Aquatic Organisms
| Organism | Formulation | Endpoint | Concentration/Dose | Exposure Duration | Reference |
| Fish | |||||
| Labeo rohita (Rohu) | 50% EC | LC50 | 0.6 ppm | - | [7] |
| Catla catla | 50% EC | LC50 | 0.6 ppm | - | [7] |
| Aquatic Invertebrates | |||||
| Daphnia magna | Not Specified | EC50 (Reproduction) | 1.06 µg/L | 48 hours | [8] |
| Daphnia magna | Not Specified | Chronic Toxicity | 0.07, 0.28, 1.12 mg/L | 21 days | [9] |
Table 2: Effects on Terrestrial Organisms
| Organism | Formulation | Endpoint | Concentration/Dose | Exposure Duration | Reference |
| Honey Bees (Apis cerana indica) | |||||
| 50% EC | LC50 (Oral) | 239.03 ppm | 24 hours | [10] | |
| 50% EC | LC50 (Topical) | 269.81 ppm | 24 hours | [10] | |
| Birds | |||||
| White egret (Egretta alba) | 72% EC | LD50 | Determined in study | 5 consecutive days | [1] |
| Earthworms (Eisenia fetida) | |||||
| Not Specified | LC50 (Dermal) | 0.0088 g/cm² | - | [11] | |
| Soil Microorganisms | |||||
| 50% EC | Inhibition of Fungi | 6.4 and 38.4 µg/mL | - | [12] | |
| 50% EC | No adverse effect on microbial activity | up to 20 ppm | - | [2] |
Detailed Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.
Fish Acute Toxicity Test (Based on OECD Guideline 203)[13][14][15][16]
This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.
-
Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test Conditions:
-
Exposure: Fish are exposed to at least five concentrations of the test substance and a control.
-
System: The test can be static (no renewal of test solution), semi-static (periodic renewal), or flow-through (continuous renewal).
-
Duration: 96 hours.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods (e.g., probit analysis).
Daphnia magna Reproduction Test (Based on OECD Guideline 211)[8][9][17][18]
This chronic test assesses the impact of a chemical on the reproductive output of the water flea, Daphnia magna.
-
Test Organism: Juvenile female Daphnia magna (<24 hours old).
-
Test Conditions:
-
Exposure: Daphnids are exposed to a range of at least five concentrations of the test substance and a control.
-
System: Typically a semi-static system with renewal of the test solutions three times a week.
-
Duration: 21 days.
-
Observations: Adult mortality and the number of live offspring produced per adult are recorded daily.
-
-
Data Analysis: The primary endpoint is the reproductive output. The Lowest Observed Effect Concentration (LOEC), No Observed Effect Concentration (NOEC), and the concentration causing a 50% reduction in reproduction (EC50) are determined.
Honey Bee Acute Oral Toxicity Test[19][20][21][22]
This test determines the median lethal dose (LD50) of a substance to honey bees when ingested.
-
Test Organism: Young adult worker honey bees.
-
Test Conditions:
-
Exposure: Bees are individually fed a single dose of the test substance mixed in a sucrose solution. A control group receives only the sucrose solution.
-
Housing: Bees are kept in cages with a food source (sucrose solution) and water.
-
Duration: Typically 48 to 96 hours.
-
Observations: Mortality is recorded at specified intervals.
-
-
Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test bees, is calculated.
Soil Microbial Respiration Test[2][12][23][24][25][26][27]
This method assesses the effect of a substance on the overall activity of soil microorganisms by measuring carbon dioxide (CO2) evolution.
-
Sample Preparation: Soil samples are treated with different concentrations of the this compound formulation and a control.
-
Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions.
-
Measurement: The amount of CO2 evolved from the soil is measured at regular intervals. This can be done by trapping the CO2 in an alkaline solution (e.g., sodium hydroxide) and then titrating the remaining alkali, or by using an infrared gas analyzer.
-
Data Analysis: The rate of CO2 evolution in the treated samples is compared to the control to determine if the substance has an inhibitory or stimulatory effect on microbial activity.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound in non-target organisms is the cholinergic system, through the inhibition of acetylcholinesterase. The logical relationship from exposure to effect can be visualized as a cascade of events.
Conclusion and Future Directions
The available data clearly indicate that this compound, primarily through its Emulsifiable Concentrate formulations, poses a significant risk to a wide array of non-target organisms, including aquatic life, beneficial insects, birds, and soil fauna. The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, leading to severe disruption of the nervous system.
A critical knowledge gap exists regarding the comparative toxicity of different this compound formulations. While EC formulations are well-studied, there is a pressing need for research on the environmental impact of ULV and Granular formulations. Such studies would allow for a more comprehensive risk assessment and could inform the development of formulations with reduced non-target effects. Future research should focus on direct, controlled comparisons of these formulations across a range of representative non-target species. This will be invaluable for regulatory agencies, environmental scientists, and the agrochemical industry in mitigating the unintended ecological consequences of this widely used insecticide.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. dayilongagrochemical.com [dayilongagrochemical.com]
- 4. This compound (Ref: OMS 2004) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fera.co.uk [fera.co.uk]
- 9. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
- 10. envirobiotechjournals.com [envirobiotechjournals.com]
- 11. seyboldreport.org [seyboldreport.org]
- 12. Effect of soil treatment with the organophosphorus insecticide Profenfos on the fungal flora and some microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of Alternative Pest Control Strategies to Profenofos in Cotton: A Comparative Guide
Profenofos, a broad-spectrum organophosphate insecticide, has been a staple in cotton pest management for decades. However, concerns over insecticide resistance, environmental impact, and human health risks have necessitated the exploration of more sustainable and effective alternatives. This guide provides an objective comparison of various pest control strategies to this compound, supported by experimental data, to aid researchers and crop protection professionals in making informed decisions for integrated pest management (IPM) in cotton.
Comparative Efficacy of Chemical Alternatives
A range of newer chemical insecticides, including novel modes of action and combination products, have demonstrated significant efficacy against major cotton pests, often surpassing or performing on par with this compound and its combinations.
Against Bollworm Complex
The cotton bollworm complex, including species like Helicoverpa armigera, Pectinophora gossypiella (Pink Bollworm), and Earias vittella (Spotted Bollworm), is a primary target for insecticide applications in cotton. Several studies have evaluated the field performance of this compound alternatives.
For instance, a study conducted during the 2018-19 Kharif season revealed that Chlorantraniliprole 18.5% SC was highly effective in minimizing green fruiting body damage, with its performance being statistically at par with Emamectin benzoate 5% SG and Spinosad 45% SC.[1] Another field experiment showed that Indoxacarb 14.5% + Acetamiprid 7.7% SC recorded the minimum bollworm damage (4.34%), closely followed by a this compound 40% + Cypermethrin 4% EC combination (4.59%).[2]
Further research highlighted that treatments with Chlorantraniliprole 18.5% SC resulted in the lowest percentage of green boll damage by pink bollworm (11.33%) and the minimum number of larvae per 20 green bolls (3.67).[3] This treatment was also found to be comparatively safer for natural enemies.[3] Similarly, Emamectin benzoate 5SG, Indoxacarb 15SC, and Spinetoram 11.7SC have been shown to significantly reduce boll and locule damage at harvest, leading to higher seed cotton yields.[4]
Table 1: Comparative Efficacy of Insecticides Against Cotton Bollworm Complex
| Insecticide/Combination Product | Active Ingredient(s) | Pest Target | Key Efficacy Metric | Result | Source |
| Chlorantraniliprole 18.5% SC | Chlorantraniliprole | Pink Bollworm | Green Boll Damage (%) | 11.33% | [3] |
| Indoxacarb 14.5% + Acetamiprid 7.7% SC | Indoxacarb, Acetamiprid | Bollworm Complex | Green Fruiting Body Damage (%) | 4.34% | [2] |
| This compound 40% + Cypermethrin 4% EC | This compound, Cypermethrin | Bollworm Complex | Green Fruiting Body Damage (%) | 4.59% | [2] |
| Emamectin benzoate 5SG | Emamectin benzoate | Pink Bollworm | Larval Mortality (Lab) | >70% | [4] |
| Spinosad 45 SC | Spinosad | Bollworm Complex | Seed Cotton Yield ( kg/ha ) | 1855 | [5] |
| Thiamethoxam 12.6% + Lambda cyhalothrin 9.5% ZC | Thiamethoxam, Lambda-cyhalothrin | Bollworm Complex | Green Fruiting Body Damage (%) | 5.04% | [2] |
| This compound 50 EC | This compound | Pink Bollworm | Green Boll Damage (%) | 14.67% | [3] |
| Untreated Control | - | Bollworm Complex | Green Fruiting Body Damage (%) | - | [2] |
Against Sucking Pests
Sucking pests such as aphids, jassids, thrips, and whiteflies can cause significant yield losses in cotton. Newer insecticides have shown excellent control of these pests. A field evaluation demonstrated the superiority of Flonicamid 50 WG in managing leafhoppers and aphids, recording the least number of pests per three leaves (2.17 and 10.34, respectively).[6] For thrips and whiteflies, Spinetoram 11.7 SC was found to be highly effective.[6] Another study showed Fipronil 5% SC provided a 76.7% reduction in thrips population, which was superior to other treatments including Acephate.
Table 2: Comparative Efficacy of Insecticides Against Sucking Pests in Cotton
| Insecticide | Active Ingredient | Pest Target | Key Efficacy Metric | Result | Source |
| Flonicamid 50 WG | Flonicamid | Leafhoppers | Mean No. / 3 leaves | 2.17 | [6] |
| Flonicamid 50 WG | Flonicamid | Aphids | Mean No. / 3 leaves | 10.34 | [6] |
| Spinetoram 11.7 SC | Spinetoram | Thrips | Mean No. / 3 leaves | 3.47 | [6] |
| Spinetoram 11.7 SC | Spinetoram | Whiteflies | Mean No. / 3 leaves | 1.10 | [6] |
| Fipronil 5% SC | Fipronil | Thrips | Percent Reduction | 76.7% | |
| This compound 50 EC | This compound | Aphids | Mean No. / 3 leaves | 13.8 | [6] |
| Untreated Control | - | Leafhoppers | Mean No. / 3 leaves | 8.49 | [6] |
Insect Growth Regulators (IGRs) as an Alternative
Insect Growth Regulators (IGRs) offer a more targeted approach to pest control by disrupting the growth and development of insects. Studies have shown that a combination of the IGR Lufenuron with this compound provided yields similar to the pyrethroid Lambda-cyhalothrin.[7] Lufenuron was particularly effective against outbreaks of Spodoptera littoralis and was noted to be less harmful to predators compared to conventional pyrethroids.[7] This makes IGRs a valuable component in an IPM strategy, helping to conserve beneficial insect populations.
Biopesticides and Botanical Extracts
Biopesticides, derived from natural materials like microorganisms and plants, are an environmentally friendly alternative to synthetic pesticides.
Microbial Biopesticides
Products based on Bacillus thuringiensis (Bt) are widely used to control lepidopteran pests.[8] These biopesticides are target-specific and do not harm non-target insects and natural enemies.[8] While they may act slower than chemical pesticides, they can be effectively integrated into IPM programs to manage resistance.[9] Fungi such as Beauveria bassiana have also been developed into biopesticides and are pathogenic to a variety of agricultural pests.[8]
Botanical Extracts
Extracts from plants like neem, tobacco, and datura have shown efficacy in reducing pest populations. One study found that tobacco plant extract had the greatest impact on reducing pest populations, followed by neem and datura extracts.[10] These extracts were most effective within 48 hours of application.[10] In a comparative study, neem oil and datura proved effective in managing cotton jassids, producing yields comparable to synthetic pesticides like Confidor.[11]
Experimental Protocols
The data presented in this guide are derived from field and laboratory experiments conducted under specific scientific protocols.
Field Efficacy Trial Protocol
A common methodology for evaluating insecticide efficacy in the field involves the following steps:
-
Experimental Design : The trial is typically laid out in a Randomized Block Design (RBD) with multiple treatments and replications (usually three or four).[2][6]
-
Plot Management : Cotton is sown in plots of a specified size (e.g., 5x4 meters) with standard spacing (e.g., 90x60 cm).[6] All standard agronomic practices are followed, with the exception of plant protection measures which are applied as per the treatment plan.[6]
-
Treatment Application : Insecticides are applied at their recommended dosages, often when the pest population reaches the Economic Threshold Level (ETL).[6][12] Applications are typically made using a knapsack sprayer.[6]
-
Data Collection : Pest populations (e.g., number of aphids, jassids per three leaves) or damage (e.g., percentage of damaged bolls) are recorded from a set number of randomly tagged plants within each plot.[6] Observations are taken before the spray (pre-treatment) and at specific intervals after the spray (e.g., 3, 7, and 14 days after treatment).[6]
-
Yield Data : Seed cotton yield is recorded from each plot at the time of harvest to assess the overall impact of the treatments.[6]
-
Statistical Analysis : The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of differences between treatments.[13]
Laboratory Bioassay Protocol
For assessing direct toxicity, laboratory bioassays are conducted:
-
Insect Rearing : A susceptible population of the target pest (e.g., 3rd instar larvae of H. armigera) is reared under controlled laboratory conditions.[14]
-
Treatment Application : Insecticides are applied at recommended doses to a substrate, such as cotton leaf discs.[14]
-
Exposure : The reared insects are exposed to the treated substrate.[14]
-
Mortality Assessment : Mortality counts are taken at set time intervals (e.g., 24, 48, and 72 hours) after exposure.[14] Mortality data is often corrected for control mortality using Abbott's formula.[14]
Visualizing Methodologies and Concepts
Diagrams can help clarify complex workflows and relationships in pest management.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. entosocindia.org [entosocindia.org]
- 5. researchgate.net [researchgate.net]
- 6. uasbangalore.edu.in [uasbangalore.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ideapublishers.org [ideapublishers.org]
- 12. pestwarning-agripunjab.punjab.gov.pk [pestwarning-agripunjab.punjab.gov.pk]
- 13. cotton.org [cotton.org]
- 14. thaiscience.info [thaiscience.info]
Profenofos in Varied Terrains: A Comparative Analysis of its Soil-Type Dependent Impact
For Immediate Release
A comprehensive analysis of the organophosphate insecticide Profenofos reveals that its environmental impact, including persistence, microbial toxicity, and leaching potential, is significantly influenced by soil composition. This guide synthesizes available experimental data to offer a comparative look at the behavior of this compound in different soil types, providing researchers, scientists, and drug development professionals with critical information for environmental risk assessment and the development of safer alternatives.
This compound is a widely used insecticide, but its fate in the environment is not uniform. The physicochemical properties of soil, particularly texture (the relative proportions of sand, silt, and clay) and organic matter content, play a pivotal role in determining its degradation rate and mobility. Understanding these interactions is crucial for predicting its long-term effects on terrestrial ecosystems.
Comparative Impact of this compound Across Soil Types
The following tables summarize the expected and observed impacts of this compound on key soil parameters. It is important to note that while direct comparative studies for this compound across multiple soil types are limited, the data presented is based on a synthesis of individual studies and established principles of pesticide-soil interactions. For degradation half-life, data for the organophosphate pesticide Chlorpyrifos is used as an illustrative example to demonstrate the trend of persistence as influenced by soil texture, a principle that is broadly applicable to other organophosphates like this compound.
Table 1: Degradation and Persistence of this compound
| Soil Type | Organic Matter Content | Typical Half-life (t½) in days (Illustrative Example: Chlorpyrifos) | Rationale for this compound Persistence |
| Sandy Soil | Low | 10 - 120 | Higher bioavailability and lower microbial activity can lead to variable but often faster degradation in the presence of sufficient moisture and sunlight. However, low organic matter offers less protection from degradation. |
| Loamy Soil | Moderate | 30 - 60 | Balanced properties of water retention, aeration, and microbial activity lead to a moderate degradation rate. |
| Clay Soil | High | 60 - 120 | High organic matter and clay content lead to strong adsorption, reducing the bioavailability of this compound for microbial degradation and protecting it from abiotic degradation, thus increasing its persistence. |
Table 2: Impact on Soil Microbial Activity
| Soil Type | Expected Impact on Microbial Biomass | Rationale |
| Sandy Soil | High initial toxicity, with potential for faster recovery if conditions are favorable. | Higher bioavailability of this compound in sandy soils can lead to a more pronounced initial toxic effect on microbial populations. |
| Loamy Soil | Moderate initial toxicity with a steady recovery rate. | Good aeration and moisture-holding capacity support a resilient microbial community that can recover from the initial shock. |
| Clay Soil | Lower initial toxicity, but potential for longer-term stress. | Strong adsorption of this compound reduces its immediate bioavailability and toxicity. However, its persistence can lead to prolonged exposure and stress on the microbial community. |
Table 3: Leaching Potential of this compound
| Soil Type | Leaching Potential | Rationale |
| Sandy Soil | High | Low organic matter and large pore sizes result in weak adsorption and high water permeability, allowing this compound to move readily through the soil profile. |
| Loamy Soil | Moderate | A mixture of sand, silt, and clay provides a balance of water infiltration and retention, leading to moderate leaching. |
| Clay Soil | Low | High clay and organic matter content strongly adsorb this compound, while small pore sizes and low permeability restrict its downward movement with water. |
Experimental Protocols
The data presented in this guide is based on methodologies commonly employed in soil science and environmental chemistry. Below are detailed protocols for key experiments used to assess the impact of this compound on soil.
This compound Degradation Study (Incubation Experiment)
-
Soil Collection and Preparation: Collect soil samples from the top 15 cm of the desired soil types (sandy, loamy, and clay). Air-dry the soils and sieve them through a 2 mm mesh to ensure homogeneity.
-
Spiking: Weigh 100g of each soil type into separate glass beakers. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the this compound solution to the soil to achieve a desired concentration (e.g., 10 mg/kg). Allow the solvent to evaporate completely in a fume hood.
-
Incubation: Transfer the treated soil samples into incubation flasks. Adjust the moisture content to 60% of the water-holding capacity. Seal the flasks with perforated parafilm to allow for gas exchange and incubate in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect soil samples from the incubation flasks. Extract this compound from the soil using an appropriate solvent (e.g., acetonitrile) and sonication. Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Calculate the half-life (t½) of this compound in each soil type using first-order degradation kinetics.
Impact on Soil Microbial Respiration (CO2 Evolution)
-
Experimental Setup: Use the same soil preparation and spiking method as in the degradation study. Place 100g of treated soil into airtight containers.
-
CO2 Trapping: Include a vial containing a known concentration of sodium hydroxide (NaOH) solution inside each container to trap the evolved CO2.
-
Incubation: Incubate the containers at a constant temperature (e.g., 25°C).
-
Measurement: At regular intervals, remove the NaOH vials and titrate the remaining NaOH with a standard solution of hydrochloric acid (HCl) to determine the amount of CO2 evolved.
-
Data Analysis: Compare the cumulative CO2 evolved from the this compound-treated soils with that from untreated control soils to assess the impact on overall microbial activity.
Leaching Potential Study (Soil Column Experiment)
-
Column Preparation: Pack glass or PVC columns (e.g., 30 cm length, 5 cm diameter) with the different soil types to a uniform bulk density.
-
This compound Application: Apply a known amount of this compound to the surface of each soil column.
-
Leaching Simulation: Simulate rainfall by applying a known volume of deionized water or a calcium chloride solution to the top of the columns at a constant rate.
-
Leachate Collection: Collect the leachate that passes through the columns at regular intervals.
-
Analysis: Analyze the concentration of this compound in the collected leachate using HPLC or GC-MS. After the leaching event, the soil columns can be sectioned to determine the distribution of this compound within the soil profile.
-
Data Analysis: Calculate the percentage of the applied this compound that is leached through each soil type.
Visualizing the Processes
To better understand the fate of this compound in the soil environment, the following diagrams illustrate its degradation pathway and a typical experimental workflow for assessing its mobility.
Caption: Microbial degradation pathway of this compound in soil.
Caption: Experimental workflow for a soil column leaching study.
Conclusion
The interaction between this compound and different soil types is a critical factor in determining its environmental fate. This comparative analysis highlights that sandy soils are more susceptible to groundwater contamination through leaching, while clay-rich and organic soils tend to retain the pesticide for longer periods, increasing its persistence. The impact on microbial communities also varies, with the potential for more acute toxicity in soils where this compound is more bioavailable.
These findings underscore the importance of considering soil characteristics in pesticide risk assessment models and in the development of best management practices for pesticide application. For researchers and professionals in drug development, this information can guide the design of novel pesticides with more favorable environmental profiles, contributing to a more sustainable approach to agriculture.
Safety Operating Guide
Safe Disposal of Profenofos: A Procedural Guide for Laboratory Professionals
Proper disposal of Profenofos, an organophosphorus pesticide, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to established protocols is not only a matter of regulatory compliance but also a core component of responsible chemical management. This guide provides essential safety and logistical information for the proper disposal of this compound waste in a research and development setting.
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed and toxic in contact with the skin.[1]
-
Hand Protection: Wear impervious rubber or plastic gloves.[1][2]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Protective Clothing: Don protective clothing to avoid skin contact.[2][3]
-
Respiratory Protection: In case of insufficient ventilation or risk of inhalation, use an approved respirator.
Always handle this compound in a well-ventilated area, and ensure that emergency exits and risk-elimination areas are established.[2][3]
Experimental Protocol: this compound Disposal Methodology
The following step-by-step procedures outline the approved methods for disposing of this compound, including spills, unused product, and empty containers.
Managing this compound Spills
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[3] Ensure the area is well-ventilated.[2]
-
Control Ignition Sources: Eliminate all potential sources of ignition, as this compound is combustible.[1] Use non-sparking tools for cleanup.[2][3]
-
Contain the Spill: Prevent further spreading and stop the source of the leak if it is safe to do so.[4] Do not allow the chemical to enter drains, sewers, or waterways.[2][3][4]
-
Absorb the Liquid: Collect the spilled liquid using a non-combustible absorbent material such as sand or earth.[2][5]
-
Package the Waste: Place the absorbed material into suitable, closed, and clearly labeled containers for disposal.[3][5]
-
Decontaminate the Area: Clean the contaminated surface thoroughly with a strong industrial detergent and water.[2][4] For larger spills, decontaminate the area with hydrated lime before rinsing with water.
-
Dispose of Contaminated Materials: Dispose of the absorbed material and any contaminated cleaning materials according to the quantities outlined in the table below.
Disposal of Unused or Obsolete this compound
Disposing of unused this compound product requires adherence to hazardous waste regulations.
-
Regulatory Compliance: The primary step is to consult local, state, and federal regulations, as these can be stricter than the product label instructions.[6][7] The waste generator is responsible for determining the proper waste identification and disposal methods.[5]
-
Preferred Disposal Methods:
-
Avoid Improper Disposal: Never pour this compound down the sink, into drains, or on the ground.[7][8] Do not attempt to burn the product or its containers without proper incineration facilities.
Disposal of Empty this compound Containers
Empty containers can retain product residue and must be handled carefully.[4] Never reuse empty pesticide containers for any other purpose.[6][8][9]
-
Triple Rinsing: The standard procedure for decontaminating empty containers is to triple rinse or pressure rinse them.[2][8]
-
Container Recycling: Where possible, recycling is the preferred option over disposal.[2]
-
If recycling, replace the cap and return the clean, rinsed container to a designated recycler or collection point.
-
-
Landfill Disposal: If recycling is not an option:
-
Puncture, break, or crush the container to prevent reuse.
-
Dispose of the container in a local authority landfill.
-
If a landfill is unavailable, bury the container at a depth of at least 500 mm in a designated disposal pit, away from waterways and vegetation.
-
Data Presentation: Disposal Thresholds and Parameters
The following table summarizes key quantitative data for this compound disposal procedures.
| Parameter | Guideline | Source(s) |
| Spill Disposal | ||
| Small Spill Quantity | Up to 50 Liters | |
| Small Spill Disposal Method | Bury absorbed material in a secure landfill. | |
| Large Spill Quantity | Greater than 50 Liters | |
| Large Spill Disposal Method | Seek advice from the manufacturer for disposal. | |
| Container Burial | ||
| Minimum Burial Depth | Below 500 mm | |
| Burial Location | In a designated disposal pit clear of waterways, desirable vegetation, and tree roots. |
Mandatory Visualization: this compound Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below, covering initial assessment through final disposition for various scenarios.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. villacrop.co.za [villacrop.co.za]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sumichem.co.in [sumichem.co.in]
- 5. unitedchemicals.in [unitedchemicals.in]
- 6. Disposal of Pesticides [npic.orst.edu]
- 7. epa.gov [epa.gov]
- 8. Don’t Dump It: Here’s How to Properly Dispose of Pesticides - AgWeb [agweb.com]
- 9. Pesticide Related Waste Management | Pest and Pesticide Management | Food and Agriculture Organization of the United Nations | IPM and Pesticide Risk Reduction | Food and Agriculture Organization of the United Nations [fao.org]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Profenofos
Profenofos, a broad-spectrum organophosphate insecticide and acaricide, is a potent tool in agricultural research and development.[1][2] However, its toxicity necessitates stringent safety protocols to protect laboratory personnel.[3] This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) specifications, step-by-step handling procedures, and disposal plans to ensure a safe and compliant laboratory environment.
Quantitative Safety Data
Understanding the quantitative aspects of this compound's toxicity is critical for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value | Species | Reference |
| Oral LD50 | >700 mg/kg | Rat | [4] |
| Dermal LD50 | >2000 mg/kg | Rat | [5] |
| Inhalation LC50 (4 hours) | 5.12 mg/L air | Rat | [5] |
| Fish LC50 (96 hours) | 0.08 mg/L | Rainbow Trout | [5] |
| Water Solubility | 19.4 mg/L at 20°C | [5] | |
| Acceptable Daily Intake (ADI) | 0-0.03 mg/kg body weight | [6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound.
1. Hand Protection:
-
Gloves: Wear impervious rubber or nitrile chemical-resistant gloves.[4][7] Avoid leather, paper, or fabric gloves as they can absorb and retain the chemical.[8] For enhanced protection, consider wearing a light pair of disposable gloves underneath the primary gloves.[8]
2. Body Protection:
-
Protective Clothing: Wear chemical-protective clothing that covers the entire body.[9] Loose-fitting coveralls can reduce the risk of tears at the seams.[8] For tasks with a high risk of splashing, a waterproof apron worn over coveralls is recommended.[10]
-
Footwear: Use chemical-resistant boots; leather or fabric footwear is not suitable.[8] Trousers should be worn outside the boots to prevent pesticides from entering.[11]
3. Eye and Face Protection:
-
Goggles and Face Shield: Chemical safety goggles and a face shield are essential, particularly when mixing or spraying this compound, to protect against splashes.[8][12]
4. Respiratory Protection:
-
Respirator: In areas with inadequate ventilation or when dealing with aerosols or vapors, a NIOSH/MSHA-approved self-contained breathing apparatus or an appropriate air-purifying respirator with organic vapor cartridges is necessary.[4][12]
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risks during the handling of this compound.
1. Preparation:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9][13]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Inspect all PPE for integrity before use.[8]
2. Handling and Use:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Use non-sparking tools and explosion-proof equipment, as this compound can be flammable.[9]
-
Keep the container tightly closed when not in use.[4]
3. In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.[4]
-
Wear appropriate PPE before attempting to clean up.
-
For small spills, absorb the liquid with sand or another non-combustible absorbent material and place it in a designated container for disposal.[3]
-
Prevent the spill from entering drains or waterways.[9]
4. Decontamination:
-
Thoroughly wash hands and face with soap and water after handling.[4]
-
Remove and wash contaminated clothing separately from other laundry before reuse.[4]
-
Clean all equipment used for handling this compound after each use.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Material: Dispose of this compound waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5][9] Do not discharge into sewer systems or waterways.[9]
-
Containers: Triple rinse or pressure rinse empty containers.[5] The collected rinse water should be disposed of as hazardous waste.[5] Puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill or through a designated recycling program, in accordance with local regulations.[5][9]
Logical Workflow for Handling this compound
The following diagram illustrates the key stages and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. anglogulf.ae [anglogulf.ae]
- 4. villacrop.co.za [villacrop.co.za]
- 5. sumichem.co.in [sumichem.co.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Pesticide use and personal protective equipment [health.vic.gov.au]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 13. naclind.com [naclind.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
